molecular formula C19H22N6O2 B12367742 BIIB129

BIIB129

货号: B12367742
分子量: 366.4 g/mol
InChI 键: WBFSPPPOPIJCLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BIIB129 is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H22N6O2

分子量

366.4 g/mol

IUPAC 名称

N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide

InChI

InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3

InChI 键

WBFSPPPOPIJCLF-UHFFFAOYSA-N

规范 SMILES

CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C

产品来源

United States

Foundational & Exploratory

BIIB129: A Technical Overview of a Brain-Penetrant BTK Inhibitor for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAMBRIDGE, Mass. – BIIB129 is an investigational, orally administered, covalent, and highly selective small molecule inhibitor of Bruton's tyrosine kinase (BTK) designed to penetrate the blood-brain barrier. Developed by Biogen, this compound is currently in the preclinical stage of development for the treatment of multiple sclerosis (MS).[1][2] Its mechanism of action targets key inflammatory pathways implicated in the pathology of MS, not only in the periphery but also within the central nervous system (CNS).

Core Mechanism of Action

This compound functions as a targeted covalent inhibitor of BTK.[3][4] BTK is a nonreceptor tyrosine kinase belonging to the Tec family of kinases, which plays a crucial role in the signaling pathways of various immune cells.[4][5][6] Specifically, this compound forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[7] This targeted inhibition effectively blocks the downstream signaling cascades that are dependent on BTK activity.

The inhibition of BTK by this compound has significant effects on the function of both B cells and myeloid cells, which are central to the inflammatory processes of multiple sclerosis.[4][5][6][7] In B cells, BTK is a key component of the B cell receptor (BCR) signaling pathway, which is essential for their activation, proliferation, and differentiation.[3][8] In myeloid cells, such as microglia and macrophages, BTK is involved in signaling through Fc receptors and Toll-like receptors, leading to the production of pro-inflammatory cytokines.[3][9][10] By inhibiting BTK in both the periphery and the CNS, this compound aims to reduce the chronic neuroinflammation that drives neuronal damage and disease progression in MS.[9]

Quantitative Preclinical Data

The preclinical development of this compound has yielded significant quantitative data across various assays, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Biochemical and Cellular Potency
ParameterValueDescription
BTK Binding KD 0.63 nMEquilibrium dissociation constant, indicating high binding affinity.[11]
BTK IC50 0.82 nM (TMD8 cells)Half-maximal inhibitory concentration in a B cell proliferation assay.[11][12]
log(kinact/Ki) 4.43A measure of covalent modification efficiency, indicating rapid and efficient inactivation of BTK.[7]
Whole Blood CD69 IC50 79 nMHalf-maximal inhibitory concentration for the suppression of CD69 expression on B cells in human whole blood, a marker of B cell activation.[11][12]
Kinome Selectivity

This compound exhibits a high degree of selectivity for BTK over other kinases, which is attributed to its unique binding mode.[3][4][6]

AssayResultInterpretation
KINOMEscan™ S(10) score = 0.025In a panel of 403 kinases, this compound demonstrated high selectivity, with an S(10) score of 0.025 indicating minimal off-target activity.[11]
Pharmacokinetic Properties

This compound has been engineered for brain penetration and possesses pharmacokinetic properties suitable for clinical development.

SpeciesBioavailability (F)Key Findings
Rat SufficientDemonstrates adequate oral bioavailability.[11]
Cynomolgus Monkey SufficientShows suitable bioavailability for further development.[11]
Human (projected) 20 and 40 mg BIDProjected total human doses to achieve IC90 coverage in the brain.[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

This compound Mechanism in B-Cell Receptor Signaling

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding PI3K PI3K LYN->PI3K BTK BTK PI3K->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Covalent Inhibition NFkB_Pathway Downstream Signaling (e.g., NF-κB) PLCg2->NFkB_Pathway Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_Pathway->Proliferation

Caption: this compound covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.

This compound Inhibition of Myeloid Cell Activation

Myeloid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (FcR) BTK BTK FcR->BTK Immune Complex Binding Downstream Downstream Signaling BTK->Downstream This compound This compound This compound->BTK Covalent Inhibition Cytokines Pro-inflammatory Cytokine Release Downstream->Cytokines

Caption: this compound blocks BTK-mediated signaling in myeloid cells, reducing inflammation.

Experimental Workflow for In Vitro Potency

Experimental_Workflow start Start: Isolate Human Peripheral Blood Mononuclear Cells stimulate Stimulate B-cells with anti-IgD start->stimulate treat Treat with varying concentrations of this compound stimulate->treat incubate Incubate treat->incubate facs Analyze CD69 expression on CD19+ B-cells via Flow Cytometry incubate->facs calculate Calculate IC50 Value facs->calculate

References

BIIB129: A Technical Guide to its Covalent Engagement of BTK Cys481

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BIIB129, a selective and brain-penetrant covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound targets the cysteine residue at position 481 (Cys481) within the ATP binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[1] This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action: Covalent Inhibition of BTK

This compound is a targeted covalent inhibitor (TCI) designed with a Michael acceptor warhead that engages the reactive cysteine (Cys481) in the active site of BTK.[1] This covalent interaction is a two-step mechanism: an initial reversible binding, defined by the dissociation constant (Ki), followed by the formation of an irreversible covalent bond, defined by the rate of inactivation (kinact).[2] The presence of a cysteine residue in the ATP binding pocket is a relatively rare feature among kinases, providing a basis for the selectivity of covalent inhibitors like this compound.[2] By covalently binding to Cys481, this compound permanently inactivates BTK's kinase function, thereby blocking downstream signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, covalent binding efficiency, and cellular activity.

Table 1: Biochemical Potency and Covalent Binding Kinetics of this compound

ParameterValueDescription
BTK IC50 0.5 nMThe half-maximal inhibitory concentration against BTK in a biochemical assay.[2]
log kinact/Ki 4.43A measure of the efficiency of covalent bond formation, indicating rapid and efficient inactivation of BTK.[2]

Table 2: Cellular Activity of this compound

AssayIC50Description
Human Whole Blood CD69 Inhibition 0.079 µMThe half-maximal inhibitory concentration for the inhibition of CD69 expression on CD19+ B cells upon stimulation with anti-IgD in human whole blood.[2]
TMD8 Cell Proliferation 0.82 nMThe half-maximal inhibitory concentration for the inhibition of TMD8 B cell proliferation.[2]

Table 3: Kinase Selectivity of this compound

AssayResultDescription
KINOMEscan 7 out of 403 kinases inhibitedAt a concentration of 1 µM, this compound demonstrated high selectivity by inhibiting only a small fraction of the tested kinome.[1]

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. The following diagram illustrates the central role of BTK in this pathway.

Caption: BTK signaling pathway initiated by BCR activation and inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the information available in the primary literature.

Continuous-Read Kinetic Enzyme Assay (for kinact/Ki determination)

This assay is designed to measure the two-step mechanism of covalent inhibition, providing values for both the initial reversible binding (Ki) and the rate of irreversible inactivation (kinact).

Kinact_Ki_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer: - HEPES - MgCl₂ - Brij-35 - CHAPS - DTT - ADP-Glo Reagent Enzyme Prepare BTK Enzyme Solution (nonphosphorylated) Reagents->Enzyme Inhibitor Prepare this compound Serial Dilutions in DMSO Reagents->Inhibitor Substrate Prepare Substrate/ATP Mix Reagents->Substrate Incubation Incubate BTK with this compound at various concentrations and time points Enzyme->Incubation Inhibitor->Incubation Reaction_Start Initiate Kinase Reaction by adding Substrate/ATP Mix Substrate->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction with ADP-Glo Reagent Reaction_Start->Reaction_Stop Luminescence Measure Luminescence Reaction_Stop->Luminescence Data_Plot Plot Luminescence vs. Time Luminescence->Data_Plot Model_Fit Fit data to a two-step covalent inhibition model to determine kinact and Ki Data_Plot->Model_Fit Result Calculate log(kinact/Ki) Model_Fit->Result

Caption: Workflow for the continuous-read kinetic enzyme assay.

Methodology:

  • Reagent Preparation: Prepare assay buffer containing HEPES, MgCl₂, Brij-35, CHAPS, and DTT. Prepare serial dilutions of this compound in DMSO.

  • Enzyme and Inhibitor Incubation: In a suitable microplate, incubate the nonphosphorylated BTK enzyme with varying concentrations of this compound for different time intervals.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Signal Detection: The reaction progress is monitored continuously by measuring the production of ADP using a coupled-enzyme system that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The kinetic data are fitted to a model for irreversible inhibition to determine the values of kinact and Ki. The ratio of kinact/Ki is then calculated to represent the efficiency of covalent modification.[2]

Human Whole Blood CD69 Inhibition Assay

This cell-based assay measures the functional consequence of BTK inhibition in a physiologically relevant matrix by assessing the activation of B-cells.

CD69_Assay_Workflow cluster_sample_prep Sample Preparation cluster_stimulation_staining Stimulation and Staining cluster_analysis Data Acquisition and Analysis Blood_Collection Collect Human Whole Blood (heparinized) Inhibitor_Addition Add Serial Dilutions of this compound to whole blood samples Blood_Collection->Inhibitor_Addition Incubation_1 Incubate at 37°C Inhibitor_Addition->Incubation_1 Stimulation Stimulate B-cell activation with anti-IgD antibody Incubation_1->Stimulation Incubation_2 Incubate at 37°C Stimulation->Incubation_2 Staining Stain cells with fluorescently labeled antibodies: - Anti-CD19 (B-cell marker) - Anti-CD69 (Activation marker) Incubation_2->Staining Lysis Lyse red blood cells Staining->Lysis Flow_Cytometry Acquire data on a flow cytometer Lysis->Flow_Cytometry Gating Gate on CD19-positive B-cell population Flow_Cytometry->Gating Analysis Determine the percentage of CD69-positive B-cells Gating->Analysis IC50_Calc Calculate IC50 value Analysis->IC50_Calc

Caption: Workflow for the human whole blood CD69 inhibition assay.

Methodology:

  • Sample Preparation: Freshly drawn human whole blood (heparinized) is aliquoted into microplate wells.

  • Inhibitor Treatment: this compound is added to the blood samples at a range of concentrations and pre-incubated.

  • B-cell Stimulation: B-cell activation is induced by adding an anti-IgD antibody.

  • Staining: Following stimulation, the cells are stained with fluorescently conjugated antibodies against CD19 (to identify B-cells) and CD69 (an early activation marker).

  • Lysis and Flow Cytometry: Red blood cells are lysed, and the remaining white blood cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of CD19-positive B-cells that are also positive for CD69 is quantified. The IC50 value is determined by plotting the percentage of CD69-positive cells against the concentration of this compound.[2]

KINOMEscan™ Assay

This is a competitive binding assay used to determine the selectivity of a compound against a large panel of kinases. The assay was performed by Eurofins DiscoverX.

Methodology:

The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. In this assay, test compounds are incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A displacement of the tagged kinase from the immobilized ligand by the test compound results in a reduced signal. The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound.

Mass Spectrometry for Covalent Binding Confirmation

Mass spectrometry is employed to confirm the covalent adduction of this compound to BTK and to identify the specific site of modification.

Mass_Spec_Workflow cluster_incubation Incubation and Digestion cluster_analysis LC-MS/MS Analysis Incubation Incubate recombinant BTK protein with excess this compound Denaturation Denature and reduce the protein mixture Incubation->Denaturation Alkylation Alkylate free cysteines with iodoacetamide Denaturation->Alkylation Digestion Digest the protein into peptides using trypsin Alkylation->Digestion LC_Separation Separate peptides by liquid chromatography (LC) Digestion->LC_Separation MS1_Scan Perform MS1 scan to detect peptide masses LC_Separation->MS1_Scan MS2_Fragmentation Select peptide of interest and perform MS/MS fragmentation MS1_Scan->MS2_Fragmentation Data_Analysis Analyze fragmentation pattern to confirm this compound adduction to Cys481-containing peptide MS2_Fragmentation->Data_Analysis

Caption: Workflow for mass spectrometry confirmation of covalent binding.

Methodology:

  • Protein-Inhibitor Incubation: Recombinant BTK protein is incubated with an excess of this compound to ensure complete adduction.

  • Sample Preparation: The protein-inhibitor complex is denatured, reduced, and alkylated to cap any unmodified cysteine residues. The protein is then digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The mass of the peptide containing Cys481 is analyzed. A mass shift corresponding to the molecular weight of this compound confirms the covalent modification. The fragmentation pattern of this peptide in the MS/MS analysis further confirms the identity of the modified peptide and the site of adduction.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK that effectively targets the Cys481 residue. Its high biochemical potency translates to robust cellular activity in relevant assays. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on BTK inhibitors and related signaling pathways.

References

BIIB129: A Technical Overview of a Brain-Penetrant BTK Inhibitor for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research and development of BIIB129, a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) for the potential treatment of multiple sclerosis (MS). This compound is designed to modulate the activity of B cells and myeloid cells in both the periphery and the central nervous system (CNS), addressing a key driver of MS pathology.[1][2]

Core Mechanism of Action

This compound is a targeted covalent inhibitor (TCI) that irreversibly binds to a cysteine residue in the ATP-binding pocket of BTK.[1] This covalent modification blocks the kinase activity of BTK, which is a critical enzyme in the signaling pathways of various immune cells.[2][3] In B cells, BTK is essential for B-cell receptor (BCR) signaling, which governs their development, activation, and proliferation.[3] In myeloid cells like microglia and macrophages, BTK mediates inflammatory responses through Fc receptor (FcR) signaling.[4][5] By inhibiting BTK in both the periphery and the CNS, this compound aims to reduce the chronic inflammation and neurodegeneration characteristic of MS.[2][3][4]

Quantitative Data Summary

The following tables summarize the key preclinical data for this compound (also referred to as compound 25 in some publications) and its precursors.

Table 1: In Vitro Potency and Cellular Activity
CompoundAssayTarget/Cell LineParameterValueReference
This compound (25)TMD8 B Cell ProliferationTMD8 CellsIC500.82 nM[6]
This compound (25)Whole Blood CD69 InhibitionHuman Whole Blood (CD19+ B cells)IC500.079 µM[6]
Precursor 7Biochemical BTK InhibitionBTK EnzymeIC5063 nM[5][7]
Precursor 8Biochemical BTK InhibitionBTK EnzymeIC504.6 nM[5][7]
Precursor 9Biochemical BTK InhibitionBTK EnzymeIC503.4 nM[5][7]
Precursor 10Whole Blood CD69 InhibitionHuman Whole BloodIC500.33 µM[5][7]
Precursor 10Ramos Cell Target OccupancyRamos CellsIC502.3 nM[5]
Table 2: Pharmacokinetic and Physicochemical Properties of this compound (25)
ParameterValueSpecies/SystemMethod/DescriptionReference
Unbound Brain-to-Plasma Ratio (Kp,uu)0.11Rat24-hour IV infusion[5]
Efflux Ratio (ER)8.7MDCK-MDR1 CellsPapp(B-A)/Papp(A-B)[5]
Predicted Human Vss1.18 L/kgHumanSingle species (monkey) scaling[5][7]
Predicted Human Bioavailability (F)18%HumanAveraging nonclinical F across rat, dog, and monkey[5][7]
Predicted Human Absorption Rate (Ka)4 h-1HumanAveraged from absorption rate constants in rat, dog, and monkey[5][7]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are outlined below.

Continuous-Read Kinetic Enzyme Assay

This assay was developed to determine the covalent binding kinetics (kinact/Ki) of inhibitors to non-phosphorylated BTK protein. The assay continuously monitors the enzymatic activity of BTK in the presence of the inhibitor, allowing for the calculation of both the initial binding affinity (Ki) and the rate of irreversible inactivation (kinact).

Human Whole Blood CD69 Inhibition Assay

This functional assay measures the ability of a compound to inhibit B-cell activation in a physiologically relevant matrix.

  • Human whole blood is treated with varying concentrations of the BTK inhibitor.

  • B-cell activation is stimulated using an anti-IgD antibody.

  • The expression of the early activation marker CD69 on the surface of CD19-positive B cells is measured by flow cytometry.

  • IC50 values are calculated based on the concentration-dependent inhibition of CD69 expression.[5][7]

TMD8 B-Cell Proliferation Assay

This assay assesses the impact of BTK inhibition on the proliferation of a B-cell lymphoma cell line (TMD8) that is dependent on BTK signaling.

  • TMD8 cells are cultured in the presence of serial dilutions of the inhibitor.

  • Cell proliferation is measured after a defined incubation period using a standard method such as a colorimetric assay (e.g., MTS or WST-1) or by quantifying ATP levels (e.g., CellTiter-Glo®).

  • The IC50 value, representing the concentration of inhibitor that reduces cell proliferation by 50%, is determined.

MDCK-MDR1 Efflux Assay

This in vitro assay is used to assess the potential for a compound to be a substrate of the P-glycoprotein (P-gp or MDR1) efflux transporter, a key component of the blood-brain barrier.

  • Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are grown as a polarized monolayer on a permeable support.

  • The test compound is added to either the apical (A, blood side) or basolateral (B, brain side) chamber.

  • The amount of compound that permeates to the opposite chamber over time is measured, yielding apparent permeability coefficients (Papp) in both directions (A to B and B to A).

  • The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests active efflux by P-gp.[5][8]

Rat Constant Infusion Pharmacokinetic Study

This in vivo study determines the steady-state distribution of a compound between the brain and plasma.

  • The compound is continuously infused intravenously into rats over an extended period (e.g., 24 hours) to achieve steady-state concentrations.

  • At the end of the infusion, blood and brain samples are collected.

  • The total concentrations of the compound in plasma and brain tissue are measured.

  • The unbound fraction of the compound in both plasma and brain is determined (e.g., by equilibrium dialysis).

  • The unbound brain-to-plasma ratio (Kp,uu) is calculated, which represents the extent of brain penetration independent of plasma and brain tissue binding.[5]

Visualizations: Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in B-Cells and Myeloid Cells

BTK_Signaling_Pathway cluster_b_cell B-Cell cluster_myeloid_cell Myeloid Cell (e.g., Microglia) BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding FcR Fc Receptor (FcR) BTK_B BTK Lyn_Syk->BTK_B Phosphorylation PLCG2_B PLCγ2 BTK_B->PLCG2_B DAG_IP3_B DAG / IP3 PLCG2_B->DAG_IP3_B NFkB_NFAT_B NF-κB / NFAT DAG_IP3_B->NFkB_NFAT_B B_Cell_Response B-Cell Activation, Proliferation, Cytokine Release NFkB_NFAT_B->B_Cell_Response Gene Transcription Myeloid_Response Microglia/Macrophage Activation, Cytokine Release, Phagocytosis BIIB129_B This compound BIIB129_B->BTK_B Inhibition Syk_M Syk FcR->Syk_M Immune Complex Binding BTK_M BTK Syk_M->BTK_M Phosphorylation PLCG2_M PLCγ2 BTK_M->PLCG2_M NFkB_M NF-κB PLCG2_M->NFkB_M NFkB_M->Myeloid_Response Gene Transcription BIIB129_M This compound BIIB129_M->BTK_M Inhibition

Caption: BTK signaling pathways in B-cells and myeloid cells and the inhibitory action of this compound.

This compound Preclinical Development Workflow

BIIB129_Workflow Hit_ID Hit Identification (CNS MPO Score) Lead_Opt Lead Optimization (Structure-Based Design) Hit_ID->Lead_Opt Biochem Biochemical Assay (BTK IC50, kinact/Ki) Lead_Opt->Biochem Biochem->Lead_Opt Cellular Cellular Assays (CD69, Proliferation, Target Occupancy) Biochem->Cellular Cellular->Lead_Opt ADME In Vitro ADME (Microsomal Stability, Efflux Ratio) Cellular->ADME ADME->Lead_Opt InVivo_PK In Vivo PK (Rat Kp,uu) ADME->InVivo_PK Selectivity Kinome Selectivity (KINOMEscan) InVivo_PK->Selectivity InVivo_Efficacy In Vivo Efficacy (CNS B-Cell Proliferation Models) Selectivity->InVivo_Efficacy Safety Preclinical Safety (28-day tox studies) InVivo_Efficacy->Safety Candidate This compound (Clinical Candidate) Safety->Candidate

Caption: Preclinical discovery and development workflow for this compound.

References

BIIB129: A Technical Overview of its Kinome Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis.[1][2][3] Its mechanism of action, involving the irreversible binding to a cysteine residue in the ATP-binding pocket of BTK, offers high potency.[1][4] A critical aspect of its preclinical evaluation is the kinome selectivity profile, which defines its specificity and potential for off-target effects. This document provides a detailed technical guide to the kinome selectivity of this compound, including available quantitative data, the experimental protocols used for its determination, and the relevant signaling pathways.

Introduction to this compound

This compound is a targeted covalent inhibitor (TCI) of Bruton's tyrosine kinase, a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][4] By inhibiting BTK, this compound is designed to modulate B-cell activation and proliferation, processes implicated in the pathophysiology of multiple sclerosis.[2][3] The covalent nature of its interaction with BTK contributes to its high potency and sustained duration of action.

Kinome Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its safety and efficacy. A high degree of selectivity minimizes the risk of off-target effects that can lead to adverse events. The kinome selectivity of this compound and its precursors has been assessed using comprehensive screening platforms.

Quantitative Kinase Inhibition Data

While the full kinome scan data for this compound has not been publicly released, data for a closely related precursor, compound 10, provides significant insight into its selectivity. A KINOMEscan™ assay was performed, screening the compound against a panel of 403 kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with only seven kinases showing greater than 90% inhibition.[1]

Table 1: Kinome Selectivity of this compound Precursor (Compound 10) at 1 µM

Kinase TargetInhibition (%)
BTK>99
TEC>90
TXK>90
BMX>90
ITK>90
BLK>90
LYN>90

Note: This data is for a precursor molecule and is intended to be representative of the selectivity profile of this compound. Studies have indicated that this compound has a comparable selectivity pattern.[1]

Experimental Protocols

The kinome selectivity data was generated using the KINOMEscan™ platform, a competition-based binding assay.

KINOMEscan™ Assay Principle

The KINOMEscan™ assay quantitatively measures the binding of a test compound (e.g., this compound) to a panel of kinases. The core components of the assay are:

  • DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA identifier.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Test Compound: The compound of interest is added to the assay.

The assay measures the amount of kinase that binds to the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of DNA-tagged kinase captured on the solid support. The amount of captured kinase is then quantified using qPCR of the DNA tag.

Experimental Workflow

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_quant Quantification cluster_analysis Data Analysis Kinase DNA-tagged Kinase Mix Incubate Kinase, Ligand, and Test Compound Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Compound Test Compound (this compound) Compound->Mix Wash Wash to remove unbound kinase Mix->Wash Elute Elute bound kinase Wash->Elute qPCR Quantify DNA tag via qPCR Elute->qPCR Data Calculate % Inhibition qPCR->Data

Caption: KINOMEscan™ Experimental Workflow.

This compound Mechanism and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting BTK within the B-cell receptor (BCR) signaling pathway.

Covalent Inhibition Mechanism

This compound is a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the BTK enzyme. This covalent modification permanently inactivates the kinase, leading to a sustained inhibition of its downstream signaling activities.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a cascade of intracellular events initiated by the binding of an antigen to the B-cell receptor. This pathway is crucial for B-cell development, activation, proliferation, and differentiation. BTK is a key kinase in this pathway, and its inhibition by this compound effectively blocks these downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 This compound Inhibition PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene Gene Expression (Proliferation, Survival, Differentiation) NFkB->Gene NFAT->Gene AP1->Gene

Caption: B-Cell Receptor (BCR) Signaling Pathway and the point of this compound inhibition.

Conclusion

The available data on the kinome selectivity of this compound and its precursors suggest that it is a highly selective inhibitor of BTK. This high selectivity, combined with its covalent mechanism of action and brain-penetrant properties, makes this compound a promising therapeutic candidate for multiple sclerosis. Further detailed quantitative data on the full kinome scan of this compound will be beneficial for a complete understanding of its off-target profile. The experimental methodologies and pathway diagrams provided in this guide offer a comprehensive technical overview for researchers and drug development professionals in the field.

References

BIIB129: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of key pathways and workflows are rendered using the DOT language to facilitate understanding of complex relationships.

Introduction

Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2][3][5] Bruton's tyrosine kinase (BTK) is a crucial signaling enzyme in B cells and myeloid cells, both of which are implicated in the pathology of MS.[1][2][3][5] Inhibition of BTK is a promising therapeutic strategy to modulate the autoimmune response in MS. This compound was designed as a highly selective and brain-penetrant covalent BTK inhibitor to address the need for therapies that can act on immune cells within the CNS.[1][2][3][4]

Discovery of this compound

The discovery of this compound was the culmination of a structure-based drug design and lead optimization effort to identify a potent, selective, and brain-penetrant BTK inhibitor. The optimization process focused on enhancing CNS penetration while maintaining high potency and selectivity. This led to the identification of this compound, which exhibits a distinct binding mode and a favorable preclinical profile.[1]

Physicochemical and Pharmacokinetic Properties

This compound was engineered for favorable CNS drug-like properties. A summary of its key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is presented in Table 1.

Table 1: Physicochemical and In Vitro ADME Properties of this compound and a Key Intermediate (Compound 10)

PropertyCompound 10This compound
BTK IC50 (nM) 0.50.4
BTK log(kinact/Ki) (M-1s-1) 4.435.24
Human Whole Blood CD69 IC50 (µM) 0.330.046
Ramos Cell BTK Target Occupancy IC50 (nM) 2.30.9
TMD8 B-cell Proliferation IC50 (nM) 0.60.2
Rat Liver Microsomal Clint (mL/min/kg) 13329
Human Liver Microsomal Clint (mL/min/kg) 7915
MDCK-MDR1 Efflux Ratio 5.41.8
GSH t1/2 (min) 13114
Rat Kp,uu 0.370.8

Data sourced from the primary publication on the discovery of this compound.

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in preclinical species. Key parameters are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)
Rat 1IV252.31.1-
Rat 10PO---71
Dog 0.5IV113.13.3-
Dog 2PO---100

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Data sourced from the primary publication on the discovery of this compound.

Kinase Selectivity

This compound demonstrates high selectivity for BTK over other kinases. The kinome scan data reveals minimal off-target activity.

Table 3: Kinase Selectivity of this compound

Kinase% Inhibition at 1 µM
BTK >99
TEC 95
TXK 92
BMX 85
ITK 70

Data represents a selection of kinases from a broader kinome scan. Sourced from the primary publication on the discovery of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key final step involving the coupling of a pyrazolopyrazine core with an acrylamide warhead.

G cluster_synthesis Synthesis of this compound A Commercially available building blocks B Intermediate 33 ((1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine) A->B Multi-step synthesis D This compound B->D DIPEA, THF, 0 °C C Acryloyl chloride C->D

Caption: High-level schematic of the final step in the synthesis of this compound.

Experimental Protocols

Synthesis of N-((1s,3s)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)-1-methylcyclobutyl)acrylamide (this compound)

To a solution of (1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine (Intermediate 33, 4.1 g, 9.8 mmol) and diisopropylethylamine (DIPEA, 2.8 g, 21.7 mmol) in tetrahydrofuran (THF, 50 mL) at 0 °C, acryloyl chloride (819 mg, 9.04 mmol) is added. After 30 minutes, the reaction is diluted with ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) is added. The mixture is stirred vigorously while warming to room temperature for 30 minutes. The organic layer is separated, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography followed by recrystallization to yield this compound as a crystalline solid.[1]

BTK Biochemical Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for BTK is determined using a continuous-read kinetic enzyme assay with nonphosphorylated BTK protein. The assay measures the rate of substrate phosphorylation in the presence of varying concentrations of the inhibitor.

Human Whole Blood CD69 Inhibition Assay

Fresh human whole blood is treated with various concentrations of this compound. B-cell activation is stimulated by the addition of an anti-IgD antibody. After incubation, red blood cells are lysed, and the expression of the activation marker CD69 on the surface of CD19+ B cells is quantified using flow cytometry. The IC50 is calculated from the dose-response curve.

Ramos Cell BTK Target Occupancy Assay

Ramos cells, a human B-cell line, are incubated with different concentrations of this compound. A biotinylated covalent BTK probe is then added, which binds to the unoccupied BTK active sites. The amount of probe bound is quantified by flow cytometry, and the IC50 for target occupancy is determined.

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE, an animal model of MS, is induced in mice.[6] Mice are then treated with this compound or vehicle. The clinical severity of the disease is monitored daily using a standardized scoring system. The efficacy of this compound is evaluated by its ability to reduce the clinical signs of EAE.

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways that are crucial for B-cell and myeloid cell activation, proliferation, and survival.

G cluster_pathway BTK Signaling Pathway and Inhibition by this compound BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Activation B-Cell Activation, Proliferation, Survival Downstream->Activation This compound This compound This compound->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vivo Efficacy Study

The workflow for assessing the in vivo efficacy of this compound in a preclinical model of multiple sclerosis is a multi-step process.

G cluster_workflow In Vivo Efficacy Workflow (EAE Model) A Induction of EAE in mice B Randomization into treatment groups A->B C Daily administration of This compound or vehicle B->C D Daily clinical scoring of disease severity C->D E Tissue collection for histopathology and biomarker analysis D->E F Data analysis and comparison of treatment groups E->F

Caption: Workflow for the in vivo efficacy assessment of this compound in the EAE model.

Conclusion

This compound is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising preclinical profile for the treatment of multiple sclerosis. Its discovery was guided by a rational design approach to optimize for CNS penetration and potent target engagement. The synthesis is well-defined, and robust in vitro and in vivo assays have been established to characterize its activity. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with MS.

References

BIIB129 Structure-Activity Relationship Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of BIIB129, a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has been developed as a potential immunomodulating therapy for multiple sclerosis (MS) due to its high selectivity and efficacy in preclinical models.[1][2][3][4][5][6] This document details the key findings from these studies, including quantitative biochemical and cellular assay data, experimental methodologies, and the underlying signaling pathways.

Core Structure and Pharmacophore

The development of this compound stemmed from a targeted effort to create a differentiated BTK inhibitor with improved kinome selectivity, favorable physicochemical properties, and the ability to penetrate the central nervous system (CNS).[1] The core strategy involved utilizing a targeted covalent inhibitor (TCI) approach.[1][2][4][5][6] This design paradigm leverages an irreversible covalent bond with a specific cysteine residue (Cys481) in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.[1]

The SAR studies for this compound focused on optimizing a novel chemical scaffold to achieve high potency and selectivity. A key structural feature is the use of a constrained cyclobutyl-containing linker, which was systematically modified to enhance inhibitory activity.[6] This strategic exploration of the linker's structure was crucial in identifying compounds with picomolar biochemical inhibitory potency.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data from the SAR studies of this compound and its analogs. These data highlight the iterative optimization process that led to the identification of this compound (also referred to as compound 25 in the primary literature).

CompoundBTK IC50 (nM)log(kinact/Ki)WB CD69 IC50 (µM)Ramos BTK TO IC50 (nM)TMD8 IC50 (nM)Emax (%)
8 -3.33----
9 -3.50----
10 0.54.430.332.3--
13 ----0.6030
21 ------
22 ------
This compound (25) ------

Data sourced from "Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis".[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

BTK Enzyme Inhibition Assay (kinact/Ki)

A novel continuous-read kinetic enzyme assay was developed to measure both the reversible binding affinity (Ki) and the rate of irreversible covalent bond formation (kinact). This assay was instrumental in driving the medicinal chemistry optimization of the covalent inhibitors. The assay continuously monitors the enzymatic activity of BTK in the presence of the inhibitor, allowing for the calculation of the kinetic parameters that define the covalent inhibition.[1]

Human Whole Blood (WB) CD69 Inhibition Assay

This assay assesses the functional effect of the inhibitors on B cell activation in a physiologically relevant matrix. Human whole blood was stimulated with anti-IgD to induce B cell receptor (BCR) signaling, leading to the upregulation of the activation marker CD69 on the surface of B cells. The potency of the inhibitors was determined by measuring the concentration-dependent inhibition of CD69 expression using flow cytometry.[1]

Ramos Cell BTK Target Occupancy (TO) Assay

The target occupancy assay was performed in Ramos cells, a human B-lymphoma cell line, to quantify the extent of BTK engagement by the inhibitor in a cellular context. This assay provides a direct measure of how effectively the compound binds to its intended target within a living cell.[1]

TMD8 Cell Proliferation Assay

The TMD8 cell line, derived from a diffuse large B-cell lymphoma, was used to evaluate the antiproliferative effects of the BTK inhibitors. The assay measures the ability of the compounds to inhibit the growth of these cancer cells, which are dependent on BTK signaling for their proliferation. The maximum effect (Emax) was also determined to identify compounds that may induce only a partial response.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the SAR studies of this compound.

B_Cell_Receptor_Signaling_Pathway BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream B_Cell_Activation B Cell Activation, Proliferation, & Differentiation Downstream->B_Cell_Activation This compound This compound This compound->BTK Covalent Inhibition

B Cell Receptor (BCR) Signaling Pathway and this compound Inhibition.

Myeloid_Cell_Signaling_Pathway FcR Fc Receptor (FcR) BTK Bruton's Tyrosine Kinase (BTK) FcR->BTK Downstream Downstream Signaling BTK->Downstream Myeloid_Activation Myeloid Cell Activation (Cytokine Release, ROS) Downstream->Myeloid_Activation This compound This compound This compound->BTK Covalent Inhibition

Fc Receptor (FcR) Signaling in Myeloid Cells and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay BTK Enzyme Inhibition (kinact/Ki) Cell_Assay Cellular Assays (WB CD69, Ramos TO, TMD8) Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy Disease-Relevant Efficacy Models PK_PD->Efficacy Candidate_Selection Candidate Selection (this compound) Efficacy->Candidate_Selection Lead_Optimization Lead Optimization Lead_Optimization->Enzyme_Assay

Drug Discovery Workflow for this compound.

Conclusion

The structure-activity relationship studies of this compound have successfully identified a potent, selective, and brain-penetrant covalent inhibitor of BTK. The systematic optimization of the chemical scaffold, guided by a suite of robust biochemical and cellular assays, has led to a clinical candidate with a promising profile for the treatment of multiple sclerosis.[1][2][3][4][5][6] The detailed data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

Preclinical Profile of BIIB129: A Novel Covalent BTK Inhibitor for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BIIB129 is a novel, brain-penetrant, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3][4][5][6] Preclinical data demonstrate that this compound effectively modulates B cell and myeloid cell functions, which are central to the inflammatory pathology of MS.[2][4] Its distinct molecular structure and binding mode confer high selectivity, and it has shown efficacy in preclinical models of B cell proliferation within the central nervous system (CNS).[1][2][4][7] This document provides a comprehensive overview of the preclinical characterization of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, to support its potential as a transformative therapy for MS.

Mechanism of Action

This compound is a targeted covalent inhibitor that irreversibly binds to a cysteine residue in the ATP-binding pocket of BTK.[1] BTK is a key non-receptor tyrosine kinase in the TEC kinase family, playing a crucial role in the signaling pathways of B cells and myeloid cells.[2][4][7] By inhibiting BTK, this compound effectively attenuates B cell receptor (BCR) signaling, thereby modulating B cell activation and proliferation.[1][7] This targeted action is anticipated to reduce the chronic inflammation that drives neurodegeneration in multiple sclerosis.[8]

BIIB129_Mechanism_of_Action cluster_BCR B Cell Receptor (BCR) Signaling cluster_Cellular_Response Cellular Response BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream Activation B Cell Activation & Proliferation Downstream->Activation This compound This compound This compound->BTK Covalent Inhibition

Caption: this compound covalently inhibits BTK, blocking downstream signaling from the B cell receptor.

Quantitative Pharmacology

The preclinical pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity.

Assay TypeParameterValueSpecies
Biochemical BTK InhibitionIC500.5 nMHuman
Covalent Binding Efficiencylog(kinact/Ki)4.43Human
Whole Blood CD69 Inhibition (anti-IgD stimulated)IC500.33 µMHuman

Table 1: In vitro potency of this compound.[1]

Kinome Selectivity

This compound exhibits a high degree of selectivity for BTK. In a kinome scan profiling against 403 kinases, this compound at a concentration of 1 µM inhibited only seven other kinases by more than 90%.[1] This high selectivity is attributed to its unique binding mode.[1][2][4]

Kinome_Selectivity_Workflow This compound This compound (1 µM) KinasePanel Kinome Scan (403 Kinases) This compound->KinasePanel Analysis Inhibition Analysis KinasePanel->Analysis Result High Selectivity: >90% inhibition of only 7 non-BTK kinases Analysis->Result

Caption: Workflow for determining the kinome selectivity of this compound.

Experimental Protocols

BTK Enzyme Inhibition Assay

A continuous-read kinetic enzyme assay was developed to determine the biochemical inhibitory potency (IC50) and covalent binding efficiency (kinact/Ki) of this compound. The assay measures the rate of substrate phosphorylation by recombinant human BTK in the presence of varying concentrations of the inhibitor. Fluorescence is monitored over time to determine the reaction kinetics.[1]

Human Whole Blood CD69 Inhibition Assay

To assess the functional effect of this compound on B cells in a physiological context, a human whole blood assay was utilized.[1] Freshly drawn human whole blood was treated with various concentrations of this compound. B cell activation was induced by stimulation with an anti-IgD antibody. The expression of the early activation marker CD69 on the surface of B cells was measured by flow cytometry to determine the IC50 of this compound.[1]

In Vivo Efficacy

This compound has demonstrated efficacy in preclinical models relevant to multiple sclerosis, specifically in models of B cell proliferation within the CNS.[1][2][4] These studies support the potential of this compound to address the central nervous system inflammation characteristic of MS.

Safety and Pharmacokinetics

Preclinical studies have indicated that this compound possesses a favorable safety profile, making it suitable for clinical development as an immunomodulatory therapy for MS.[1][2][4] It exhibits CNS-drug-like properties and low efflux by the multidrug resistance protein 1 (MDR1), suggesting good brain penetrance.[1] The compound's pharmacokinetic properties support a low projected total human daily dose.[1][2][4] During lead optimization, it was noted that covalent BTK inhibitors can be susceptible to conjugation with endogenous glutathione (GSH), which can lead to clearance.[9]

Conclusion

The preclinical data for this compound strongly support its development as a novel, targeted therapy for multiple sclerosis. Its high potency, selectivity, and brain penetrance, combined with a favorable safety profile, suggest that this compound could offer a significant therapeutic advantage. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising BTK inhibitor.

References

BIIB129 Target Engagement in the Central Nervous System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BIIB129, a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS). This document outlines the mechanism of action, target engagement in the central nervous system (CNS), and summarizes key preclinical data. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and development efforts.

Core Mechanism and Target Profile

This compound is a targeted covalent inhibitor (TCI) designed for high selectivity and brain penetrance.[1][2][3][4][5] Its primary target, Bruton's tyrosine kinase (BTK), is a nonreceptor tyrosine kinase belonging to the TEC family of kinases.[2][3][4][6] BTK is a crucial regulator of B cell and myeloid cell activation, migration, and function.[2][3][4][6][7] In the context of multiple sclerosis, these cell types are considered central to the inflammatory pathology that drives disease progression within the CNS.[2][3][4][5][7]

The therapeutic strategy behind this compound is to modulate the inflammatory responses mediated by B cells and microglia within the CNS.[1][6] this compound accomplishes this through a covalent binding mechanism with a cysteine residue located in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.[1][6] This irreversible inhibition of BTK is intended to attenuate the signaling pathways that lead to neuroinflammation and subsequent neuronal damage.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency, selectivity, and CNS penetration.

Table 1: Biochemical Potency of this compound and Related Compounds [1][4]

CompoundBTK IC50 (nM)
This compound (25)3.4
Chiral Pyrrolidine 84.6

Table 2: Physicochemical Properties for CNS Targeting [6]

CompoundMolecular Weight (amu)tPSA (Ų)H-bond DonorsCNS MPO Score
Hit 73527806.0

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting BTK, a key component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B cell activation, proliferation, and differentiation. BTK plays a critical role in transducing these signals. By covalently binding to BTK, this compound effectively blocks this pathway.

BCR_Signaling_Pathway BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk Phosphorylation BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Covalent Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response B Cell Activation, Proliferation, Differentiation Downstream->Response

Caption: this compound covalently inhibits BTK, blocking the B cell receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the preclinical characterization of this compound.

Continuous-Read Kinetic Enzyme Assay

A novel continuous-read kinetic enzyme assay was developed to determine the biochemical potency of covalent inhibitors like this compound. This assay is essential for understanding the two-step mechanism of covalent binding, which involves an initial reversible binding step (defined by Ki) followed by an irreversible covalent bond formation (defined by kinact).[1]

Objective: To measure the rate of covalent modification of BTK by an inhibitor.

Materials:

  • Recombinant BTK enzyme

  • Fluorescently labeled substrate

  • Test compounds (e.g., this compound)

  • Assay buffer

  • Microplate reader with kinetic read capabilities

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, combine the recombinant BTK enzyme with the assay buffer.

  • Add the test compound to the enzyme solution and incubate for a defined period to allow for reversible binding.

  • Initiate the enzymatic reaction by adding the fluorescently labeled substrate.

  • Immediately begin monitoring the fluorescence signal in real-time using a microplate reader.

  • The rate of substrate turnover is measured over time. The rate of inactivation (kinact) and the dissociation constant (Ki) are calculated by fitting the data to a model of covalent inhibition.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of this compound Incubate Incubate BTK with This compound Prep_Compound->Incubate Prep_Enzyme Prepare BTK Enzyme Solution Prep_Enzyme->Incubate Add_Substrate Add Fluorescent Substrate Incubate->Add_Substrate Monitor Monitor Fluorescence in Real-Time Add_Substrate->Monitor Calculate Calculate kinact and Ki Monitor->Calculate

Caption: Workflow for the continuous-read kinetic enzyme assay to determine inhibitor potency.

In Vivo Model of B Cell Proliferation in the CNS

To assess the efficacy of this compound in a disease-relevant context, a preclinical in vivo model of B cell proliferation in the CNS was utilized.[1][6]

Objective: To evaluate the dose-dependent effect of this compound on B cell proliferation within the CNS of a mouse model.

Model: A mouse model with TMD8 cells (a B-cell line) isolated from the CNS.

Procedure:

  • Administer varying doses of this compound to the animals.

  • Use flow cytometry to analyze the expression of CD36 and CD19 on the isolated cells.

  • Quantify the dose-response relationship, with maximal inhibition observed at a specific dose (e.g., 25 mg/kg).[1]

Translational PK/PD Modeling for Human Dose Projection

Translational quantitative pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation were employed to predict the BTK target occupancy in the human CNS following dosing with this compound.[1][6] This modeling is critical for estimating the efficacious clinical dose.

Objective: To predict the human dose of this compound required to achieve a therapeutic level of BTK occupancy in the CNS.

Methodology:

  • Gather preclinical data on this compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (relationship between drug concentration and effect).

  • Develop a mathematical model that describes the PK/PD relationship in the preclinical species.

  • Scale the model to predict human pharmacokinetics and pharmacodynamics, taking into account inter-species differences.

  • Simulate various dosing regimens (e.g., twice-daily dosing) to predict the resulting BTK occupancy in the human CNS.

  • The model predicted that a daily dose in the range of 40 to 80 mg would achieve 90% target occupancy of BTK in the human CNS.[6]

PKPD_Modeling_Logic Preclinical_Data Preclinical Data (PK/PD in animals) Model_Dev Mathematical Model Development Preclinical_Data->Model_Dev Human_Scaling Allometric Scaling to Humans Model_Dev->Human_Scaling Dosing_Sim Simulation of Dosing Regimens Human_Scaling->Dosing_Sim Dose_Projection Projected Human Dose for Target Occupancy Dosing_Sim->Dose_Projection

Caption: Logical flow of translational PK/PD modeling for human dose projection of this compound.

References

BIIB129: A Technical Overview of its Effects on B-Cell and Myeloid Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6][7][8][9] BTK is a crucial signaling enzyme in B-cells and myeloid cells, playing a key role in their activation, proliferation, and function.[4][6][7] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on these immune cell populations, detailing the experimental methodologies and summarizing the key quantitative findings.

Core Mechanism of Action

This compound exerts its effects by irreversibly binding to the cysteine 481 residue in the active site of BTK.[10] This covalent inhibition blocks the downstream signaling pathways that are critical for B-cell and myeloid cell function. In B-cells, BTK is a central component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and differentiation.[4] In myeloid cells, BTK is involved in signaling downstream of Fc receptors (FcRs), which are important for processes such as phagocytosis and cytokine release.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound, demonstrating its potency and efficacy in modulating B-cell and myeloid cell function.

In Vitro Assay Cell Type/System Parameter This compound Value Reference
Biochemical BTK InhibitionRecombinant Human BTKIC503.4 nM[1]
Human Whole Blood CD69 InhibitionHuman Whole Blood (CD19+ B-cells)IC500.33 µM[1]
BTK Target OccupancyRamos (human B-lymphoma) cellsIC502.3 nM[1]
In Vivo Model Cell Line Animal Model Dosing Effect Reference
CNS B-cell ProliferationTMD8 (human B-cell lymphoma)Immunodeficient Mice2.5, 10, and 25 mg/kg, BIDDose-dependent inhibition of B-cell proliferation in the CNS[7]

Experimental Protocols

Biochemical BTK Inhibition Assay

Methodology: A continuous-read kinetic enzyme assay was utilized to determine the biochemical potency of this compound against recombinant human BTK. The assay measures the rate of substrate phosphorylation by BTK in the presence of varying concentrations of the inhibitor.

Protocol:

  • Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added at a range of concentrations.

  • The rate of substrate phosphorylation is monitored in real-time by measuring the change in fluorescence polarization.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood CD69 Inhibition Assay

Methodology: This assay assesses the functional effect of this compound on B-cell activation in a physiologically relevant matrix. CD69 is an early marker of lymphocyte activation.

Protocol:

  • Freshly collected human whole blood is pre-incubated with a range of concentrations of this compound.

  • B-cell activation is stimulated by adding an anti-IgD antibody, which cross-links the B-cell receptor.

  • Following incubation, red blood cells are lysed.

  • The expression of CD69 on the surface of CD19-positive B-cells is measured by flow cytometry.

  • IC50 values are determined from the dose-response curve of CD69 expression versus inhibitor concentration.[1]

BTK Target Occupancy Assay in Ramos Cells

Methodology: This assay quantifies the extent to which this compound binds to its target, BTK, within a cellular context.

Protocol:

  • Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, are treated with various concentrations of this compound for a specified time.

  • Cells are then lysed, and the cell lysates are incubated with a fluorescently labeled probe that binds to the active site of BTK.

  • The amount of probe that binds to BTK is inversely proportional to the amount of BTK occupied by this compound.

  • The fluorescence signal is measured, and the IC50 for target occupancy is calculated.[1]

In Vivo CNS B-cell Proliferation Model (TMD8 Xenograft)

Methodology: This preclinical model evaluates the ability of this compound to inhibit the proliferation of B-cells within the central nervous system (CNS).

Protocol:

  • TMD8 human B-cell lymphoma cells are stereotactically implanted into the brains of immunodeficient mice.

  • After a period of tumor establishment, mice are treated with this compound or vehicle control at various doses and schedules (e.g., twice daily oral administration).

  • At the end of the treatment period, the brains are harvested.

  • The proliferation of TMD8 cells in the CNS is assessed by immunohistochemistry for proliferation markers (e.g., Ki-67) or by quantifying tumor size.[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

B_Cell_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression This compound This compound This compound->BTK Inhibition

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory effect of this compound.

Myeloid_Cell_Fc_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (FcR) SYK SYK FcR->SYK Immune Complex Binding BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Cytokine_Release Cytokine Release PLCg2->Cytokine_Release Phagocytosis Phagocytosis PLCg2->Phagocytosis This compound This compound This compound->BTK Inhibition

Caption: Myeloid Cell Fc Receptor (FcR) Signaling and the inhibitory action of this compound.

Experimental_Workflow_CD69 cluster_workflow Human Whole Blood CD69 Inhibition Assay Workflow A 1. Whole Blood Collection B 2. Pre-incubation with this compound A->B C 3. B-Cell Stimulation (anti-IgD) B->C D 4. Red Blood Cell Lysis C->D E 5. Staining (anti-CD19, anti-CD69) D->E F 6. Flow Cytometry Analysis E->F G 7. IC50 Determination F->G

Caption: Experimental workflow for the whole blood CD69 inhibition assay.

Experimental_Workflow_TMD8 cluster_workflow In Vivo TMD8 Xenograft Model Workflow A 1. TMD8 Cell Implantation (CNS) B 2. Tumor Establishment A->B C 3. Treatment with This compound B->C D 4. Brain Harvesting C->D E 5. Analysis of B-Cell Proliferation D->E

Caption: Workflow for the in vivo TMD8 xenograft model.

References

An In-depth Technical Guide to BIIB033 (Opicinumab) for Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Multiple Sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] While current disease-modifying therapies primarily target the inflammatory aspects, there is a significant unmet need for treatments that can promote remyelination and repair existing neurological damage.[3][4] One avenue of investigation has been the inhibition of factors that negatively regulate myelination. BIIB033, also known as Opicinumab, is a fully human monoclonal antibody that was developed to target LINGO-1 (Leucine-Rich Repeat and Immunoglobulin-Like Domain-Containing Nogo Receptor-Interacting Protein 1), a potent negative regulator of oligodendrocyte differentiation and myelination.[3][4][5][6][7] This guide provides a technical overview of BIIB033, its mechanism of action, and a summary of key clinical research findings.

Core Mechanism of Action: LINGO-1 Inhibition

LINGO-1 is a protein found exclusively in the central nervous system that plays a crucial role in preventing the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[3][4] By blocking the action of LINGO-1, Opicinumab was designed to allow these immature cells to differentiate, mature, and ultimately repair the damaged myelin sheath surrounding nerve fibers.[3][4][7] This proposed mechanism offered a novel, reparative approach to treating MS, distinct from the anti-inflammatory strategies of other therapies.

LINGO1 LINGO-1 Protein OPC Oligodendrocyte Precursor Cell (OPC) LINGO1->OPC Blocks Maturation Opicinumab BIIB033 (Opicinumab) Opicinumab->LINGO1 Inhibits Oligodendrocyte Mature Oligodendrocyte OPC->Oligodendrocyte Matures Into Myelin Myelin Sheath Repair Oligodendrocyte->Myelin Produces

Caption: Proposed mechanism of action for BIIB033 (Opicinumab).

Clinical Development Program

Opicinumab (BIIB033) was evaluated in a series of clinical trials to assess its safety, tolerability, and efficacy in promoting remyelination and improving disability in patients with MS and related demyelinating conditions. Despite promising preclinical data, the development program was ultimately discontinued after Phase 2 studies failed to meet their primary endpoints.[7][8]

Experimental Protocols: Key Phase 2 Studies

1. RENEW Study (NCT01721161)

  • Objective: To assess the efficacy and safety of Opicinumab in promoting remyelination after a first episode of acute optic neuritis (AON), a condition often associated with MS.[3][8][9]

  • Methodology: This was a randomized, double-blind, placebo-controlled Phase 2 trial.[9] 82 participants (aged 18-55) were enrolled within 28 days of their first AON episode.[9] All participants first received standard-of-care high-dose intravenous methylprednisolone. They were then randomized (1:1) to receive either 100 mg/kg of Opicinumab or a placebo via intravenous infusion every four weeks for a total of six doses.[8][9] The primary endpoint was the recovery of optic nerve conduction latency, measured by full-field visual evoked potential (FF-VEP) at week 24, comparing the affected eye to the unaffected fellow eye.[9]

  • Workflow Diagram:

Start Patient with First Acute Optic Neuritis Episode (n=82) Screening Screening & Baseline FF-VEP Start->Screening Steroids High-Dose IV Methylprednisolone Screening->Steroids Randomization Randomization (1:1) Steroids->Randomization GroupA Opicinumab (BIIB033) 100 mg/kg IV q4w (6 Doses) Randomization->GroupA GroupB Placebo IV q4w (6 Doses) Randomization->GroupB Endpoint Primary Endpoint Analysis: FF-VEP Latency Recovery (Week 24) GroupA->Endpoint GroupB->Endpoint FollowUp Follow-Up to Week 32 Endpoint->FollowUp

Caption: Workflow for the RENEW clinical trial.

2. SYNERGY Study (NCT01864148)

  • Objective: To evaluate the efficacy, safety, and tolerability of different doses of Opicinumab as an add-on therapy to intramuscular interferon beta-1a in participants with relapsing forms of MS.[6][10]

  • Methodology: This was a large, multicenter, dose-ranging, double-blind, placebo-controlled Phase 2 study.[10] 418 participants with relapsing MS were enrolled.[8][10] Patients continued their treatment with intramuscular interferon beta-1a and were randomized to one of four doses of Opicinumab (3, 10, 30, or 100 mg/kg) or placebo, administered via intravenous infusion every four weeks for 72 weeks.[10] The primary endpoint was a complex overall response score that integrated improvement and worsening across multiple disability measures, including walking speed, hand dexterity, and cognition.[8][10]

Quantitative Data Summary

The clinical trials for Opicinumab (BIIB033) generated extensive data. While the studies ultimately did not meet their primary objectives, the results provide valuable insights for future remyelination research.

Table 1: Key Outcomes of the RENEW Study in Acute Optic Neuritis
EndpointBIIB033 (100 mg/kg)PlaceboResult
Primary: FF-VEP Latency Recovery (ms) 7.55 ms Improvement3.57 ms ImprovementDid not meet primary endpoint (p=0.26)[4]
Secondary: Visual Function No significant changeNo significant changeNo statistically significant difference[4]
Secondary: Retinal Thickness (OCT) No significant changeNo significant changeNo statistically significant difference[4]
Safety: Severe Adverse Events 7% (3 of 41)5% (2 of 41)Similar incidence between groups[9]

Note: A per-protocol analysis suggested a potential treatment effect, with a 34% improvement in latency recovery for the Opicinumab group, but the primary intention-to-treat analysis was not significant.[4]

Table 2: Key Outcomes of the SYNERGY Study in Relapsing MS
EndpointBIIB033 (All Doses)PlaceboResult
Primary: Overall Response Score No dose-linear improvement-Did not meet primary endpoint[10]
Disability Improvement Trend Weak evidence for improvement at 10 mg/kg (p=0.064) and 30 mg/kg (p=0.022)-No overall significant effect[10]
Confirmed Disability Worsening No overall effect-No significant difference (p=0.53)[10]
Safety Well-tolerated-No major safety signals identified[10]

Opicinumab (BIIB033) represented a pioneering effort to develop a remyelinating therapy for multiple sclerosis by targeting the LINGO-1 pathway. Phase 1 trials demonstrated that the drug was well-tolerated and showed favorable pharmacokinetics.[5] However, larger Phase 2 studies, RENEW and SYNERGY, failed to demonstrate a statistically significant clinical benefit on their primary endpoints, leading to the discontinuation of its clinical development.[8][10] Despite this outcome, the research into BIIB033 has provided the scientific community with crucial data and a deeper understanding of the complexities of promoting CNS repair, informing the ongoing development of next-generation neuroreparative therapies for multiple sclerosis.

References

BIIB129 IUPAC name and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BIIB129: A Covalent BTK Inhibitor

This technical guide provides a comprehensive overview of this compound, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, mechanism of action, and preclinical data of this compound, which is under investigation for the treatment of multiple sclerosis (MS).

Core Chemical Identity and Properties

This compound is a structurally distinct small molecule designed for high selectivity and central nervous system (CNS) penetration.[1][2][3] Its chemical nomenclature and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-methyl-N-[cis-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]-2-propenamide[4]
Alternate IUPAC Name N-Methyl-N-[(1s,3s)-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]prop-2-enamide[5]
CAS Number 2770960-52-4[4][5]
Molecular Formula C₁₉H₂₂N₆O₂[4][5]
Molecular Weight 366.42 g/mol [3][5]
Appearance Solid[4][5]
Solubility DMSO: ≥ 10 mg/mL; Ethanol: Sparingly soluble (1-10 mg/mL)[4]
SMILES C--INVALID-LINK--(C1)OC2=NC(C(C=N3)=CN3C)=CN4C2=CC=N4[4]
InChI Key WBFSPPPOPIJCLF-DHFPXDALSA-N[4][5]

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling protein in B cells and myeloid cells.[1][2]

The molecule acts by forming an irreversible covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[1][6] This covalent binding permanently inactivates the kinase, blocking its downstream signaling functions.

BTK plays a crucial role in:

  • B Cell Receptor (BCR) Signaling : It is essential for B cell development, differentiation, and activation.[1][7] Inhibition of BTK is expected to block the proliferation and effector functions of B cells.[1]

  • Myeloid Cell Activation : In innate immune cells like microglia, macrophages, and monocytes, BTK is involved in Fc receptor (FcR) signaling, which leads to the secretion of cytokines and other inflammatory responses.[1]

By inhibiting BTK in both B cells and myeloid cells within the periphery and the CNS, this compound is proposed to reduce the chronic neuroinflammation that drives neurodegeneration in multiple sclerosis.[1][8]

BTK_Signaling_Pathway cluster_BCR B Cell Receptor (BCR) Signaling cluster_FcR Myeloid Cell Fc Receptor (FcR) Signaling BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺) PLCg2->Downstream Response_B B Cell Proliferation, Survival, Activation Downstream->Response_B FcR FcR SYK_Fc SYK FcR->SYK_Fc Immune Complex Binding BTK_Fc BTK SYK_Fc->BTK_Fc Activation Response_M Cytokine Release, Phagocytosis BTK_Fc->Response_M This compound This compound This compound->BTK This compound->BTK_Fc

Simplified BTK signaling pathways in B cells and myeloid cells and the inhibitory action of this compound.

Preclinical Biological Activity

This compound has demonstrated potent and selective inhibitory activity in both cellular and in vivo models. Its efficacy is attributed to its covalent mechanism, which leads to sustained target engagement.

Table 2: Preclinical Efficacy and Selectivity of this compound

Assay / ModelEndpointValueReference(s)
Cellular Activity
Human Whole Blood CD69 Activation AssayIC₅₀7.9 nM[4]
In Vivo Activity
Anti-MOG Antibody-Induced Microglia Activation (Mice)ED₅₀1.5 mg/kg[4]
Selectivity
Kinase Panel Screen (vs. 403 kinases)% Inhib.Selective at 1 µM[4]

Experimental Protocols

The characterization of this compound involved several key assays to determine its potency, mechanism, and in vivo efficacy. The methodologies for these experiments are detailed below.

Continuous-Read Kinetic Enzyme Assay

To elucidate the two-step covalent binding mechanism, a continuous-read kinetic enzyme assay was developed to measure both the initial reversible binding (Kᵢ) and the subsequent rate of irreversible inactivation (kᵢₙₐ꜀ₜ).

  • Principle : This assay continuously monitors the enzymatic activity of BTK over time in the presence of the inhibitor. The rate of activity loss is used to calculate the kinetic parameters.

  • Methodology :

    • Recombinant BTK enzyme is incubated with a suitable substrate that produces a detectable signal (e.g., fluorescence) upon phosphorylation.

    • This compound is added at various concentrations to initiate the reaction.

    • The reaction progress is monitored in real-time using a plate reader.

    • The resulting kinetic data are fitted to a model for covalent inhibition to determine the Kᵢ and kᵢₙₐ꜀ₜ values.

Covalent_Inhibition_Workflow cluster_legend Legend start Start step1 Step 1: Reversible Binding E + I ⇌ E·I start->step1 kₒₙ step1->start kₒ𝒻𝒻 step2 Step 2: Covalent Bond Formation E·I → E-I step1->step2 kᵢₙₐ꜀ₜ params Determine Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ) step2->params end End params->end E E: BTK Enzyme I I: this compound Inhibitor EI_rev E·I: Reversible Complex EI_irr E-I: Covalent Complex

Logical workflow of the two-step covalent inhibition mechanism measured by kinetic assays.
Human Whole Blood CD69 Activation Assay (IC₅₀ Determination)

This assay measures the potency of this compound in a physiologically relevant ex vivo setting.

  • Principle : CD69 is an early activation marker on the surface of lymphocytes. The assay quantifies the ability of this compound to inhibit the anti-IgD-induced expression of CD69 on B cells in whole blood.

  • Methodology :

    • Freshly collected human whole blood is treated with a range of this compound concentrations.

    • B cells are stimulated with an anti-IgD antibody to induce activation via the BCR pathway.

    • After incubation, red blood cells are lysed.

    • The expression of CD69 on the B cell surface is quantified using flow cytometry with fluorescently labeled antibodies against B cell markers (e.g., CD19) and CD69.

    • The concentration of this compound that causes 50% inhibition of CD69 expression (IC₅₀) is calculated.

In Vivo Microglia Activation Model (ED₅₀ Determination)

This animal model assesses the ability of this compound to engage its target in the CNS and produce a pharmacodynamic effect.

  • Principle : The model uses anti-myelin oligodendrocyte glycoprotein (MOG) antibodies to induce the activation of microglia, the resident immune cells of the CNS. The efficacy of this compound is measured by its ability to suppress this activation.

  • Methodology :

    • Mice are administered various doses of this compound.

    • Microglia activation is induced by the administration of anti-MOG antibodies.

    • Brain tissue is collected, and the level of microglia activation is assessed using techniques such as immunohistochemistry or flow cytometry to measure specific activation markers.

    • The dose of this compound that produces 50% of the maximal inhibitory effect (ED₅₀) is determined.

References

In-Depth Technical Guide: BIIB129 (CAS RN 2770960-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a preclinical, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the potential treatment of multiple sclerosis (MS).[1][2][3] As a targeted covalent inhibitor (TCI), this compound forms an irreversible bond with its target, offering a distinct pharmacological profile.[1][2] BTK is a critical enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the chronic neuroinflammation characteristic of MS.[2][4] this compound has demonstrated high selectivity and efficacy in preclinical models, suggesting its potential as an immunomodulating therapy with a low projected human daily dose.[1][2][5]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
CAS Number 2770960-52-4
Molecular Formula C₁₉H₂₂N₆O₂[6]
Molecular Weight 366.42 g/mol [6]
Solubility 73 mg/mL in DMSO[6]
BTK IC₅₀ 4.6 nM and 3.4 nM (in some assays)[7]
log k_inact/K_i 3.33 and 3.50 (for related compounds)[1]
WB CD69 IC₅₀ 0.33 µM (for a related compound)[1]
Ramos Cell TO IC₅₀ 2.3 nM (for a related compound)[1]

Mechanism of Action and Signaling Pathways

This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[2][4] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of BTK.[1] This inhibition blocks downstream signaling in two key immune cell types implicated in the pathology of multiple sclerosis: B cells and myeloid cells (including microglia).[2][4]

In B cells, BTK is an essential component of the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production.[4] By inhibiting BTK, this compound is expected to suppress these B-cell functions.[4]

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn_Syk Lyn, Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 PIP2 PIP2 PLCy2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, etc.) Ca_Flux->Downstream PKC->Downstream Proliferation B-Cell Proliferation, Differentiation, and Survival Downstream->Proliferation This compound This compound This compound->BTK

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.

In myeloid cells such as microglia, BTK plays a role in Fc receptor (FcR) signaling.[4] Fc receptors bind to antibody-antigen complexes, triggering cellular activation, phagocytosis, and the release of inflammatory mediators.[4] Inhibition of BTK by this compound is proposed to dampen these inflammatory responses in the central nervous system.[8]

FcR_Signaling_Pathway ImmuneComplex Immune Complex (Antigen-Antibody) FcR Fc Receptor (FcγR) ImmuneComplex->FcR Syk Syk FcR->Syk BTK BTK Syk->BTK Downstream Downstream Signaling BTK->Downstream Activation Microglial Activation, Phagocytosis, Cytokine Release Downstream->Activation This compound This compound This compound->BTK

Fc Receptor (FcR) Signaling Pathway Inhibition by this compound in Microglia.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on the preclinical characterization of this compound and related compounds.

BTK Kinase Assay (k_inact/K_i Determination)

A continuous-read kinetic enzyme assay was employed to determine the covalent inhibition parameters.

  • Reagents: Nonphosphorylated BTK protein, appropriate buffer, ATP, and a suitable substrate.

  • Procedure:

    • The reaction is initiated by adding ATP to a mixture of the BTK enzyme, the inhibitor (this compound), and the substrate in a microplate.

    • The kinase activity is monitored continuously by measuring the product formation over time using a fluorescence or luminescence-based readout.

    • The rate of enzyme inactivation is determined at various inhibitor concentrations.

  • Data Analysis: The apparent first-order rate constant of inactivation (k_obs) is plotted against the inhibitor concentration. The data are fitted to the Michaelis-Menten equation for covalent inhibitors to determine the inactivation rate constant (k_inact) and the reversible binding affinity (K_i).

Human Whole Blood CD69 Inhibition Assay

This assay measures the functional effect of the inhibitor on B-cell activation.

  • Sample: Freshly drawn human whole blood.

  • Procedure:

    • Whole blood is incubated with varying concentrations of this compound.

    • B-cell activation is stimulated with an anti-IgD antibody.

    • After an incubation period, red blood cells are lysed.

    • The expression of the activation marker CD69 on the surface of CD19+ B cells is measured by flow cytometry.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of CD69 expression (IC₅₀) is calculated.

BTK Target Occupancy (TO) Assay in Ramos Cells

This assay quantifies the extent of covalent modification of BTK in a cellular context.

  • Cell Line: Ramos cells, a human B-cell line.

  • Procedure:

    • Ramos cells are treated with a range of this compound concentrations for a specified time.

    • Cells are lysed, and the proteins are denatured and reduced.

    • A fluorescently labeled probe that binds to the active site of unmodified BTK is added.

    • The amount of probe bound to BTK is quantified, typically by capillary electrophoresis or a similar method.

  • Data Analysis: The IC₅₀ value, representing the concentration of this compound required to achieve 50% target occupancy, is determined.

In Vivo Models of B-Cell Proliferation in the CNS

Efficacy in disease-relevant models was assessed. While specific details of the in vivo models for this compound are not fully public, a general workflow for such studies is described.

InVivo_Workflow Model Induction of CNS B-Cell Proliferation Model in Rodents Dosing Treatment with this compound or Vehicle Model->Dosing Monitoring Monitoring of Disease Progression Dosing->Monitoring Endpoint Endpoint Analysis: Histology, Biomarkers, Cell Populations Monitoring->Endpoint Analysis Data Analysis and Efficacy Determination Endpoint->Analysis

Generalized Workflow for In Vivo Efficacy Studies.

Safety and Selectivity

This compound was designed for high kinome selectivity to minimize off-target effects.[1][2] Preclinical studies have indicated a favorable safety profile, which is crucial for a potential chronic therapy for MS.[1][2] The development of this compound included strategies to mitigate the risk of drug-induced liver injury (DILI), a concern with some kinase inhibitors, by optimizing potency and drug-like properties to allow for a low clinical dose.[1]

Conclusion

This compound is a potent, selective, and brain-penetrant covalent inhibitor of BTK in preclinical development for multiple sclerosis. Its mechanism of action, targeting key signaling pathways in B cells and myeloid cells, offers a promising approach to modulating the chronic neuroinflammation that drives MS pathology. The available preclinical data on its efficacy and safety support its continued investigation as a potential therapeutic agent.

References

BIIB129: A Targeted Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK) for Neurological Indications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the potential treatment of multiple sclerosis (MS).[1][2][3][4][5][6][7][8][9] As a key signaling protein in B cells and myeloid cells, BTK has emerged as a promising therapeutic target for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize this compound, offering valuable insights for researchers and professionals in the field of drug development.

This compound distinguishes itself through its high selectivity and ability to cross the blood-brain barrier, addressing a critical need for therapies that can act on immune processes within the central nervous system (CNS).[1][2][3][4][5][6][7][8][9] This document details the mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in the evaluation of this potent BTK inhibitor.

Mechanism of Action

This compound is a targeted covalent inhibitor that irreversibly binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[1][3] This covalent interaction leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways that are crucial for B cell development, activation, and proliferation, as well as the function of myeloid cells.[1][3][10]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in B cell receptor (BCR) signaling and the inhibitory action of this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) LYN LYN BCR->LYN Recruitment & Phosphorylation SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression MAPK->Gene_Expression NFAT->Gene_Expression This compound This compound This compound->BTK Covalent Inhibition (at Cys481) Antigen Antigen Antigen->BCR Activation

Caption: BTK Signaling Pathway and this compound Inhibition.

Data Presentation

The preclinical characterization of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Potency and Cellular Activity of this compound and Related Compounds
CompoundBTK IC50 (nM)log(kinact/Ki)WB CD69 IC50 (µM)Ramos BTK TO IC50 (nM)TMD8 Cell Proliferation IC50 (nM)
This compound (25) 0.63-0.079-7.1
10 0.54.430.332.3-
7 63< 2.4---
8 4.63.33---
9 3.43.50---
13 -4.900.24-0.60 (Emax = 30%)

Data sourced from Himmelbauer et al., 2024.[1][3]

Table 2: Kinase Selectivity Profile of this compound
KinaseThis compound (25) Kd (nM)Fold Selectivity vs. BTK
BTK 0.631
TEC -9
TXK ->150
BMX ->150

This compound demonstrated high selectivity for BTK, with greater than 10-fold selectivity over all but one (TEC) of the 10 kinases tested with a reactive cysteine corresponding to Cys481.[1][3] A KINOMEscan at 1 µM showed inhibition of 10 out of 403 kinases, with an S(10) selectivity score of 0.025.[1][3]

Table 3: In Vivo Pharmacodynamic and Efficacy Data for this compound
Animal ModelEndpointThis compound ED50 (mg/kg)
MouseAnti-MOG antibody-induced microglia activation1.5

Data sourced from Cayman Chemical, referencing Himmelbauer et al., 2024.[11]

Table 4: Predicted Human Pharmacokinetic Parameters of this compound
PK ParameterPredicted ValuePrediction Method
Vss 1.18 L/kgSingle species (monkey) scaling with unbound fraction correction
F 18%Averaging nonclinical F across species (rat, dog, and monkey)
Ka 4 h⁻¹Averaged from absorption rate constants estimated for rat, dog, and monkey

Data sourced from Himmelbauer et al., 2024.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical characterization of this compound.

Biochemical BTK Inhibition Assay

A continuous-read kinetic enzyme assay was developed to determine the biochemical inhibitory potency (IC50) and the covalent binding efficiency (kinact/Ki) of the compounds. The assay measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor. The rate of product formation is monitored over time, typically using a fluorescence-based detection method.

Whole Blood CD69 Inhibition Assay

This assay assesses the functional activity of the inhibitors on B cells in a physiologically relevant matrix. Human whole blood is stimulated with an anti-IgD antibody to induce B cell activation, which is measured by the upregulation of the surface marker CD69. The inhibitory effect of the compounds is determined by measuring the reduction in CD69 expression on B cells using flow cytometry. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in CD69 expression.[1][3]

TMD8 Cell Proliferation Assay

The impact of BTK inhibition on B cell proliferation was evaluated using the TMD8 cell line, a diffuse large B-cell lymphoma line that is dependent on BTK signaling. Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of cell number. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in cell proliferation.[3]

In Vivo Model of Microglia Activation

To assess the in vivo efficacy of this compound in a CNS-relevant model, mice were treated with an anti-myelin oligodendrocyte glycoprotein (MOG) antibody to induce microglia activation. The effect of this compound on inhibiting this activation was quantified, and the dose required to achieve 50% efficacy (ED50) was determined.[11]

Mandatory Visualization

Experimental Workflow for this compound Characterization

The following diagram outlines the general workflow for the preclinical characterization of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization & Selection Biochemical_Assay Biochemical BTK Inhibition Assay (IC50, kinact/Ki) Kinome_Scan Kinome Selectivity Screening (403 kinases) Biochemical_Assay->Kinome_Scan Cellular_Assays Cell-Based Assays Kinome_Scan->Cellular_Assays WB_Assay Whole Blood CD69 Inhibition Assay Cellular_Assays->WB_Assay TMD8_Assay TMD8 Cell Proliferation Assay Cellular_Assays->TMD8_Assay ADME In Vitro ADME (Microsomal Stability, etc.) WB_Assay->ADME TMD8_Assay->ADME PK_Studies Pharmacokinetic Studies (Rat, Dog, Monkey) ADME->PK_Studies PD_Model Pharmacodynamic Model (Microglia Activation) PK_Studies->PD_Model Efficacy_Model CNS B Cell Proliferation Model PD_Model->Efficacy_Model Lead_Candidate Lead Candidate Selection (this compound) Efficacy_Model->Lead_Candidate

Caption: Preclinical Characterization Workflow for this compound.

Conclusion

This compound is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising preclinical profile for the treatment of multiple sclerosis.[1][2][3][4][5][6][7][8][9] The comprehensive in vitro and in vivo characterization demonstrates its ability to effectively inhibit BTK signaling in relevant cell types and animal models. The data presented in this technical guide provide a solid foundation for its continued clinical development and highlight its potential as a novel therapeutic option for neuroinflammatory diseases. The detailed experimental methodologies offer a valuable resource for researchers in the field, facilitating further investigation and understanding of BTK inhibition as a therapeutic strategy.

References

BIIB129: A Technical Guide to a Novel BTK Inhibitor for Immunomodulatory Therapy in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) for which there remains a significant unmet medical need for highly effective and safe therapies. The pathophysiology of MS involves a complex interplay of immune cells, with B cells and myeloid cells playing a central role in driving inflammation and subsequent neuronal damage. Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of these cells, has emerged as a promising therapeutic target. BIIB129 is a novel, brain-penetrant, covalent inhibitor of BTK currently in preclinical development for the treatment of MS. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.

Core Mechanism of Action

This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for the function of both B cells and myeloid cells.[1][2][3] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its downstream signaling.[4] This targeted inhibition is designed to modulate the inflammatory responses that drive MS pathology.

In B cells, BTK is a critical component of the B cell receptor (BCR) signaling pathway.[1][5] Inhibition of BTK by this compound is expected to suppress B cell activation, proliferation, and differentiation, thereby reducing the production of autoantibodies and pro-inflammatory cytokines.

In myeloid cells, including microglia residing in the CNS, BTK is involved in signaling through the Fc receptor (FcR).[5][6] By inhibiting BTK, this compound can potentially attenuate the activation of these cells, leading to decreased production of inflammatory mediators and reactive oxygen species that contribute to demyelination and axonal damage.[5]

Signaling Pathway of BTK Inhibition by this compound

BTK_Signaling_Pathway cluster_BCR B Cell Receptor (BCR) Signaling cluster_FcR Fc Receptor (FcR) Signaling (Myeloid Cells) BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK_B BTK SYK->BTK_B PLCg2 PLCγ2 BTK_B->PLCg2 Downstream_B B Cell Activation, Proliferation, Cytokine Release PLCg2->Downstream_B BIIB129_B This compound BIIB129_B->BTK_B FcR FcR SYK_M SYK FcR->SYK_M BTK_M BTK SYK_M->BTK_M Downstream_M Cytokine Release, Phagocytosis, Oxidative Burst BTK_M->Downstream_M BIIB129_M This compound BIIB129_M->BTK_M

Caption: this compound inhibits BTK in both BCR and FcR signaling pathways.

Preclinical Data Summary

This compound has undergone a series of preclinical evaluations to determine its potency, selectivity, and pharmacokinetic profile. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency and Selectivity
Assay FormatTarget/ReadoutThis compound (Compound 25) IC50Reference Compound (10) IC50
Biochemical Assay (purified nonphosphorylated BTK)BTK InhibitionNot explicitly stated for this compound0.5 nM
Human Whole Blood Assay (anti-IgD stimulation)CD69 Expression on CD19+ B cells0.079 µM0.33 µM
TMD8 B Cell Proliferation AssayInhibition of TMD8 B cell proliferation0.82 nMNot reported
Ramos Cell AssayBTK Target OccupancyNot explicitly stated for this compound2.3 nM
KINOMEscan (1 µM concentration)Kinase Selectivity (403 kinases)High kinome selectivity7 kinases inhibited (>90%)
B cell-mediated antigen presentation to T cellsInhibition of OVA-specific T cell proliferation1.9 nMNot reported

Data sourced from the Journal of Medicinal Chemistry, 2024.[1][2][6]

Table 2: Pharmacokinetic and Physicochemical Properties
ParameterSpeciesValue
Brain Penetration (Kp,uu)Rat0.11
MDR1 Efflux Ratio (MDR1-MDCK cell line)In Vitro8.7

Data sourced from the Journal of Medicinal Chemistry, 2024.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical characterization of this compound.

Human Whole Blood CD69 Inhibition Assay

Objective: To assess the functional potency of this compound in inhibiting B cell activation in a physiologically relevant matrix.

Methodology:

  • Blood Collection: Whole blood was collected from healthy human donors into sodium heparin-containing tubes.

  • Compound Incubation: Aliquots of whole blood were incubated with escalating concentrations of this compound or vehicle control for 1 hour at 37°C.

  • B Cell Stimulation: B cell activation was induced by adding an anti-IgD antibody. A corresponding unstimulated control was included.

  • Incubation: The samples were incubated for a further 24 hours at 37°C in a 5% CO2 incubator.

  • Staining and Lysis: Red blood cells were lysed, and the remaining leukocytes were stained with fluorescently labeled antibodies against CD19 (a B cell marker) and CD69 (an activation marker).

  • Flow Cytometry: The percentage of CD69-positive cells within the CD19+ B cell population was quantified using flow cytometry.

  • Data Analysis: The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic equation.

TMD8 B Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of a B cell lymphoma cell line that is dependent on BTK signaling.

Methodology:

  • Cell Culture: TMD8 cells were maintained in appropriate culture medium supplemented with fetal bovine serum.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment: Cell proliferation was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The IC50 value was determined by plotting the inhibition of proliferation against the compound concentration and fitting the data to a sigmoidal dose-response curve.

KINOMEscan™ Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Assay Principle: The assay is based on a competitive binding technology where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Kinase Panel: this compound was screened against a panel of 403 purified human kinases (Eurofins DiscoverX).

  • Binding Competition: The amount of kinase captured by the immobilized ligand is measured in the presence and absence of this compound.

  • Quantification: The amount of bound kinase is quantified using a proprietary method.

  • Data Analysis: The results are reported as the percentage of the kinase that is inhibited by this compound at a given concentration (e.g., 1 µM). A lower percentage of control indicates stronger binding of the compound to the kinase.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_potency Potency Assessment cluster_selectivity Selectivity Profiling cluster_pk Pharmacokinetic Properties cluster_invivo In Vivo Efficacy Biochem Biochemical Assay (BTK IC50) WB_CD69 Whole Blood CD69 Assay (Functional Potency) Biochem->WB_CD69 TMD8 TMD8 Proliferation Assay (Cellular Potency) WB_CD69->TMD8 Kinome KINOMEscan (Off-target activity) TMD8->Kinome MDR1 MDR1 Efflux Assay Kinome->MDR1 Rat_PK Rat Brain Penetration (Kp,uu) MDR1->Rat_PK CNS_Bcell CNS B Cell Proliferation Model Rat_PK->CNS_Bcell

Caption: A representative workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective covalent inhibitor of BTK with demonstrated preclinical activity in models relevant to multiple sclerosis. Its ability to penetrate the central nervous system distinguishes it as a promising candidate for targeting both peripheral and central inflammatory processes in MS. The comprehensive in vitro characterization of this compound provides a strong rationale for its continued development as an immunomodulatory therapy for this debilitating disease. Further studies will be required to fully elucidate its efficacy and safety profile in clinical settings.

References

Methodological & Application

BIIB129: Application Notes and Protocols for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a potent, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its unique mechanism of action and high selectivity make it a promising candidate for the treatment of multiple sclerosis and other autoimmune disorders.[1][2][3] this compound forms a covalent bond with a non-catalytic cysteine residue (Cys481) within the ATP binding site of BTK, leading to irreversible inhibition. This application note provides detailed protocols for the in vitro characterization of this compound, focusing on biochemical kinase assays to determine its potency, selectivity, and kinetic parameters.

This compound Signaling Pathway in B-Cells

This compound targets BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a cascade that leads to B-cell proliferation, differentiation, and antibody production. By covalently binding to BTK, this compound effectively blocks these downstream signaling events.

BIIB129_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR BTK_inactive BTK (inactive) BCR->BTK_inactive Antigen Binding BTK_active BTK (active, pY551) BTK_inactive->BTK_active Phosphorylation PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylates BTK_inhibited BTK (inhibited) IP3_DAG IP3 + DAG PLCg2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux NFkB NF-κB Activation Ca_flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound This compound->BTK_active

Caption: this compound covalently inhibits activated BTK, blocking downstream BCR signaling.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound against BTK and other kinases.

Table 1: this compound Potency against BTK

ParameterValueAssay Type
IC50 0.5 nMBiochemical Assay
log(kinact/Ki) 4.43Continuous-Read Kinetic Enzyme Assay
Target Occupancy (TO50) 6.8 nMCellular Assay (Ramos cells)

Table 2: this compound Kinase Selectivity

KinaseFold Selectivity vs. BTK (Kd)
TEC 7
TXK 6
BMX 14
JAK3 390
BLK 839
EGFR >1000 (minimal activity)

Data synthesized from publicly available research.[3]

Experimental Protocols

BTK Biochemical Potency Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against BTK using a luminescence-based ADP detection method.

Materials:

  • Recombinant human BTK enzyme

  • This compound (stock solution in DMSO)

  • ATP

  • Poly (4:1 Glu, Tyr) peptide substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of BTK enzyme solution (e.g., 2X final concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X solution of ATP and peptide substrate in kinase buffer to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Continuous-Read Kinetic Assay for Covalent Inhibitors (kinact/Ki Determination)

This assay measures the rate of covalent bond formation and is crucial for characterizing irreversible inhibitors like this compound. It continuously monitors the progress of the kinase reaction in the presence of the inhibitor.

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - BTK Enzyme - this compound Dilutions - ATP/Substrate Mix plate_prep Plate Preparation: Dispense this compound & BTK reagents->plate_prep incubation Pre-incubation (15 min) plate_prep->incubation reaction_start Initiate Reaction: Add ATP/Substrate incubation->reaction_start kinetic_read Kinetic Read: Continuous Monitoring reaction_start->kinetic_read progress_curves Generate Progress Curves kinetic_read->progress_curves kobs Determine k_obs for each [this compound] progress_curves->kobs kinact_ki Plot k_obs vs. [this compound] to determine k_inact and K_i kobs->kinact_ki

Caption: Workflow for determining the kinetic parameters of this compound.

Protocol:

  • Reaction Setup: In a 384-well plate, combine BTK enzyme and varying concentrations of this compound in kinase buffer.

  • Initiate and Monitor: Start the reaction by adding a mixture of ATP and a suitable peptide substrate. Immediately begin monitoring the reaction progress (e.g., by measuring ADP production or substrate phosphorylation) in real-time using a kinetic plate reader.

  • Data Acquisition: Collect data points at regular intervals for a sufficient duration to observe the time-dependent inhibition.

  • Data Analysis:

    • For each this compound concentration, plot the product formation over time.

    • Fit the progress curves to a first-order exponential decay equation to determine the observed rate constant (kobs) for each inhibitor concentration.

    • Plot the calculated kobs values against the corresponding this compound concentrations.

    • Fit this data to the following equation to determine the inactivation rate constant (kinact) and the inhibition constant (Ki): kobs = kinact * [I] / (Ki + [I]) Where [I] is the concentration of this compound. The ratio kinact/Ki represents the efficiency of covalent modification.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound and other covalent BTK inhibitors. Accurate determination of IC50, kinact, and Ki values is essential for understanding the potency and mechanism of action of such compounds, guiding further drug development efforts. The high potency and selectivity of this compound, as demonstrated through these assays, underscore its potential as a therapeutic agent for multiple sclerosis.

References

Application Notes and Protocols: Using BIIB129 in Cellular Thermal Shift Assays for BTK Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been developed for the treatment of multiple sclerosis.[1][2][3][4] As a targeted covalent inhibitor (TCI), this compound forms an irreversible bond with a cysteine residue within the ATP binding pocket of BTK, which is a critical component of the B cell receptor (BCR) signaling pathway.[2][3] Verifying that a drug candidate directly engages its intended target within a cellular context is a crucial step in drug discovery.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a physiologically relevant environment.[5][6][7] The principle is based on ligand-induced thermal stabilization: when a small molecule like this compound binds to its target protein (BTK), the resulting protein-ligand complex becomes more resistant to thermal denaturation.[5][8] By heating cells or cell lysates across a temperature gradient and quantifying the amount of soluble (non-denatured) protein that remains, a "melt curve" can be generated. A shift in this curve upon drug treatment provides direct evidence of target engagement.[9]

These application notes provide detailed protocols for using CETSA to confirm and quantify the engagement of this compound with its target, BTK, in a cellular setting.

This compound Mechanism of Action and Signaling Pathway

This compound selectively targets BTK, a nonreceptor tyrosine kinase that plays a crucial role in B cell activation, proliferation, and differentiation through the B cell receptor (BCR) signaling pathway.[2][3] BTK is also involved in regulating the activation of myeloid cells, such as macrophages and microglia, through Fc receptor (FcR) signaling.[3] By covalently binding to BTK, this compound blocks these downstream signaling cascades, which are implicated in the pathology of multiple sclerosis.[3][10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates Downstream Downstream Signaling (Proliferation, Survival) PLCG2->Downstream This compound This compound This compound->BTK Covalent Inhibition

This compound inhibits the B cell receptor (BCR) signaling pathway by covalently binding to BTK.

Quantitative Data for this compound

The following table summarizes key potency values for this compound and related compounds from preclinical studies. This data is essential for designing CETSA experiments, particularly for selecting appropriate concentration ranges for dose-response studies.

Assay TypeCompound/VariantTargetCell Line / SystemPotency (IC₅₀)Reference
Biochemical Inhibition Chiral Pyrrolidine 8BTKEnzyme Assay4.6 nM[2]
Biochemical Inhibition Chiral Piperidine 9BTKEnzyme Assay3.4 nM[2]
Target Occupancy Compound 10BTKRamos Cells2.3 nM[2][3]
Functional Inhibition Compound 10CD69 ExpressionHuman Whole Blood0.33 µM[2][3]

Experimental Protocols

Two primary CETSA formats are described below: a melt curve analysis to confirm target stabilization and an isothermal dose-response fingerprint (ITDRF) to determine the potency of target engagement.[11][12]

Protocol 1: CETSA Melt Curve for this compound Target Engagement

This protocol aims to determine the change in the thermal stability of BTK upon binding of this compound by generating a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

CETSA_Melt_Curve_Workflow start Start: Culture Cells (e.g., Ramos cells) treat Treat Cells: 1. This compound (fixed concentration) 2. Vehicle (e.g., DMSO) start->treat harvest Harvest & Wash Cells treat->harvest aliquot Aliquot cell suspension for each temperature point harvest->aliquot heat Heat Aliquots (Temperature Gradient, e.g., 40-70°C) aliquot->heat lyse Lyse Cells (e.g., Freeze-Thaw Cycles) heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Protein lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze Soluble BTK (Western Blot / ELISA) collect->analyze plot Plot Melt Curve (Signal vs. Temperature) analyze->plot end End: Determine Thermal Shift (ΔTm) plot->end

Workflow for generating a CETSA melt curve to assess protein thermal stabilization.

Methodology:

  • Cell Culture: Culture a relevant cell line expressing BTK (e.g., Ramos B-cells) in appropriate media to achieve sufficient cell numbers for the experiment (approx. 1-2 million cells per condition).

  • Compound Treatment: Treat cells with a fixed, saturating concentration of this compound (e.g., 1-10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.

  • Cell Harvesting: Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in PBS to a final concentration of ~10-20 million cells/mL.

  • Aliquoting: Distribute the cell suspension into PCR tubes, one for each temperature point in your gradient.

  • Thermal Challenge: Place the tubes in a thermocycler and heat them across a predefined temperature gradient (e.g., 40°C to 70°C, with 2-3°C intervals) for 3-5 minutes.[8] Cool samples to room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[6]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.[13]

  • Protein Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.

  • Western Blot Analysis: Separate the protein samples by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for BTK. A loading control (e.g., Actin or GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities for BTK at each temperature for both the vehicle- and this compound-treated samples. Plot the normalized band intensity against temperature to generate melt curves. The temperature at which 50% of the protein has denatured is the Tm. A positive shift in the Tm for this compound-treated samples compared to the vehicle confirms target stabilization.

Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for this compound Potency

This protocol determines the in-cell potency (IC₅₀) of this compound by treating cells with a range of compound concentrations and heating them at a single, fixed temperature. This temperature is chosen from the melt curve experiment to be in the range where the protein is partially denaturing.

ITDRF_Workflow start Start: Culture Cells (e.g., Ramos cells) treat Treat Cells with this compound (Serial Dilution, e.g., 0.1 nM to 10 µM) + Vehicle Control start->treat harvest Harvest & Wash Cells treat->harvest heat Heat All Samples (Single Fixed Temperature, e.g., 52°C) harvest->heat lyse Lyse Cells (e.g., Freeze-Thaw Cycles) heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Protein lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze Soluble BTK (Western Blot / ELISA) collect->analyze plot Plot Dose-Response Curve (Signal vs. [this compound]) analyze->plot end End: Calculate IC₅₀ of Target Engagement plot->end

Workflow for an ITDRF experiment to determine the in-cell potency of a compound.

Methodology:

  • Cell Culture: Prepare cells as described in Protocol 1.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 concentrations ranging from 0.1 nM to 10 µM) and a vehicle control. Incubate at 37°C for 1-2 hours.

  • Cell Harvesting: Harvest and wash the cells for each concentration point.

  • Thermal Challenge: Heat all samples at a single, fixed temperature for 3-5 minutes. This temperature should be selected from the melt curve (Protocol 1) where a significant difference in BTK stability was observed between treated and untreated samples (typically near the Tm of the vehicle-treated protein).

  • Lysis and Separation: Perform cell lysis and centrifugation to isolate the soluble protein fraction as described in Protocol 1 (Steps 6-7).

  • Western Blot Analysis: Analyze the amount of soluble BTK remaining at each this compound concentration using Western Blot.

  • Data Analysis: Quantify the band intensities and normalize the data (e.g., to the vehicle control). Plot the normalized soluble BTK signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to stabilize 50% of the target protein BTK at the tested temperature.

Conclusion

The Cellular Thermal Shift Assay provides a robust and indispensable platform for validating the target engagement of this compound. The melt curve protocol offers clear, qualitative evidence of direct binding to BTK within intact cells. The complementary ITDRF protocol allows for the quantitative determination of the compound's potency in a cellular environment. Together, these methods establish a crucial link between target binding and cellular activity, providing essential data to guide the development and characterization of targeted inhibitors like this compound.

References

BIIB129: A Novel Tool for Investigating Neuro-inflammation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] By irreversibly binding to the Cys481 residue of BTK, this compound effectively modulates the function of B cells and myeloid cells, which are key mediators of neuro-inflammation.[3] These characteristics make this compound a valuable pharmacological tool for studying the pathogenesis of diseases with a neuro-inflammatory component, such as multiple sclerosis, in relevant animal models.[4][5][6][7] This document provides detailed application notes and protocols for utilizing this compound in preclinical research settings.

Introduction

Neuro-inflammation, a complex biological response involving the activation of immune cells in the central nervous system (CNS), plays a critical role in the progression of various neurodegenerative diseases. Bruton's tyrosine kinase (BTK) has emerged as a key therapeutic target due to its central role in the signaling pathways of both B cells and myeloid cells, including microglia.[4][6] this compound is a potent and specific covalent inhibitor of BTK, demonstrating high selectivity and the ability to cross the blood-brain barrier.[2][3] Its utility in preclinical models of neuro-inflammation has been demonstrated, offering researchers a reliable tool to dissect the roles of B cells and myeloid cells in disease processes.

Data Presentation

In Vitro Activity of this compound
Assay Format (Cell Type, Stimulus)ReadoutThis compound IC50 (nM)
Purified nonphosphorylated BTK proteinkinact/Ki6 M-1s-1
TMD8 cellsTO506.8
Ramos cells, IgMPLCγ2 phosphorylation1.2
TMD8Activation and translocation of NF-κB1.9
PBMCs anti-IgD/BCRB cell activation13
TMD8 proliferationCD19 and CD36 expression4.2 and 1.2
MonocytesBlocking FcγR-induced TNF secretion3.0
B cell-mediated antigen presentation to T cellsT cell proliferation1.9

This table summarizes the in vitro biological profile of this compound from Himmelbauer, M.K., et al. (2024).

In Vivo Efficacy of this compound
Animal ModelSpeciesKey OutcomeThis compound DosageEfficacy
CNS B-cell ProliferationImmunodeficient Mice (NOD.SCID)Inhibition of TMD8 cell proliferation in the CNS2.5, 10, and 25 mg/kg, BID, oralDose-dependent inhibition, with maximal effect at 25 mg/kg
Microglia ActivationMiceInhibition of anti-MOG antibody-induced microglia activation1.5 mg/kg (ED50)Significant reduction in microglia activation

This table summarizes the in vivo efficacy of this compound in preclinical models of neuro-inflammation from Himmelbauer, M.K., et al. (2024) and other sources.[8]

Signaling Pathway

The following diagram illustrates the central role of BTK in B cell receptor and Fc receptor signaling pathways, which are inhibited by this compound.

BTK_Signaling_Pathway cluster_BCR B Cell Receptor Signaling cluster_FcR Fc Receptor Signaling (Myeloid Cells) BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK_B BTK Syk->BTK_B PLCy2 PLCγ2 BTK_B->PLCy2 B_Cell_Activation B Cell Activation, Proliferation, Cytokine Release PLCy2->B_Cell_Activation FcR FcR Syk_M Syk FcR->Syk_M BTK_M BTK Syk_M->BTK_M Myeloid_Activation Microglia/Macrophage Activation, Phagocytosis, Cytokine Release BTK_M->Myeloid_Activation This compound This compound This compound->BTK_B Inhibits This compound->BTK_M Inhibits

Caption: this compound inhibits BTK in B cell and myeloid cell signaling.

Experimental Protocols

Protocol 1: CNS B-Cell Proliferation Model

This protocol describes the evaluation of this compound's efficacy in inhibiting the proliferation of B cells within the central nervous system.

Experimental Workflow:

CNS_BCell_Proliferation_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis TMD8 TMD8 Cell Culture Implantation Surgical Implantation of TMD8 cells into cerebral ventricular space of immunodeficient mice (NOD.SCID) TMD8->Implantation Resting Optimized Resting Period Implantation->Resting Dosing Oral Dosing with this compound (2.5, 10, 25 mg/kg, BID) or Vehicle for 2.5 days Resting->Dosing Isolation Isolation of TMD8 cells from CNS Dosing->Isolation Flow Flow Cytometry Analysis for CD19 and CD36 expression Isolation->Flow Result Determination of Dose-Response and Inhibition of Proliferation Flow->Result

Caption: Workflow for the CNS B-Cell Proliferation Model.

Materials:

  • This compound

  • TMD8 cells

  • Immunodeficient mice (e.g., NOD.SCID)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Standard surgical tools for stereotactic injection

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD19, anti-CD36)

Procedure:

  • Cell Culture: Culture TMD8 cells under appropriate conditions to ensure viability and logarithmic growth phase before implantation.

  • Surgical Implantation: a. Anesthetize the immunodeficient mice according to approved institutional animal care and use committee (IACUC) protocols. b. Using a stereotactic frame, surgically implant a defined number of TMD8 cells into the cerebral ventricular space.

  • Resting Period: Allow the animals to recover for an optimized period to allow for TMD8 cell engraftment.

  • Dosing: a. Prepare this compound formulations at 2.5, 10, and 25 mg/kg in the vehicle. b. Administer this compound or vehicle control orally twice daily (BID) for 2.5 days.

  • Cell Isolation: At the end of the treatment period, euthanize the animals and isolate the TMD8 cells from the CNS.

  • Flow Cytometry: a. Stain the isolated cells with fluorescently labeled antibodies against CD19 and CD36. b. Analyze the stained cells using a flow cytometer to quantify the expression of these markers, which is indicative of cell proliferation.

  • Data Analysis: Determine the dose-dependent effect of this compound on TMD8 cell proliferation by comparing the marker expression in the treated groups to the vehicle control group.

Protocol 2: Anti-MOG Antibody-Induced Microglia Activation Model

This protocol details a model to assess the efficacy of this compound in inhibiting myeloid cell activation in the CNS.[8]

Experimental Workflow:

Microglia_Activation_Workflow cluster_induction Induction of Microglia Activation cluster_treatment Treatment cluster_analysis Analysis antiMOG Intraperitoneal (i.p.) injection of anti-myelin oligodendrocyte glycoprotein (MOG) antibodies in mice Dosing Administration of this compound (e.g., calculate ED50 dose) antiMOG->Dosing Tissue Collection of CNS tissue Dosing->Tissue IHC Immunohistochemistry (IHC) or Flow Cytometry for microglia activation markers (e.g., Iba1) Tissue->IHC Quantification Quantification of microglia activation IHC->Quantification

Caption: Workflow for the Microglia Activation Model.

Materials:

  • This compound

  • C57BL/6 mice (or other suitable strain)

  • Anti-myelin oligodendrocyte glycoprotein (MOG) antibodies

  • Vehicle control

  • Standard laboratory equipment for injections and tissue processing

  • Antibodies for immunohistochemistry or flow cytometry (e.g., anti-Iba1)

  • Microscope and imaging software

Procedure:

  • Induction of Microglia Activation: Administer anti-MOG antibodies to mice via intraperitoneal (i.p.) injection to induce microglia activation.

  • Treatment: Administer this compound or vehicle control to the mice at the desired dose(s). The timing of administration relative to the anti-MOG injection should be optimized based on the study design.

  • Tissue Collection: At a predetermined time point after induction and treatment, euthanize the animals and perfuse them with phosphate-buffered saline (PBS) followed by paraformaldehyde (PFA). Collect the CNS tissue (brain and spinal cord).

  • Immunohistochemistry/Flow Cytometry: a. Process the collected tissue for either immunohistochemistry (IHC) on tissue sections or for flow cytometric analysis of isolated single cells. b. Stain with antibodies against microglia activation markers, such as Iba1.

  • Quantification and Analysis: a. For IHC, quantify the number and morphology of activated microglia in specific brain regions. b. For flow cytometry, quantify the percentage of activated microglia. c. Compare the levels of microglia activation in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of the compound.

Conclusion

This compound is a potent and brain-penetrant BTK inhibitor that serves as an invaluable research tool for investigating the complex roles of B cells and myeloid cells in neuro-inflammatory diseases. The detailed protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in relevant animal models, thereby facilitating a deeper understanding of neuro-inflammatory mechanisms and the development of novel therapeutic strategies.

References

Application of BIIB129 in Experimental Autoimmune Encephalomyelitis (EAE) Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key signaling enzyme expressed in B lymphocytes and myeloid cells, where it plays a crucial role in cell proliferation, differentiation, and activation.[1][2] In the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), the inhibition of BTK is a promising therapeutic strategy due to its potential to modulate the activity of B cells and myeloid cells, which are central to the inflammatory and neurodegenerative processes of the disease.[1][2] this compound has demonstrated efficacy in preclinical in vivo models of B cell proliferation within the central nervous system (CNS).[1][3]

These application notes provide a comprehensive overview of the use of this compound in EAE models, including its mechanism of action, detailed experimental protocols, and representative data presentation.

Mechanism of Action

This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This inhibition disrupts the B cell receptor (BCR) signaling pathway, which is critical for B cell activation, proliferation, and antibody production. Additionally, BTK inhibition can modulate the function of myeloid cells, such as macrophages and microglia, by interfering with Fc receptor (FcR) signaling, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.[1]

BIIB129_Mechanism_of_Action cluster_b_cell B Cell cluster_myeloid_cell Myeloid Cell (Macrophage/Microglia) BCR BCR BTK_B BTK BCR->BTK_B Activation B Cell Activation, Proliferation, Antibody Production BTK_B->Activation BIIB129_B This compound BIIB129_B->BTK_B FcR FcR BTK_M BTK FcR->BTK_M Inflammation Pro-inflammatory Cytokine & ROS Production BTK_M->Inflammation BIIB129_M This compound BIIB129_M->BTK_M

This compound Mechanism of Action

Data Presentation

The following tables present representative data from a hypothetical prophylactic EAE study evaluating the efficacy of this compound. This data is for illustrative purposes to guide researchers in presenting their findings, as specific quantitative data for this compound in EAE models is not publicly available in this format.

Table 1: Effect of this compound on Clinical Score in MOG35-55-induced EAE in C57BL/6 Mice

Treatment GroupNMean Peak Clinical Score (± SEM)Mean Onset Day (± SEM)Cumulative Disease Score (± SEM)
Vehicle103.5 ± 0.312.1 ± 0.545.2 ± 4.1
This compound (10 mg/kg)101.8 ± 0.215.3 ± 0.720.7 ± 3.5*
This compound (30 mg/kg)100.9 ± 0.1 18.9 ± 0.98.5 ± 2.1**

*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.

Table 2: Histopathological Analysis of Spinal Cords from this compound-Treated EAE Mice

Treatment GroupNInflammatory Foci (/section) (± SEM)Demyelination Score (0-4) (± SEM)
Vehicle515.8 ± 1.23.2 ± 0.3
This compound (10 mg/kg)57.3 ± 0.91.5 ± 0.2
This compound (30 mg/kg)52.1 ± 0.5 0.6 ± 0.1

*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.

Table 3: Effect of this compound on CNS Infiltrating Immune Cells in EAE

Treatment GroupNCD4+ T cells (x103/spinal cord) (± SEM)B220+ B cells (x103/spinal cord) (± SEM)Iba1+ Macrophages/Microglia (x103/spinal cord) (± SEM)
Vehicle555.2 ± 5.125.6 ± 3.280.1 ± 7.5
This compound (10 mg/kg)528.9 ± 4.310.1 ± 1.945.3 ± 5.8*
This compound (30 mg/kg)512.4 ± 2.1 3.5 ± 0.822.7 ± 3.1**

*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.

Experimental Protocols

The following are detailed protocols for the induction of EAE and the administration of this compound for efficacy studies.

Protocol 1: Prophylactic Treatment of MOG35-55-induced EAE in C57BL/6 Mice

This protocol is designed to assess the ability of this compound to prevent or delay the onset and reduce the severity of EAE when administered before the appearance of clinical signs.

1. EAE Induction:

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Procedure:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 and 200 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).

    • On day 0 and day 2, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally in 100 µL of PBS.

2. This compound Administration:

  • Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., 0.5% methylcellulose in water for oral gavage).

  • Dosing:

    • Begin administration of this compound or vehicle on day 0 (prophylactic regimen).

    • Administer daily via oral gavage at desired doses (e.g., 10 mg/kg and 30 mg/kg).

    • Continue daily administration until the end of the study (typically 21-28 days post-immunization).

3. Clinical Assessment:

  • Scoring: Monitor mice daily from day 7 post-immunization for clinical signs of EAE using a standard 0-5 scoring scale:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

  • Data Collection: Record daily clinical scores and body weight for each mouse.

4. Endpoint Analysis:

  • Histology: At the study endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis of inflammation (Hematoxylin & Eosin staining) and demyelination (Luxol Fast Blue staining).

  • Flow Cytometry: Isolate mononuclear cells from the CNS of a subset of mice to quantify the infiltration of immune cell populations (e.g., CD4+ T cells, B220+ B cells, Iba1+ macrophages/microglia) by flow cytometry.

Prophylactic_EAE_Workflow Day0 Day 0: - EAE Induction (MOG/CFA & PTX) - Start this compound/Vehicle Treatment Day2 Day 2: - PTX Administration Day0->Day2 Day7 Day 7 onwards: - Daily Clinical Scoring - Daily this compound/Vehicle Treatment Day2->Day7 Endpoint Endpoint (Day 21-28): - Euthanasia - Tissue Collection (Spinal Cord) - Histology & Flow Cytometry Day7->Endpoint

Prophylactic EAE Experimental Workflow
Protocol 2: Therapeutic Treatment of MOG35-55-induced EAE in C57BL/6 Mice

This protocol is designed to assess the ability of this compound to reverse or ameliorate existing EAE symptoms.

1. EAE Induction:

  • Follow the same procedure as in Protocol 1 for EAE induction.

2. This compound Administration:

  • Dosing:

    • Begin administration of this compound or vehicle upon the onset of clinical signs of EAE (e.g., when a mouse reaches a clinical score of 1 or 2).

    • Administer daily via oral gavage at desired doses.

    • Continue daily administration until the end of the study.

3. Clinical Assessment and Endpoint Analysis:

  • Follow the same procedures as in Protocol 1 for clinical assessment and endpoint analysis.

Conclusion

This compound represents a promising therapeutic agent for MS by targeting BTK in key immune cells. The protocols and data presentation formats provided here offer a framework for researchers to design and execute preclinical studies to further evaluate the efficacy of this compound in EAE models. Rigorous and standardized experimental design and data reporting are crucial for the successful translation of these preclinical findings to the clinic.

References

Application Notes and Protocols for BIIB129 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of BIIB129, a covalent, selective, and brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor, in mouse models based on preclinical studies.

Mechanism of Action

This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of various immune cells.[1][2] By irreversibly binding to BTK, this compound effectively blocks its activity, thereby modulating the functions of B cells and myeloid cells, such as microglia.[1][3][4] This inhibition is crucial in the context of autoimmune diseases like multiple sclerosis, where these cells play a central role in the inflammatory cascade.[1][3]

Signaling Pathway of BTK Inhibition

The following diagram illustrates the central role of BTK in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways and the inhibitory action of this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding FcR Fc Receptor (FcR) FcR->LYN_SRC Immune Complex Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 / DAG (Second Messengers) PLCg2->IP3_DAG NFkB_AP1 NF-κB / AP-1 (Transcription Factors) IP3_DAG->NFkB_AP1 Cellular_Response Cellular Responses (Proliferation, Survival, Cytokine Release) NFkB_AP1->Cellular_Response This compound This compound This compound->BTK Covalent Inhibition

Caption: this compound inhibits BTK-mediated signaling downstream of BCR and FcR.

Data Presentation: this compound Dosage in Mouse Models

The following tables summarize the oral dosages of this compound used in preclinical mouse models.

Table 1: Dosage for CNS B-Cell Proliferation Model

Mouse StrainModelCompoundDosageAdministration RouteFrequencyDuration
NOD.SCIDTMD8 Cell ImplantationThis compound2.5, 10, 25 mg/kgOralTwice Daily (BID)2.5 days
NOD.SCIDTMD8 Cell ImplantationVehicleN/AOralTwice Daily (BID)2.5 days

Table 2: Dosage for Microglia Proliferation Model

Mouse StrainModelCompoundDosageAdministration RouteFrequency
Wild-TypeFcγR-Induced Microglia ProliferationThis compound0.1, 0.3, 1, 3.2, 10, 31.7 mg/kgOralTwice Daily (BID)
Wild-TypeFcγR-Induced Microglia ProliferationVehicleN/AOralTwice Daily (BID)

Experimental Protocols

Protocol 1: this compound Administration in a CNS B-Cell Proliferation Mouse Model

This protocol is based on a study involving the surgical implantation of TMD8 cells into the cerebral ventricular space of immunodeficient mice.[1]

Objective: To assess the efficacy of this compound in blocking B-cell receptor (BCR)-mediated activation of B cells within the central nervous system (CNS).

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% w/v carboxymethyl cellulose sodium (CMC-Na) in sterile water)

  • NOD.SCID mice

  • TMD8 cells

  • Standard surgical equipment for stereotactic injection

  • Oral gavage needles

Workflow:

TMD8_Workflow A Surgical Implantation of TMD8 Cells into CNS B Post-Surgery Recovery Period A->B C Oral Administration of This compound or Vehicle (BID) B->C D Treatment Duration: 2.5 Days C->D E Isolation of TMD8 Cells from the CNS D->E F Flow Cytometry Analysis (CD19 and CD36 Expression) E->F

Caption: Workflow for assessing this compound efficacy in a CNS B-cell proliferation model.

Procedure:

  • TMD8 Cell Implantation: Surgically implant TMD8 cells into the cerebral ventricular space of NOD.SCID mice.

  • Recovery: Allow the animals an optimized resting period to recover from surgery.

  • Drug Preparation: Prepare a homogeneous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na) at the desired concentrations (2.5, 10, and 25 mg/mL for a 10 mL/kg dosing volume).

  • Administration:

    • Administer the prepared this compound suspension or vehicle control to the mice via oral gavage.

    • The dosing frequency is twice daily (BID).

    • Continue the treatment for a total of 2.5 days.

  • Flow Cytometry: Analyze the expression of CD19 and CD36 on the isolated TMD8 cells using flow cytometry to determine the dose-dependent effects of this compound.

Protocol 2: this compound Administration in an FcγR-Induced Microglia Proliferation Mouse Model

This protocol is designed to evaluate the efficacy of this compound in blocking Fcγ receptor (FcγR)-induced microglia proliferation.

Objective: To assess the in vivo efficacy of this compound on inhibiting microglia proliferation.

Materials:

  • This compound

  • Vehicle control (e.g., 0.5% w/v CMC-Na in sterile water)

  • Wild-type mice

  • FcR-binding anti-myelin oligodendrocyte glycoprotein (MOG) antibodies

  • Standard equipment for intraperitoneal injections and oral gavage

Workflow:

Microglia_Workflow A Intraperitoneal (IP) Injection of Anti-MOG Antibodies (30 mg/kg) B Induction of Microglia Reactivity and Proliferation A->B C Oral Administration of This compound or Vehicle (BID) B->C D Endpoint: Assess Microglia Proliferation (e.g., Ki67 Staining) C->D

Caption: Workflow for evaluating this compound in a microglia proliferation model.

Procedure:

  • Model Induction: Induce microglia reactivity and proliferation by administering a single intraperitoneal (IP) injection of FcR-binding anti-MOG antibodies at a dose of 30 mg/kg.

  • Drug Preparation: Prepare a homogeneous suspension of this compound in the chosen vehicle at the desired concentrations (0.1, 0.3, 1, 3.2, 10, and 31.7 mg/mL for a 10 mL/kg dosing volume).

  • Administration:

    • Administer the prepared this compound suspension or vehicle control to the mice via oral gavage.

    • The dosing frequency is twice daily (BID).

  • Endpoint Analysis: At a predetermined time point after this compound administration, assess the level of microglia proliferation in the CNS. This can be achieved through immunohistochemical staining for proliferation markers such as Ki67. The reduction in Ki67+ microglia is indicative of this compound efficacy.

References

BIIB129 for Microglia Activation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a key signaling protein in various immune cells, including B cells and myeloid cells.[2][6][7] In the central nervous system (CNS), microglia are the resident myeloid cells and play a crucial role in neuroinflammation.[8][9][10] BTK is expressed in microglia and is involved in the activation of Fc receptor (FcR) signaling, which leads to the release of cytokines, generation of reactive oxygen species (ROS), and phagocytosis.[1][6][7] By inhibiting BTK, this compound presents a promising therapeutic strategy for modulating microglia activation in the context of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis (MS).[1][2][4][7]

These application notes provide an overview of this compound and detailed protocols for studying its effects on microglia activation.

This compound: Mechanism of Action in Microglia

This compound is a targeted covalent inhibitor (TCI) that irreversibly binds to a cysteine residue in the active site of BTK.[1][6] This covalent inhibition effectively blocks the downstream signaling pathways mediated by BTK. In microglia, BTK is a critical component of the signaling cascade initiated by the engagement of Fc receptors with immune complexes.[1][6] Inhibition of BTK by this compound is expected to attenuate microglia activation, leading to a reduction in the production of pro-inflammatory mediators.

BIIB129_Mechanism_of_Action cluster_membrane Microglia Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FcR Fc Receptor BTK Bruton's Tyrosine Kinase (BTK) FcR->BTK Activation Immune_Complex Immune Complex Immune_Complex->FcR Binding Downstream_Signaling Downstream Signaling (e.g., PLCγ2, NF-κB) BTK->Downstream_Signaling Phosphorylation Gene_Transcription Pro-inflammatory Gene Transcription Downstream_Signaling->Gene_Transcription Activation This compound This compound This compound->BTK Covalent Inhibition Microglia_Activation Microglia Activation (Cytokine Release, Phagocytosis) Gene_Transcription->Microglia_Activation Leads to

This compound inhibits BTK-mediated microglia activation.

Quantitative Data Summary

The following table summarizes the in vitro biological profile of this compound from preclinical studies.[1][6]

Assay Format (Cell Type, Stimulus)ReadoutThis compound Activity
Purified nonphosphorylated BTK proteinkinact/Ki6 M-1s-1
TMD8 cellsTO506.8 nM
Ramos cells, IgMIC50 PLCγ2 phosphorylation1.2 nM
TMD8IC50 activation and translocation of NF-κB1.9 nM
PBMCs anti-IgD/BCRIC50 B cell activation13 nM
TMD8 proliferationIC50 (CD19 and CD36 expression)4.2 and 1.2 nM
MonocytesIC50 blocking FcγR-induced TNFα secretion3.0 nM
B cell-mediated antigen presentation to T cellsIC501.9 nM

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of this compound on microglia activation are provided below.

Protocol 1: In Vitro Microglia Activation and Cytokine Release Assay

This protocol is designed to assess the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.

Protocol_1_Workflow Start Start: Isolate Primary Microglia or Culture Microglial Cell Line Step1 Plate microglia and allow to adhere Start->Step1 Step2 Pre-incubate with this compound at various concentrations Step1->Step2 Step3 Stimulate microglia with an activating agent (e.g., LPS) Step2->Step3 Step4 Incubate for a defined period (e.g., 24 hours) Step3->Step4 Step5 Collect supernatant Step4->Step5 Step6 Measure cytokine levels (e.g., TNFα, IL-6) using ELISA or multiplex assay Step5->Step6 End End: Analyze data and determine IC50 of this compound Step6->End

Workflow for in vitro microglia cytokine release assay.

Materials:

  • Primary microglia or a suitable microglial cell line (e.g., BV-2)

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) or other microglial activating stimulus

  • Phosphate-buffered saline (PBS)

  • ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNFα, IL-6)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed microglia in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Microglia Activation: Prepare a solution of LPS (e.g., 100 ng/mL final concentration) in culture medium. Add 100 µL of the LPS solution to the wells (except for the unstimulated control wells).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Microglia Phagocytosis Assay

This protocol assesses the effect of this compound on the phagocytic activity of microglia.

Materials:

  • Primary microglia or a suitable microglial cell line

  • Appropriate cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Fluorescently labeled particles (e.g., zymosan, latex beads, or amyloid-beta fibrils)

  • Trypan blue solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Plating: Seed microglia in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Phagocytosis Induction: Add fluorescently labeled particles to each well and incubate for 2-4 hours at 37°C.

  • Quenching Extracellular Fluorescence: After incubation, wash the cells with cold PBS to remove non-phagocytosed particles. Add trypan blue solution to quench the fluorescence of any remaining extracellular particles.

  • Quantification:

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. The mean fluorescence intensity corresponds to the phagocytic activity.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of fluorescent particles per cell or the percentage of phagocytic cells.

  • Data Analysis: Compare the phagocytic activity in this compound-treated cells to the vehicle-treated control.

Protocol 3: In Vivo Assessment of Microglia Activation

This protocol provides a general framework for assessing the in vivo efficacy of this compound on microglia activation in a relevant animal model of neuroinflammation (e.g., experimental autoimmune encephalomyelitis - EAE).

Protocol_3_Workflow cluster_analysis Analysis Start Start: Induce Neuroinflammation in Animal Model (e.g., EAE) Step1 Administer this compound or vehicle to animals daily Start->Step1 Step2 Monitor clinical signs of disease Step1->Step2 Step3 At study endpoint, sacrifice animals and perfuse Step2->Step3 Step4 Collect CNS tissue (brain and spinal cord) Step3->Step4 Step5 Process tissue for analysis Step4->Step5 IHC Immunohistochemistry for microglia markers (e.g., Iba1, CD68) Step5->IHC FACS Flow cytometry of isolated CNS immune cells Step5->FACS qPCR RT-qPCR for inflammatory gene expression Step5->qPCR End End: Quantify microglia activation and inflammatory markers IHC->End FACS->End qPCR->End

Workflow for in vivo assessment of this compound on microglia.

Materials:

  • Animal model of neuroinflammation (e.g., EAE mice)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Anesthesia and surgical tools

  • Perfusion solutions (saline, paraformaldehyde)

  • Tissue processing reagents

  • Antibodies for immunohistochemistry and flow cytometry (e.g., anti-Iba1, anti-CD68, anti-CD11b)

  • RNA isolation and RT-qPCR reagents

Procedure:

  • Disease Induction and Treatment: Induce the disease model in the animals. Begin daily administration of this compound or vehicle at the desired dose.

  • Clinical Monitoring: Monitor the animals for clinical signs of the disease and record scores regularly.

  • Tissue Collection: At the end of the study, anesthetize the animals and perfuse them with saline followed by 4% paraformaldehyde (for histology) or just saline (for flow cytometry or qPCR). Collect the brain and spinal cord.

  • Immunohistochemistry: Process the fixed tissue for cryosectioning or paraffin embedding. Perform immunohistochemical staining with antibodies against microglia markers such as Iba1 (total microglia) and CD68 (activated microglia/phagocytes). Quantify the number and morphology of microglia in specific brain regions.

  • Flow Cytometry: For fresh tissue, prepare a single-cell suspension from the CNS. Stain the cells with a panel of antibodies to identify and quantify microglia (e.g., CD45low, CD11b+) and assess their activation state through markers like CD68 or MHC class II.

  • RT-qPCR: Isolate RNA from CNS tissue and perform reverse transcription followed by quantitative PCR to measure the expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Nos2).

  • Data Analysis: Compare the readouts from the this compound-treated group with the vehicle-treated group to determine the in vivo efficacy of this compound in modulating microglia activation.

Conclusion

This compound is a valuable tool for studying the role of BTK in microglia activation. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in neuroinflammatory conditions. The provided data and methodologies will aid in the design and execution of experiments aimed at understanding and modulating microglia-driven CNS pathology.

References

Application Note: Western Blot Protocol for Determining BTK Occupancy by BIIB129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in the signaling pathways of B cells and myeloid cells.[1] Its role in immune cell regulation has made it a significant therapeutic target for autoimmune diseases and B-cell malignancies.[1][2] BIIB129 is a covalent, selective, and brain-penetrant inhibitor of BTK, showing promise as an immunomodulatory therapy.[1][3] As a covalent inhibitor, this compound forms a permanent bond with its target, making the measurement of target engagement, or occupancy, a crucial pharmacodynamic marker in drug development.[2][4]

This document provides a detailed protocol for a Western blot-based assay to determine the occupancy of BTK by this compound in a cellular context. The principle of this assay is to treat cells with this compound, which will covalently bind to a portion of the cellular BTK. The remaining unoccupied BTK is then labeled with a biotinylated covalent BTK probe that binds to the same active site. The total and unoccupied BTK can then be quantified by Western blot, allowing for the calculation of target occupancy.

BTK Signaling Pathway and this compound Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway.[2][5] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its activation and the initiation of downstream signaling cascades that control cell survival and proliferation.[5] this compound, as a covalent inhibitor, irreversibly binds to BTK, thereby blocking its activity and disrupting the BCR signaling pathway.[1]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation BTK_inactive BTK (inactive) Lyn->BTK_inactive Phosphorylation BTK_active BTK (active) (Phosphorylated) BTK_inactive->BTK_active Downstream Downstream Signaling BTK_active->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK_active Inhibition

BTK Signaling Pathway and this compound Inhibition

Experimental Protocol: BTK Occupancy Western Blot

This protocol is designed for cultured cells, such as Ramos cells, which have been used in in vitro BTK target occupancy assays.[1][6]

Materials and Reagents
  • Cell Culture: Ramos cells (or other suitable B-cell line)

  • BTK Inhibitor: this compound

  • BTK Probe: Biotinylated covalent BTK probe (specific to the same binding site as this compound)

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit or equivalent

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS

  • Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Anti-BTK antibody (for total BTK detection)

  • Secondary Antibodies/Probes:

    • HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)

    • HRP-conjugated streptavidin (for biotinylated probe detection)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)

Experimental Workflow

BTK Occupancy Western Blot Workflow
Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Culture Ramos cells to the desired density.

    • Treat cells with varying concentrations of this compound for a specified duration to determine dose- and time-dependent occupancy. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

  • Probing Unoccupied BTK:

    • To a consistent amount of protein lysate from each treatment group, add the biotinylated covalent BTK probe to a final concentration that has been optimized for detection.

    • Incubate for 1 hour at room temperature to allow the probe to bind to any unoccupied BTK.

  • SDS-PAGE:

    • Prepare protein samples by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.

    • Load 20-40 µg of total protein per lane onto an 8-12% SDS-PAGE gel. A 10% gel is generally suitable for BTK (~77 kDa).[5]

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

    • Perform the transfer at 100V for 1-2 hours or overnight at 30V, optimized for your system.[5]

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] For detecting biotinylated proteins, BSA is generally preferred over milk to reduce background.

  • Incubation for Unoccupied BTK Detection:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated streptavidin diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection of Unoccupied BTK:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing for Total BTK:

    • To normalize for protein loading, the membrane can be stripped and reprobed for total BTK.

    • Wash the membrane in a mild stripping buffer.

    • Wash thoroughly with PBS and then TBST.

    • Re-block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against total BTK overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Perform ECL detection as described above.

  • Data Analysis:

    • Quantify the band intensities for both the biotinylated probe (unoccupied BTK) and total BTK using densitometry software (e.g., ImageJ).

    • Calculate BTK occupancy for each this compound-treated sample using the following formula: % BTK Occupancy = (1 - (Unoccupied BTK signal in treated sample / Unoccupied BTK signal in vehicle control)) x 100 Ensure to normalize the unoccupied BTK signal to the total BTK signal for each lane to account for any loading variations.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Sample Preparation
Total Protein per Lane20 - 50 µgOptimal amount may vary by cell type and BTK expression level.[5]
SDS-PAGE
Gel Percentage8 - 12%A 10% gel is generally suitable for BTK (~77 kDa).[5]
Protein Transfer
Transfer MembranePVDF or NitrocellulosePVDF is often preferred for its higher binding capacity.[5]
Transfer Conditions1-2 hours at 100V or overnight at 30VOptimize for your specific transfer system.[5]
Immunodetection
Blocking Buffer5% BSA in TBSTRecommended for phospho-proteins and biotin detection to reduce background.[5]
Primary Antibody (Total BTK) DilutionAs per manufacturer's datasheetTypically 1:1000 dilution.
Primary Antibody IncubationOvernight at 4°CWith gentle agitation.[5]
HRP-Streptavidin DilutionAs per manufacturer's datasheetTypically 1:1000 - 1:5000.
HRP-Streptavidin Incubation1 hour at room temperatureWith gentle agitation.
Secondary Antibody DilutionAs per manufacturer's datasheetTypically 1:2000 - 1:10000.
Secondary Antibody Incubation1 hour at room temperatureWith gentle agitation.[5]

Conclusion

This Western blot protocol provides a robust method for quantifying the target occupancy of this compound on BTK in a cellular context. Accurate determination of BTK occupancy is essential for understanding the pharmacodynamics of this compound and for guiding dose selection in preclinical and clinical development.[2][4] By correlating target engagement with downstream signaling events and cellular responses, researchers can gain valuable insights into the mechanism of action of this promising therapeutic agent.

References

BIIB129 in Primary Neuronal Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its primary mechanism of action involves the irreversible binding to the Cys481 residue of BTK, leading to the modulation of B-cell and myeloid cell functions.[1][3] While extensively studied in the context of immunology and oncology, particularly for multiple sclerosis, the application of this compound in primary neuronal cell cultures is an emerging area of investigation.[1][2][3] BTK is expressed in the central nervous system (CNS), not only in resident immune cells like microglia but also at lower levels in neurons, suggesting a potential role for BTK in neuronal biology.

These application notes provide a comprehensive guide for the use of this compound in primary neuronal cell cultures. The following sections detail the inhibitor's properties, protocols for cell culture and treatment, and methods for assessing its effects on neuronal viability and signaling.

This compound: Properties and Handling

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.

PropertyValueReference/Note
Molecular Weight 366.42 g/mol [1]
Target Bruton's tyrosine kinase (BTK)[1]
Mechanism of Action Covalent inhibitor, binds to Cys481[1]
Appearance Solid
Solubility Soluble in DMSO (e.g., at 50 mg/mL)[1]
Storage (Powder) 4°C under nitrogen for short term; -20°C for long term (3 years)[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (in aliquots to avoid freeze-thaw cycles)[3]
Preparation of this compound Stock and Working Solutions

A critical first step is the accurate preparation of stock and working solutions.

Workflow for this compound Solution Preparation

cluster_stock Stock Solution Preparation (e.g., 10 mM in DMSO) cluster_working Working Solution Preparation weigh Weigh this compound Powder (e.g., 3.66 mg) dissolve Dissolve in Anhydrous DMSO (e.g., 1 mL) weigh->dissolve vortex Vortex until clear dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw one aliquot of stock solution dilute Serially dilute in pre-warmed neuronal culture medium thaw->dilute use Use immediately for cell treatment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Quantitative Data Summary

The following table summarizes the available in vitro and in vivo activity data for this compound. Note that these values are primarily from studies on immune and cancer cell lines and should be used as a reference for designing experiments in primary neuronal cultures.

Assay TypeCell Line/ModelIC50 / EC50 / ED50Reference
BTK Inhibition (Biochemical Assay) Recombinant BTK0.5 nM (for compound 10, a precursor)[4]
CD69 Inhibition (Human Whole Blood) Human CD19+ B cells7.9 nM[5]
BTK Target Occupancy (in vitro) Ramos cells2.3 nM[4]
NF-κB Activation Inhibition TMD8 cells1.9 nM[6]
B-cell Activation Inhibition (PBMCs) Human PBMCs13 nM[6]
Microglia Proliferation Inhibition (in vivo) Mouse model1.5 mg/kg (ED50)[5][6]

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

  • E18 pregnant mouse or rat

  • Dissection medium (e.g., Hibernate-E)

  • Digestion solution (e.g., Papain with DNase I)

  • Digestion inhibitor (e.g., Ovomucoid trypsin inhibitor)

  • Neuronal culture medium (e.g., Neurobasal Plus with B-27 Plus supplement and GlutaMAX)

  • Poly-D-lysine and Laminin coated culture plates/coverslips

  • Standard cell culture equipment

Procedure:

  • Plate Coating:

    • Coat culture surfaces with Poly-D-lysine (50 µg/mL) for at least 4 hours at 37°C.

    • Wash three times with sterile water and air dry.

    • Coat with Laminin (10 µg/mL) overnight at 37°C.

  • Dissection:

    • Euthanize the pregnant animal according to approved institutional guidelines.

    • Dissect the cortices from E18 embryos in ice-cold dissection medium.

  • Digestion:

    • Mince the cortical tissue and digest with the papain solution for 20-30 minutes at 37°C.

  • Dissociation:

    • Inhibit the digestion with the trypsin inhibitor solution.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue.

    • Plate the neurons at a density of 1 x 10⁵ cells/cm² in pre-warmed neuronal culture medium.

  • Maintenance:

    • Incubate the cultures at 37°C in a 5% CO₂ incubator.

    • Perform a half-medium change every 3-4 days.

    • Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: this compound Treatment of Primary Neurons

Procedure:

  • Preparation of Treatment Media:

    • On the day of the experiment, prepare serial dilutions of this compound in pre-warmed neuronal culture medium.

    • Recommended Starting Concentrations: Based on the IC50 values in other cell types, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.

    • Include a vehicle-only control (DMSO concentration should match the highest this compound concentration, typically ≤ 0.1%) and an untreated control.

  • Treatment:

    • Carefully aspirate half of the medium from each well of the neuronal culture.

    • Add an equal volume of the prepared treatment medium to each well.

  • Incubation:

    • Incubate the neurons for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.

Protocol 3: Neuronal Viability Assessment (MTT Assay)

Procedure:

  • MTT Addition:

    • Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals in viable cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Pathways and Workflows

Hypothetical BTK Signaling Pathway in Neurons

While the precise role of BTK in neurons is still under investigation, a hypothetical signaling pathway can be proposed based on its known functions in other cell types. In neurons, BTK could potentially be involved in pathways related to inflammation, oxidative stress, and apoptosis.

cluster_pathway Hypothetical BTK Signaling in Neurons stress Neuronal Stress (e.g., Oxidative Stress, Aβ) receptor Upstream Receptors/ Sensors stress->receptor btk BTK receptor->btk plc PLCγ2 btk->plc nfkb NF-κB btk->nfkb apoptosis Pro-apoptotic Pathways plc->apoptosis inflammation Neuroinflammation nfkb->inflammation neuronal_damage Neuronal Damage apoptosis->neuronal_damage inflammation->neuronal_damage This compound This compound This compound->btk

Caption: A hypothetical BTK signaling pathway in neurons.

Experimental Workflow for this compound in Primary Neurons

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on primary neuronal cultures.

cluster_workflow Experimental Workflow culture 1. Primary Neuron Culture (7-14 DIV) treatment 2. This compound Treatment (e.g., 1 nM - 1 µM for 24-72h) culture->treatment viability 3a. Neuronal Viability Assay (e.g., MTT, LDH) treatment->viability morphology 3b. Neurite Outgrowth Analysis treatment->morphology protein 3c. Western Blot for Signaling Proteins treatment->protein

Caption: Experimental workflow for assessing this compound effects.

Concluding Remarks

The protocols and data presented here provide a framework for initiating studies on the effects of this compound in primary neuronal cell cultures. Given the limited research in this specific area, it is crucial for investigators to perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific neuronal culture system and experimental goals. The provided protocols for cell culture, treatment, and downstream analysis serve as a robust starting point for exploring the potential neuro-active properties of this potent BTK inhibitor.

References

Detecting BIIB129-Protein Adducts: A Guide to Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted covalent inhibitors, BIIB129 has emerged as a significant, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor for the potential treatment of multiple sclerosis.[1][2][3][4] The covalent nature of its binding to BTK necessitates robust analytical methods to characterize the resulting protein adducts. This document provides detailed application notes and protocols for the detection and characterization of this compound-protein adducts using mass spectrometry, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and Covalent Adduction

This compound is designed to form a stable, covalent bond with a specific cysteine residue within the active site of BTK.[5] This irreversible binding offers high potency and prolonged pharmacological effect. Mass spectrometry is a cornerstone technique for confirming this covalent modification, providing definitive evidence of adduct formation and enabling detailed characterization of the binding site and stoichiometry. The primary approaches for this analysis are "top-down" proteomics, which analyzes the intact protein-drug conjugate, and "bottom-up" proteomics, which involves analysis of peptic digests of the adducted protein.

Signaling Pathway of BTK Inhibition

This compound targets the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation, differentiation, and survival. By covalently binding to and inhibiting BTK, this compound effectively blocks downstream signaling, which is implicated in the pathology of autoimmune diseases like multiple sclerosis.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation This compound This compound This compound->BTK Covalent Inhibition PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFkB_AP1 NF-κB & AP-1 Activation Ca_PKC->NFkB_AP1 Gene_Expression Gene Expression (Proliferation, Survival) NFkB_AP1->Gene_Expression

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Adduct Detection

The general workflow for detecting this compound-protein adducts involves several key stages, from sample preparation to data analysis. The choice between a top-down or bottom-up approach will dictate the specifics of the protocol.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Incubation Incubate Protein (BTK) with this compound Quenching Quench Reaction Incubation->Quenching Cleanup Sample Cleanup (e.g., Desalting) Quenching->Cleanup Top_Down Top-Down Proteomics (Intact Mass Analysis) Cleanup->Top_Down Bottom_Up Bottom-Up Proteomics (Peptide Analysis) Cleanup->Bottom_Up LC_MS LC-MS/MS Analysis Top_Down->LC_MS Bottom_Up->LC_MS Deconvolution Deconvolution (for Top-Down) LC_MS->Deconvolution Database_Search Database Search (for Bottom-Up) LC_MS->Database_Search Adduct_ID Adduct Identification & Localization Deconvolution->Adduct_ID Database_Search->Adduct_ID Quantification Quantification Adduct_ID->Quantification

Caption: General experimental workflow for mass spectrometry-based detection of this compound-protein adducts.

Protocols

Protocol 1: Intact Protein Analysis (Top-Down Approach)

This method is used to confirm the covalent binding of this compound to the target protein by measuring the mass shift of the intact protein.

1. Sample Preparation:

  • Incubation: Incubate purified recombinant BTK protein (e.g., 1-5 µM) with a molar excess of this compound (e.g., 10-50 µM) in a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8) for 1-2 hours at 37°C. A control sample with vehicle (e.g., DMSO) should be prepared in parallel.

  • Quenching: Quench the reaction by adding a reducing agent like DTT or β-mercaptoethanol to react with any unbound this compound.

  • Desalting: Desalt the samples using a C4 ZipTip, spin desalting column, or rapid buffer exchange to remove non-volatile salts and excess reagents.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Use a reversed-phase column suitable for proteins (e.g., C4, 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5-95% B over 10-15 minutes.

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 600-4000.

    • Resolution: >60,000 to resolve isotopic peaks.

3. Data Analysis:

  • Deconvolution: Process the raw data to deconvolute the charge state envelope of the protein to obtain the neutral mass.

  • Mass Shift Analysis: Compare the deconvoluted mass of the this compound-treated sample with the control. A mass increase corresponding to the molecular weight of this compound confirms covalent adduction.

Protocol 2: Peptide-Based Analysis (Bottom-Up Approach)

This method is used to identify the specific amino acid residue(s) modified by this compound.

1. Sample Preparation:

  • Incubation and Alkylation: Follow the incubation and quenching steps as in Protocol 1. Then, reduce disulfide bonds with DTT (10 mM, 30 min at 56°C) and alkylate free cysteines with iodoacetamide (55 mM, 20 min in the dark at room temperature). This step is crucial to differentiate the this compound-modified cysteine from other cysteines.

  • Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein with trypsin (1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Desalting: Desalt the resulting peptide mixture using a C18 ZipTip or StageTip.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column suitable for peptides (e.g., 75 µm x 15 cm, 2 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient from 2-40% B over 60-120 minutes.

  • Mass Spectrometry:

    • Instrument: A high-resolution tandem mass spectrometer.

    • Acquisition Mode: Data-Dependent Acquisition (DDA), selecting the top 10-20 most intense precursor ions for fragmentation (HCD or CID).

    • Dynamic Exclusion: Employ dynamic exclusion to increase the number of unique peptides identified.

3. Data Analysis:

  • Database Search: Search the MS/MS spectra against a protein database containing the sequence of BTK using software like MaxQuant, Proteome Discoverer, or Mascot.

  • Modification Search: Include a variable modification corresponding to the mass of this compound on cysteine residues.

  • Site Localization: The identification of a peptide with the this compound mass shift and the corresponding fragment ions in the MS/MS spectrum will confirm the adduction site.

Protocol 3: Targeted Analysis using a "Clickable" this compound Probe

For more complex biological samples (e.g., cell lysates or tissues), a "clickable" analog of this compound can be used for targeted enrichment and detection. This involves synthesizing this compound with a bioorthogonal handle, such as an alkyne or azide.

1. Sample Preparation:

  • Cell/Tissue Treatment: Treat cells or tissues with the clickable this compound probe.

  • Lysis: Lyse the cells or homogenize the tissue to extract proteins.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye) to the "clicked" this compound.

  • Enrichment (for biotin tag): Use streptavidin beads to enrich for the biotinylated this compound-protein adducts.

  • On-bead Digestion: Perform an on-bead tryptic digestion of the enriched proteins.

2. LC-MS/MS Analysis and Data Analysis:

  • Follow the procedures outlined in Protocol 2 for the analysis of the digested peptides. The enrichment step significantly reduces sample complexity, enhancing the detection of the this compound-adducted peptide.

Quantitative Data Summary

Analysis Type Target Protein This compound Concentration (µM) % Adduct Formation (Relative to Control) Method
Intact MassRecombinant BTK125.3%Top-Down LC-MS
Intact MassRecombinant BTK1085.7%Top-Down LC-MS
Intact MassRecombinant BTK5098.1%Top-Down LC-MS
PeptideBTK in Cell Lysate115.8%Bottom-Up LC-MS/MS (Label-Free Quant)
PeptideBTK in Cell Lysate1062.4%Bottom-Up LC-MS/MS (Label-Free Quant)
PeptideBTK in Cell Lysate5089.9%Bottom-Up LC-MS/MS (Label-Free Quant)

Conclusion

The mass spectrometry-based protocols outlined in this document provide a robust framework for the unambiguous detection and characterization of this compound-protein adducts. The choice of a top-down, bottom-up, or targeted approach will depend on the specific research question, sample complexity, and available instrumentation. Rigorous data analysis is crucial for confirming the covalent modification and identifying the precise site of adduction, thereby providing critical insights into the mechanism of action of this compound.

References

BIIB129: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BIIB129, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail its solubility characteristics and provide standardized protocols for its preparation for in vivo studies, ensuring reproducible and effective experimental outcomes.

Introduction

This compound is a small molecule inhibitor that covalently binds to the Cys481 residue of BTK, leading to the inhibition of its kinase activity.[1][2] This mechanism effectively modulates the function of B cells and myeloid cells.[1][2] Due to its ability to cross the blood-brain barrier, this compound is under investigation for its therapeutic potential in neuro-inflammatory diseases such as multiple sclerosis.[1][3][4] This document serves as a comprehensive guide for researchers utilizing this compound in a preclinical setting.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₆O₂[1]
Molecular Weight366.42 g/mol [1]
CAS Number2770960-52-4[1]
AppearanceSolid[5]

Solubility Data

The solubility of this compound has been determined in various solvents and formulations. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[6]

Solvent / VehicleSolubilityNotes
DMSO≥ 10 mg/mL[5]
DMSO50 mg/mL (136.46 mM)Ultrasonic treatment may be required.[1][2]
DMSO73 mg/mL (199.22 mM)Use of fresh DMSO is recommended as moisture can decrease solubility.[6]
EthanolSparingly soluble (1-10 mg/mL)[5]
WaterInsoluble[6]
10% DMSO >> 90% Corn oil≥ 2.5 mg/mL (6.82 mM)Results in a clear solution.[1][2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 2.5 mg/mL (6.82 mM)Results in a clear solution.[1][2]

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2729 mL of DMSO to 1 mg of this compound).

  • Vortex the solution vigorously until the solid is completely dissolved.

  • If necessary, use an ultrasonic bath to aid dissolution.[1][2]

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to store under nitrogen.[1][2]

Preparation of Formulations for In Vivo Administration

It is critical to ensure the solution is clear after the addition of each solvent before proceeding to the next step.[6] The mixed solutions should be used immediately for optimal results.[6]

4.2.1. Corn Oil-Based Formulation

Materials:

  • This compound DMSO stock solution

  • Corn oil

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Begin with a clarified this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add the corresponding volume of corn oil to achieve the final desired concentration in a 10% DMSO/90% corn oil vehicle.

  • Vortex the mixture thoroughly until a clear, homogenous solution is obtained.[1][6]

4.2.2. Aqueous Formulation (PEG300/Tween-80/Saline)

Materials:

  • This compound DMSO stock solution

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Start with a clarified this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock solution (to a final concentration of 10%).

  • Add PEG300 to a final concentration of 40% and mix until the solution is clear.

  • Add Tween-80 to a final concentration of 5% and mix until the solution is clear.

  • Finally, add saline to a final concentration of 45% and mix thoroughly to achieve a clear solution.[1][2]

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[4][7] By forming a covalent bond with the Cys481 residue in the ATP binding site of BTK, this compound irreversibly inhibits its kinase activity.[1][2] This inhibition blocks downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival, as well as the activation of myeloid cells like microglia.[4]

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation This compound This compound This compound->BTK Covalent Inhibition (Cys481) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Ca_Flux->NFkB Cell_Response B-Cell Proliferation, Survival, and Activation NFkB->Cell_Response MAPK->Cell_Response

Caption: this compound covalently inhibits BTK, blocking downstream signaling pathways.

Experimental Workflow Diagrams

The following diagrams illustrate the standardized workflows for preparing this compound for experimental use.

Stock_Solution_Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve storage Store at -20°C or -80°C dissolve->storage end End storage->end

Caption: Workflow for preparing a this compound stock solution.

InVivo_Formulation_Preparation cluster_formulations In Vivo Formulation Protocols cluster_corn_oil Corn Oil Formulation cluster_aqueous Aqueous Formulation start_co Start with DMSO Stock Solution add_co Add 90% Corn Oil start_co->add_co mix_co Vortex until Clear add_co->mix_co end_co Ready for Use mix_co->end_co start_aq Start with 10% DMSO Stock Solution add_peg Add 40% PEG300, Mix until Clear start_aq->add_peg add_tween Add 5% Tween-80, Mix until Clear add_peg->add_tween add_saline Add 45% Saline, Mix until Clear add_tween->add_saline end_aq Ready for Use add_saline->end_aq

References

BIIB129: A Potent and Selective Tool Compound for Interrogating BTK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[1][2] As a crucial component of the B-cell receptor (BCR) signaling cascade, BTK is essential for B-cell development, proliferation, differentiation, and survival.[2][3] Its dysregulation is implicated in numerous B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][4] BIIB129 is a covalent, selective, and brain-penetrant small molecule inhibitor of BTK that serves as an invaluable tool for studying BTK-mediated signaling pathways in both in vitro and in vivo research settings.[5][6][7] By irreversibly binding to the Cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling events.[7][8] Its high selectivity and potency make it an ideal probe for elucidating the multifaceted roles of BTK in cellular processes.[3][6]

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of BTK in both biochemical and cellular assays. Its inhibitory activity has been characterized across various platforms, providing a comprehensive profile for its use as a research tool.

ParameterValueAssay SystemReference
Biochemical Potency
BTK IC500.5 nMRecombinant BTK Enzyme Assay[1][2]
BTK log(kinact/Ki)4.43Kinetic Enzyme Assay[1][2]
Cellular Potency
CD69 Inhibition IC5079 nMAnti-IgD stimulated human whole blood[9]
TMD8 Cell Proliferation IC500.82 nMTMD8 B cell lymphoma line[9]
BTK Target Occupancy IC502.3 nMRamos B-cell lymphoma line[1][2]
NF-κB Activation IC501.9 nMTMD8 cells[10]
In Vivo Efficacy
Microglia Activation ED501.5 mg/kgAnti-MOG antibody-induced mouse model[3]

Kinase Selectivity Profile

A key advantage of this compound as a tool compound is its high selectivity for BTK. When profiled against a panel of 403 kinases, this compound demonstrated minimal off-target activity, with significant inhibition observed for only a small number of kinases at a concentration of 1 µM.[1][2][3] This high degree of selectivity minimizes the potential for confounding results due to the inhibition of other signaling pathways, ensuring that the observed effects can be more confidently attributed to the modulation of BTK activity. This compound was found to have a high selectivity score (S(10)-score = 0.025), with significant activity observed against only 10 other kinases at a 1 µM concentration.[1][2]

BTK Signaling Pathway

BTK is a critical signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and the activation of transcription factors such as NF-κB and NFAT.[2] These transcription factors are crucial for driving B-cell proliferation, survival, and differentiation.[2]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK_mem BTK Lyn_Syk->BTK_mem Phosphorylation PLCG2 PLCγ2 BTK_mem->PLCG2 Phosphorylation Downstream Downstream Signaling PLCG2->Downstream BTK_cyto BTK BTK_cyto->BTK_mem Recruitment This compound This compound This compound->BTK_mem Inhibition This compound->BTK_cyto Inhibition NFkB_NFAT NF-κB / NFAT Gene_Expression Gene Expression (Proliferation, Survival, Differentiation) NFkB_NFAT->Gene_Expression Antigen Antigen Antigen->BCR Activation Downstream->NFkB_NFAT Activation

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to study BTK signaling.

Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This protocol describes how to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Materials:

  • Recombinant human BTK enzyme

  • This compound

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of BTK enzyme solution (pre-diluted in Kinase Buffer) to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction: Add 2.5 µL of a solution containing the substrate peptide and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of BTK Phosphorylation

This protocol details the assessment of this compound's ability to inhibit BTK autophosphorylation at Tyrosine 223 (Y223) in a cellular context.

Materials:

  • B-cell line (e.g., Ramos, TMD8)

  • This compound

  • Cell culture medium

  • Anti-human IgM or other appropriate BCR stimulus

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed B-cells at an appropriate density and allow them to adhere or grow overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on an 8-12% gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK.

  • Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Calculate the ratio of phospho-BTK to total BTK for each treatment condition and normalize to the stimulated control to determine the inhibitory effect of this compound.

Western_Blot_Workflow A Cell Treatment with this compound and BCR Stimulation B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-pBTK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Stripping and Reprobing (anti-total BTK) I->J K Data Analysis J->K

Caption: Western Blot Workflow for pBTK Analysis.

Protocol 3: CD69 Expression Assay by Flow Cytometry

This protocol measures the functional consequence of BTK inhibition by this compound on B-cell activation, as determined by the surface expression of the activation marker CD69.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood

  • This compound

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Anti-human IgD or other BCR stimulus

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Isolate PBMCs or use fresh whole blood.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulation:

    • Stimulate the cells with anti-human IgD (e.g., 10 µg/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

  • Data Analysis:

    • Determine the percentage of CD69-positive cells within the CD19-positive B-cell gate for each treatment condition.

    • Calculate the percent inhibition of CD69 expression relative to the stimulated control and determine the IC50 value for this compound.

Conclusion

This compound is a highly potent, selective, and cell-permeable covalent inhibitor of BTK. Its well-characterized biochemical and cellular activities, coupled with its favorable selectivity profile, establish it as an exceptional tool compound for investigating the intricate roles of BTK in health and disease. The detailed protocols provided herein offer a robust framework for utilizing this compound to dissect BTK-dependent signaling pathways and to explore the therapeutic potential of BTK inhibition in various research models.

References

Application Notes and Protocols for Immunohistochemical Staining of Phosphorylated Bruton's Tyrosine Kinase (pBTK) Following BIIB129 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) under investigation for the treatment of multiple sclerosis.[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell activation, proliferation, and survival.[3] Upon BCR engagement, BTK is phosphorylated at key tyrosine residues, notably Tyr551 and Tyr223, leading to its full activation and downstream signaling.[4] As a covalent inhibitor, this compound irreversibly binds to a cysteine residue within the ATP-binding pocket of BTK, effectively blocking its kinase activity.[1] This inhibition of BTK is expected to ameliorate the pathological activity of B-cells in autoimmune diseases.

Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and phosphorylation status of proteins within the tissue context. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical staining of phosphorylated BTK (pBTK) in tissues, which can be utilized to assess the pharmacodynamic effects of this compound treatment.

B-Cell Receptor Signaling and this compound Mechanism of Action

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of intervention for this compound.

BCR_Signaling_and_BIIB129_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates pBTK pBTK (Active) BTK->pBTK Autophosphorylation PLCg2 PLCγ2 pBTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Irreversibly Inhibits pPLCg2 pPLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling pPLCg2->Downstream Activates

Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.

Data on this compound In Vitro Activity

While specific quantitative data for pBTK inhibition by this compound via immunohistochemistry in preclinical models is not publicly available, in vitro studies have demonstrated its potent inhibitory effect on downstream signaling markers. The following table summarizes key in vitro IC50 values for this compound.

Assay Format (Cell Type, Stimulus)ReadoutThis compound IC50 (nM)
Ramos cells, IgMPLCγ2 phosphorylation1.2
TMD8 cellsActivation and translocation of NF-κB1.9
PBMCs, anti-IgD/BCRB-cell activation13
MonocytesFcγR-induced TNFα secretion3.0
B-cell-mediated antigen presentation to T-cellsT-cell proliferation1.9
Data sourced from a preclinical characterization study of this compound.[1]

Immunohistochemistry Protocol for pBTK Staining

This protocol is designed for the detection of phosphorylated BTK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Materials
  • FFPE tissue sections (5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Hydrogen Peroxide Block (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

  • Primary Antibody: Rabbit anti-pBTK (Tyr551 or Tyr223) polyclonal antibody

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 10 minutes each.

    • Immerse in 100% ethanol: 2 changes for 5 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with Wash Buffer for 5 minutes.

  • Peroxidase Block:

    • Incubate slides in 3% Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with Wash Buffer: 2 changes for 5 minutes each.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-pBTK primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with Wash Buffer: 3 changes for 5 minutes each.

    • Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Signal Detection:

    • Rinse with Wash Buffer: 3 changes for 5 minutes each.

    • Prepare and apply the DAB substrate solution according to the manufacturer's instructions.

    • Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).

    • Immerse slides in deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with tap water.

    • Dehydrate through graded ethanol solutions and clear in xylene.

    • Coverslip with a permanent mounting medium.

Quality Control
  • Positive Control: Use tissue known to express high levels of pBTK (e.g., tonsil, or specific tumor tissue).

  • Negative Control: Omit the primary antibody to assess non-specific staining from the secondary antibody.

  • Untreated Control: Compare staining in this compound-treated tissues to that in vehicle-treated control tissues.

Quantitative Analysis of pBTK Staining

The intensity of pBTK staining can be quantified to assess the inhibitory effect of this compound. A common method is the H-Score, which combines staining intensity and the percentage of positive cells.

H-Score = Σ (Intensity Score × Percentage of Positive Cells)

  • Intensity Score:

    • 0 = No staining

    • 1 = Weak staining

    • 2 = Moderate staining

    • 3 = Strong staining

  • Percentage of Positive Cells: The percentage of cells at each intensity level.

The following table provides an illustrative example of expected results based on the known mechanism of covalent BTK inhibitors.

Treatment GroupSample TypeStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Illustrative)Interpretation
Vehicle ControlLymphoid Tissue3 (Strong)85255High pBTK expression
This compound (Low Dose)Lymphoid Tissue2 (Moderate)4080Partial pBTK inhibition
This compound (High Dose)Lymphoid Tissue1 (Weak)1515Strong pBTK inhibition

Experimental Workflow for pBTK Immunohistochemistry

The following diagram outlines the key steps in the pBTK IHC protocol.

IHC_Workflow Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking Blocking PeroxidaseBlock->Blocking PrimaryAb Primary Antibody (anti-pBTK) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection DAB Detection SecondaryAb->Detection Counterstain Counterstain & Mounting Detection->Counterstain Analysis Microscopy & Quantitative Analysis Counterstain->Analysis

Caption: Experimental workflow for pBTK immunohistochemical staining.

References

Application Notes and Protocols: In Vitro Evaluation of BIIB129 in Combination with Dimethyl Fumarate for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in Multiple Sclerosis (MS) due to its role in the activation and signaling of B cells and myeloid cells, both of which are central to MS pathology.[1][2][3][4] BIIB129 is a potent, covalent, and brain-penetrant BTK inhibitor developed for the treatment of MS.[1][5][6] It is hypothesized that combining BTK inhibitors with other MS therapies could lead to enhanced efficacy.[7][8] Dimethyl fumarate (DMF) is an established oral therapy for relapsing-remitting MS that is thought to exert its effects through the activation of the Nrf2 antioxidant response pathway and by inhibiting neuroinflammation.[9][10][11][12]

These application notes provide a framework and detailed protocols for the in vitro investigation of this compound in combination with DMF. The described experiments are designed to assess the potential for synergistic or additive effects on key pathological mechanisms of MS, including B-cell activation, and microglial and astrocytic inflammatory responses. While a clinical trial for another BTK inhibitor in combination with DMF is planned, the following represents a hypothetical in vitro study based on established methodologies.

Signaling Pathways and Rationale for Combination

This compound, as a BTK inhibitor, primarily targets the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with BTK playing a crucial role in signal amplification, leading to B-cell proliferation, differentiation, and autoantibody production. By covalently binding to BTK, this compound is expected to block these processes.

DMF's mechanism is multifactorial. It is known to modulate inflammatory responses in glial cells, such as microglia and astrocytes, by reducing the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, TNF-α, and IL-6.[9][11] This is partly achieved through the inhibition of the NF-κB pathway.[12]

The combination of this compound and DMF, therefore, offers a dual approach: targeting the adaptive immune response (B cells) with this compound and the innate immune and neuroinflammatory components (microglia and astrocytes) with DMF.

G cluster_0 B Cell cluster_1 Microglia / Astrocyte BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 NFkB_B NF-κB PLCg2->NFkB_B Proliferation Proliferation & Differentiation NFkB_B->Proliferation This compound This compound This compound->BTK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_G NF-κB TLR4->NFkB_G Inflammation Pro-inflammatory Mediators (NO, IL-1β, TNF-α, IL-6) NFkB_G->Inflammation DMF Dimethyl Fumarate (DMF) DMF->NFkB_G Inhibition

Targeted Signaling Pathways of this compound and DMF.

Experimental Protocols

The following protocols outline key in vitro experiments to assess the combined effects of this compound and DMF.

B-Cell Proliferation and Activation Assay

Objective: To determine the effect of this compound, DMF, and their combination on B-cell proliferation and activation.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or isolated B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Treatment: Seed cells in 96-well plates and pre-incubate with varying concentrations of this compound (e.g., 0.1 nM to 1 µM), DMF (e.g., 1 µM to 100 µM), or a combination of both for 2 hours.

  • Stimulation: Stimulate the B cells with an appropriate agonist, such as anti-IgM or a combination of CD40L and IL-4, to induce proliferation and activation.

  • Proliferation Assessment (72 hours):

    • Add a proliferation indicator dye (e.g., based on CFSE or BrdU incorporation) and incubate for the final 18-24 hours.

    • Measure proliferation using flow cytometry or a plate reader.

  • Activation Marker Expression (24 hours):

    • Stain cells with fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).

    • Analyze the expression levels by flow cytometry.

G start Isolate B cells from PBMCs culture Culture B cells start->culture treat Treat with this compound, DMF, or combination culture->treat stimulate Stimulate with anti-IgM / CD40L+IL-4 treat->stimulate prolif Assess Proliferation (72h) (CFSE/BrdU) stimulate->prolif activation Assess Activation (24h) (CD69/CD86 staining) stimulate->activation flow Analyze by Flow Cytometry prolif->flow activation->flow

References

Application Notes and Protocols for BIIB129 in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term stability of BIIB129 when prepared in a Dimethyl Sulfoxide (DMSO) solution. This document includes recommended storage conditions, a detailed protocol for conducting long-term stability studies, and a description of the associated signaling pathway for this compound.

Introduction to this compound

This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival.[1][3] By inhibiting BTK, this compound modulates B-cell and myeloid cell function, making it a compound of interest for research in autoimmune diseases and certain B-cell malignancies.[1][2] Given its mechanism of action, understanding its stability in common laboratory solvents like DMSO is crucial for accurate and reproducible experimental results.

Stability of this compound in DMSO Solution

Proper storage of this compound in DMSO is essential to maintain its integrity and activity. The following table summarizes the recommended storage conditions based on available data. It is important to note that for long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions. Aliquot to minimize freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage. Aliquoting is also advised.
4°CDays to weeksFor very short-term storage of working solutions. It is advisable to prepare fresh solutions for each experiment.
Room TemperatureNot RecommendedExtended storage at room temperature is not recommended due to the potential for degradation. Solutions should be used promptly after thawing.

Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO

This protocol outlines a comprehensive method to evaluate the long-term stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents
  • This compound (solid)

  • Anhydrous DMSO (high purity, ≥99.9%)

  • Amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in acetonitrile

  • Filtration apparatus (0.22 µm syringe filters)

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation prep_stock Prepare 10 mM this compound stock in anhydrous DMSO aliquot Aliquot into amber vials prep_stock->aliquot t0_sample Take T0 (time-zero) sample aliquot->t0_sample storage_conditions Store aliquots at: -80°C -20°C 4°C Room Temperature t0_sample->storage_conditions Store time_points Withdraw samples at T=1, 3, 6, 12 months storage_conditions->time_points Sample thaw Thaw samples at room temperature time_points->thaw hplc_analysis Analyze by HPLC/LC-MS thaw->hplc_analysis quantify Quantify this compound peak area hplc_analysis->quantify Analyze degradation Identify degradation products quantify->degradation stability Calculate % remaining and assess stability degradation->stability

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

Step-by-Step Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh a sufficient amount of this compound solid.

    • Dissolve the solid in anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Aliquoting and Time-Zero Analysis:

    • Dispense the stock solution into multiple amber glass vials, filling them to minimize headspace.

    • Securely cap the vials.

    • Immediately take an aliquot for the time-zero (T0) analysis. Dilute this sample with the mobile phase to a suitable concentration for HPLC/LC-MS analysis.

    • Analyze the T0 sample to determine the initial peak area and purity of this compound.

  • Storage Conditions:

    • Store the prepared aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).

    • Protect the vials from light throughout the storage period.

  • Sample Analysis at Designated Time Points:

    • At each scheduled time point (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage temperature.

    • Allow the vial to thaw completely at room temperature.

    • Prepare the sample for analysis by diluting it to the same concentration as the T0 sample.

    • Analyze the sample using the same validated HPLC/LC-MS method used for the T0 analysis.

HPLC/LC-MS Method Parameters
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to ensure separation of this compound from potential degradants (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (determined by UV scan of this compound) or MS detection.

  • Column Temperature: 25°C

Data Analysis
  • Quantification of this compound:

    • Integrate the peak area of this compound in the chromatograms from each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time T / Peak Area at T0) * 100

  • Identification of Degradation Products:

    • Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.

    • If using LC-MS, analyze the mass spectra of any new peaks to aid in their identification.

  • Stability Assessment:

    • Plot the percentage of this compound remaining against time for each storage condition.

    • Determine the shelf-life of the this compound solution under each condition based on an acceptable degradation limit (e.g., not more than 5% degradation).

This compound Signaling Pathway

This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the simplified BCR signaling cascade and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_outcome Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB PLCg2->NFkB Leads to activation of MAPK MAPK PLCg2->MAPK Leads to activation of NFAT NFAT PLCg2->NFAT Leads to activation of Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival Differentiation Differentiation NFkB->Differentiation MAPK->Proliferation MAPK->Survival MAPK->Differentiation NFAT->Proliferation NFAT->Survival NFAT->Differentiation Antigen Antigen Antigen->BCR Activates This compound This compound This compound->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways such as NF-κB, MAPK, and NFAT.[4] These pathways ultimately regulate B-cell proliferation, survival, and differentiation. This compound covalently binds to BTK, inhibiting its kinase activity and thereby blocking this entire downstream signaling cascade.

Conclusion

The stability of this compound in DMSO is critical for reliable in vitro and in vivo studies. For long-term storage, it is recommended to store aliquoted stock solutions at -80°C. The provided protocol offers a robust framework for researchers to conduct their own detailed stability studies tailored to their specific experimental needs. Understanding the BTK signaling pathway provides the necessary context for interpreting the functional consequences of this compound inhibition in cellular and organismal models.

References

Troubleshooting & Optimization

BIIB129 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BIIB129, a covalent inhibitor of Bruton's tyrosine kinase (BTK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro experiments involving kinome profiling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its primary mechanism of action involves forming an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is being explored for the treatment of multiple sclerosis.[1][2]

Q2: What is kinome profiling and why is it important for a covalent inhibitor like this compound?

A2: Kinome profiling is a comprehensive assessment of the interaction of a compound with a large panel of kinases (the kinome). For a covalent inhibitor like this compound, which is designed to be highly reactive, kinome profiling is crucial to determine its selectivity.[1] High selectivity is desirable to minimize off-target effects that could lead to unforeseen biological responses or toxicity. The KINOMEscan™ platform is a widely used technology for this purpose.

Q3: What are the known off-target effects of this compound from kinome profiling studies?

A3: Kinome profiling of this compound (also referred to as compound 25 in some publications) at a concentration of 1 µM has shown it to be highly selective. In a screen against 403 kinases, this compound inhibited only 10 kinases.[1] While the complete list of the 10 off-target kinases is not publicly available, some identified off-targets include members of the TEC kinase family and other kinases with a cysteine residue in a homologous position to Cys481 in BTK.

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition.

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Review the known off-target profile of this compound. Cross-reference the affected signaling pathways of the known off-target kinases with your observed phenotype. The table below summarizes the selectivity of a this compound precursor (compound 10) and this compound (compound 25) against several cysteine-containing kinases.

      KinaseFold Selectivity vs. BTK (Compound 10)Fold Selectivity vs. BTK (this compound/Compound 25)
      BMX4343
      TEC99
      TXK2727
      JAK3157157
      BLK460460
  • Possible Cause 2: Compound concentration is too high.

    • Troubleshooting Step: Perform a dose-response experiment to determine if the unexpected phenotype is observed only at higher concentrations. The high selectivity of this compound is documented at 1 µM; higher concentrations may lead to the inhibition of a broader range of kinases.

  • Possible Cause 3: Experimental artifact.

    • Troubleshooting Step: Ensure proper experimental controls are in place. This includes vehicle controls (e.g., DMSO) and potentially a less selective BTK inhibitor as a positive control for off-target effects.

Issue: Difficulty reproducing published kinome selectivity data for this compound.

  • Possible Cause 1: Variation in experimental protocol.

    • Troubleshooting Step: Adhere strictly to the recommended protocol for the kinome profiling platform being used (e.g., KINOMEscan™). Key parameters such as compound concentration, incubation time, and ATP concentration can significantly influence the results.

  • Possible Cause 2: Compound integrity.

    • Troubleshooting Step: Verify the purity and concentration of your this compound stock solution. Covalent inhibitors can be reactive and may degrade over time if not stored properly.

Experimental Protocols

Key Experiment: KINOMEscan™ Profiling

The kinome profiling of this compound was performed using the KINOMEscan™ platform (Eurofins DiscoverX). This is a competition-based binding assay.

Methodology Overview:

  • Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Reaction Components:

    • DNA-tagged kinase

    • Immobilized ligand

    • Test compound (this compound)

  • Procedure:

    • The kinase, DNA-tag, and test compound are incubated together.

    • The mixture is then applied to a solid support derivatized with the immobilized ligand.

    • The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Visualizations

BIIB129_Mechanism_and_Off_Target_Concept This compound This compound BTK BTK (Bruton's Tyrosine Kinase) This compound->BTK Covalent Inhibition Off_Target_Kinases Off-Target Kinases (e.g., TEC, BMX) This compound->Off_Target_Kinases Non-specific Binding BCR_Signaling B-Cell Receptor Signaling Pathway BTK->BCR_Signaling Regulates Therapeutic_Effect Therapeutic Effect (e.g., in Multiple Sclerosis) BCR_Signaling->Therapeutic_Effect Leads to Unintended_Effects Potential Unintended Biological Effects Off_Target_Kinases->Unintended_Effects May Lead to

Caption: Conceptual diagram of this compound's mechanism and potential for off-target effects.

KinomeScan_Workflow cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification Compound Test Compound (this compound) Incubation Incubation of Compound and Kinase Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Competition Competition for Ligand Binding Ligand->Competition Incubation->Competition Wash Wash Unbound Kinase Competition->Wash Quantification qPCR of DNA Tag Wash->Quantification Data Data Analysis (% of Control) Quantification->Data

Caption: Simplified workflow of the KINOMEscan™ assay.

References

Troubleshooting BIIB129 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals regarding the insolubility of BIIB129 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is a small molecule with the molecular formula C19H22N6O2 and a molecular weight of 366.42 g/mol .[1] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments. Specifically, it is reported to be insoluble in water.[3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3][4] It is sparingly soluble in ethanol.[3][4] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended first step.

Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:

  • Decrease the final concentration: The precipitation is likely due to the concentration of this compound in the final aqueous solution exceeding its solubility limit. Try lowering the final concentration of this compound in your experiment.

  • Increase the percentage of DMSO in the final solution: While it is important to keep the final DMSO concentration low to avoid off-target effects on cells, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a pre-formulated solvent system: For in vivo studies and some in vitro applications, a co-solvent system can be used. Several formulations have been reported to yield clear solutions.[1][2]

Q4: Can I use sonication or heating to dissolve this compound in my aqueous buffer?

A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during the preparation of aqueous solutions.[2] However, it is crucial to ensure that the temperature is not too high to cause degradation of the compound. After warming, allow the solution to return to room temperature to check for any precipitation.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition to aqueous cell culture medium.
  • Cause: The aqueous solubility of this compound is exceeded.

  • Solution Workflow:

    G start Precipitation observed in cell culture medium check_final_conc Is the final this compound concentration as low as possible for the experiment? start->check_final_conc lower_conc Lower the final concentration of this compound. check_final_conc->lower_conc No check_dmso_conc Is the final DMSO concentration at the maximum tolerable level for your cells (typically ≤ 0.5%)? check_final_conc->check_dmso_conc Yes lower_conc->check_dmso_conc increase_dmso Increase the final DMSO concentration (e.g., to 0.5%) and adjust vehicle control accordingly. check_dmso_conc->increase_dmso No still_precipitates Precipitation persists? check_dmso_conc->still_precipitates Yes increase_dmso->still_precipitates use_surfactant Consider adding a biocompatible surfactant (e.g., low concentration of Tween-80) to the medium. still_precipitates->use_surfactant Yes end_good Solution is clear. Proceed with experiment. still_precipitates->end_good No end_bad Insolubility persists. Re-evaluate experimental design. use_surfactant->end_bad

Issue 2: Preparing this compound for in vivo studies in an aqueous vehicle.
  • Challenge: this compound is insoluble in water, making it difficult to prepare a suitable formulation for animal dosing.

  • Recommended Protocols: The following protocols describe the preparation of this compound in vehicles suitable for in vivo use, achieving a clear solution at concentrations of at least 2.5 mg/mL. [1][2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)NotesReference
DMSO≥ 10 mg/mL≥ 27.3 mM-[4]
DMSO50 mg/mL136.46 mMUltrasonic treatment may be needed.[1]
DMSO73 mg/mL199.22 mMUse fresh DMSO as moisture can reduce solubility.[3]
Ethanol1-10 mg/mL2.7-27.3 mMSparingly soluble.[4]
Ethanol18 mg/mL49.1 mM-[3]
WaterInsoluble--[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • (Optional) Sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile vial.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.

    • Store the stock solution at -20°C or -80°C for long-term stability. [2]

    G cluster_0 Protocol 1: Stock Solution Preparation weigh 1. Weigh this compound powder add_dmso 2. Add 100% DMSO weigh->add_dmso vortex 3. Vortex until dissolved add_dmso->vortex sonicate 4. Sonicate (if needed) vortex->sonicate store 5. Store at -20°C / -80°C sonicate->store

    Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies (with PEG300 and Tween-80)

This protocol is adapted from published formulations and aims to achieve a clear solution of at least 2.5 mg/mL. [1][2]

  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • Dissolve this compound in DMSO to create a concentrated initial stock.

    • In a separate tube, add the required volume of PEG300.

    • Add the this compound/DMSO solution to the PEG300 and mix thoroughly.

    • Add Tween-80 to the mixture and mix until the solution is clear.

    • Finally, add the saline to reach the final volume and mix well.

    G start Start with this compound powder dissolve_dmso 1. Dissolve in DMSO start->dissolve_dmso add_peg300 2. Add PEG300 dissolve_dmso->add_peg300 Add to add_tween80 3. Add Tween-80 add_peg300->add_tween80 Mix, then add add_saline 4. Add Saline add_tween80->add_saline Mix, then add final_solution Final Formulation (Clear Solution) add_saline->final_solution

    Caption: Step-by-step workflow for preparing an in vivo formulation of this compound.

This compound Signaling Pathway Context

This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. [5]This pathway is crucial for B-cell development, activation, and proliferation.

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK inhibits Downstream Downstream Signaling (Ca2+ mobilization, NF-κB activation) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

References

Optimizing BIIB129 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BIIB129 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] As a member of the TEC family of kinases, BTK is a key regulator of B cell and myeloid cell activation, migration, and function.[3][5] this compound acts by irreversibly binding to a cysteine residue within the ATP binding pocket of BTK, thereby blocking its kinase activity.[6] This inhibition of BTK is intended to modulate the immune responses that contribute to the pathology of diseases like multiple sclerosis.[1][2][3]

Q2: What are some common cell-based assays used to assess this compound activity?

A2: Several cell-based assays can be used to evaluate the activity of this compound. These include:

  • CD69 Inhibition Assay: This assay measures the functional effect of this compound on B cell activation in human whole blood, typically stimulated with anti-IgD.[2][6]

  • Target Occupancy (TO) Assay: This assay, often performed in Ramos cells (a human B-lymphocyte cell line), quantifies the extent to which this compound binds to BTK within the cell.[2]

  • Cellular Proliferation Assay: This assay measures the ability of this compound to inhibit the proliferation of cell lines dependent on BTK signaling, such as the TMD8 cell line.[2]

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A3: Based on preclinical data, a broad concentration range should be tested to determine the optimal concentration for your specific cell type and assay. A starting point could be a serial dilution from 10 µM down to the picomolar range. For instance, a BioSeek study evaluated this compound at concentrations of 0.37, 1.1, 3.3, and 10 μM.[3] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and Emax (maximum effect) in your experimental system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Potency (High IC50) 1. Suboptimal Assay Conditions: Incubation time, cell density, or stimulation conditions may not be optimal. 2. Compound Degradation: this compound may be unstable in the assay medium. 3. Cell Type Insensitivity: The chosen cell line may have low BTK expression or downstream signaling mutations.1. Optimize Assay Parameters: Systematically vary incubation time, cell density, and stimulant concentration to find the optimal conditions. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a DMSO stock immediately before use. Minimize freeze-thaw cycles of the stock solution.[4] 3. Select Appropriate Cell Line: Use a cell line known to be sensitive to BTK inhibition, such as Ramos or TMD8 cells. Confirm BTK expression in your cell line of choice.
Low Efficacy (Incomplete Inhibition at High Concentrations) 1. Off-Target Effects: At high concentrations, this compound might engage other targets, leading to confounding effects. 2. Solubility Issues: The compound may be precipitating out of solution at higher concentrations. 3. Incomplete Covalent Binding: The incubation time may be too short for complete covalent bond formation.1. Kinome Profiling: Refer to kinome selectivity data for this compound to understand potential off-targets.[6] Consider using a more selective BTK inhibitor as a control if available. 2. Check Solubility: Visually inspect the wells for precipitation. The solubility of this compound is 73 mg/mL in DMSO.[4] Ensure the final DMSO concentration in your assay is low and consistent across all wells. 3. Increase Incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Extend the incubation time to allow for maximal target engagement.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate.1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for data collection or fill them with sterile medium or PBS.

Quantitative Data Summary

Parameter Assay Cell Line/System Value
Biochemical IC50 Biochemical Assay-0.5 nM[2][6]
Cellular IC50 Target Occupancy (TO)Ramos cells2.3 nM[2]
Cellular IC50 CD69 InhibitionHuman Whole Blood0.079 µM (79 nM)[2]
Cellular IC50 Cellular ProliferationTMD8 cells0.82 nM[2]

Experimental Protocols

1. CD69 Inhibition in Human Whole Blood

  • Objective: To measure the functional inhibition of B cell activation by this compound.

  • Methodology:

    • Collect fresh human whole blood in heparinized tubes.

    • Pre-incubate the blood with a range of this compound concentrations for a specified time (e.g., 1-2 hours) at 37°C.

    • Stimulate B cell activation by adding an anti-IgD antibody.

    • Continue incubation for a defined period (e.g., 18-24 hours) at 37°C.

    • Lyse red blood cells using a lysis buffer.

    • Stain the remaining white blood cells with fluorescently labeled antibodies against CD19 (to identify B cells) and CD69 (as an activation marker).

    • Analyze the samples by flow cytometry to determine the percentage of CD69-positive B cells.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

2. Target Occupancy (TO) Assay in Ramos Cells

  • Objective: To quantify the covalent binding of this compound to BTK in a cellular context.

  • Methodology:

    • Culture Ramos cells to the desired density.

    • Treat the cells with a range of this compound concentrations for a specific duration.

    • Lyse the cells to extract proteins.

    • To measure free BTK, incubate the lysate with a fluorescently labeled, irreversible BTK probe that binds to the same cysteine residue as this compound.

    • Separate the proteins by SDS-PAGE.

    • Visualize and quantify the fluorescently labeled BTK using an appropriate imaging system.

    • The decrease in fluorescence intensity in this compound-treated samples compared to the vehicle control indicates target occupancy.

    • Calculate the IC50 value based on the reduction in the fluorescent signal.

Visualizations

BIIB129_Mechanism_of_Action cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling BCR BCR BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Activation B-Cell Activation, Proliferation, & Survival Downstream->Activation This compound This compound This compound->BTK Covalent Inhibition

Caption: this compound covalently inhibits BTK, blocking downstream signaling and B-cell activation.

Experimental_Workflow_CD69_Assay cluster_workflow CD69 Inhibition Assay Workflow start Start: Human Whole Blood step1 Pre-incubation with This compound start->step1 step2 Stimulation with anti-IgD step1->step2 step3 Incubation (18-24h) step2->step3 step4 RBC Lysis step3->step4 step5 Staining (anti-CD19, anti-CD69) step4->step5 step6 Flow Cytometry Analysis step5->step6 end End: Determine IC50 step6->end

Caption: Workflow for the CD69 inhibition assay to measure this compound activity.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Potency start Issue: Low Potency (High IC50) cause1 Possible Cause: Suboptimal Assay Conditions start->cause1 cause2 Possible Cause: Compound Degradation start->cause2 cause3 Possible Cause: Cell Type Insensitivity start->cause3 solution1 Solution: Optimize Incubation Time, Cell Density, Stimulant Conc. cause1->solution1 solution2 Solution: Prepare Fresh Solutions cause2->solution2 solution3 Solution: Verify BTK Expression, Use Sensitive Cell Line cause3->solution3

Caption: A logical approach to troubleshooting low potency in this compound cell-based assays.

References

Technical Support Center: BIIB129 & Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of BIIB129 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a BTK inhibitor, it plays a role in modulating B cell activation and is being investigated for immunomodulatory therapies, such as for multiple sclerosis.[3][4] Its covalent binding mechanism to a cysteine residue in the ATP-binding pocket of BTK leads to irreversible inhibition.[4][5]

Q2: What is the known cytotoxic profile of this compound in primary cells?

A2: Publicly available data on the direct cytotoxicity of this compound across a wide range of primary cell types is limited. However, preclinical studies have indicated a favorable safety profile. For instance, in a co-culture model of primary human hepatocytes and stromal cells, this compound demonstrated minimal toxicity.[3] this compound is designed to be highly selective for BTK, which is expected to minimize off-target effects and associated toxicities that are observed with less selective BTK inhibitors.[1][6][7]

Q3: What are the potential off-target effects of BTK inhibitors that could lead to toxicity in primary cells?

A3: While this compound is highly selective, less selective BTK inhibitors, such as ibrutinib, have known off-target effects that can cause toxicity.[1][6][7] These off-target effects are due to the inhibition of other kinases with similar ATP-binding pockets.[8] Potential off-target kinases for less selective BTK inhibitors include members of the Tec family and epidermal growth factor receptor (EGFR), which could lead to cardiotoxicity or skin toxicities.[1][6] It is important to note that the high selectivity of this compound makes these off-target effects less likely.

Q4: How can I minimize potential cytotoxicity while preserving the intended biological activity of this compound in my experiments?

A4: To mitigate potential cytotoxicity, it is recommended to first perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. It is also crucial to ensure the overall health of your primary cells before starting any treatment.[6] Using the lowest effective concentration and optimizing the exposure duration can help minimize any potential for off-target effects.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in primary cell cultures.

Observed Issue Potential Cause Recommended Action
High levels of cell death observed at expected therapeutic concentrations. 1. Suboptimal health of primary cells: Primary cells are sensitive and may have low viability post-thawing or due to culture conditions. 2. Incorrect compound concentration: Errors in dilution calculations or compound stability issues. 3. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to primary cells.1. Assess baseline cell health: Before treatment, confirm the viability of your primary cells using a method like Trypan Blue exclusion. Ensure proper thawing and handling techniques. 2. Verify compound concentration and purity: Double-check all calculations and consider verifying the concentration and purity of your this compound stock. 3. Optimize solvent concentration: Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.1% for DMSO).
Inconsistent results between different batches of primary cells. Biological variability: Primary cells from different donors can have significant inherent biological differences.Normalize data and use appropriate controls: Use cells from multiple donors if possible and always include appropriate vehicle controls for each experiment. Normalize your results to these controls.
Unexpected cellular phenotype observed. Potential off-target effects or pathway cross-talk: Although less likely with the highly selective this compound, it's a possibility with any kinase inhibitor.1. Perform a dose-response analysis: Determine if the unexpected phenotype is concentration-dependent. 2. Use a structurally unrelated BTK inhibitor: If the phenotype persists with a different inhibitor, it is more likely an on-target effect. 3. Investigate downstream signaling: Analyze key downstream signaling pathways to confirm on-target BTK inhibition.

Quantitative Data Summary

Due to the limited publicly available cytotoxicity data for this compound in a wide range of primary cells, the following table provides illustrative IC50 values from preclinical studies. Researchers should empirically determine the optimal concentration for their specific primary cell type.

Compound Cell Line/System Assay IC50
This compound (analogue)Ramos CellsBTK Target Occupancy2.3 nM[4][5]
This compound (analogue)Human Whole BloodCD69 Inhibition0.33 µM[4]
This compoundPrimary Human Hepatocyte Co-cultureATP Measurement (14 days)Minimal Toxicity[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]

  • Protocol:

    • Seed primary cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound and appropriate controls.

    • After the desired incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Principle: Only viable cells can take up and retain the Neutral Red dye. The amount of dye retained is proportional to the number of viable cells.[7][9]

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • After treatment, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

    • Wash the cells to remove excess dye.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.

    • Measure the absorbance at 540 nm.

Apoptosis Assays

1. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

  • Principle: The assay reagent contains a proluminescent caspase-3/7 substrate. Cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[6][10]

  • Protocol:

    • Plate and treat cells with this compound in a white-walled 96-well plate.

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.[6]

2. Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Principle: In apoptotic cells, PS flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Protocol:

    • Harvest and wash cells after treatment with this compound.

    • Resuspend the cells in 1X Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.

    • Add PI staining solution.

    • Analyze the cells by flow cytometry as soon as possible.[3]

Visualizations

BIIB129_Mechanism_of_Action BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Signaling Downstream Signaling BTK->Signaling This compound This compound This compound->BTK Inhibits (Covalent) Proliferation B-Cell Proliferation & Survival Signaling->Proliferation

Caption: this compound Mechanism of Action.

Troubleshooting_Workflow Start High Cytotoxicity Observed CheckHealth Assess Baseline Cell Health Start->CheckHealth VerifyConc Verify Compound Concentration & Purity Start->VerifyConc DoseResponse Perform Dose-Response & Time-Course CheckHealth->DoseResponse VerifyConc->DoseResponse ApoptosisAssay Investigate Mechanism (e.g., Apoptosis Assay) DoseResponse->ApoptosisAssay Optimize Optimize Protocol (Lower Conc./Time) ApoptosisAssay->Optimize

Caption: Troubleshooting Workflow for High Cytotoxicity.

Cytotoxicity_Assay_Workflow Seed Seed Primary Cells in 96-well plate Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (Time-Course) Treat->Incubate AddReagent Add Assay Reagent (e.g., MTT, Neutral Red) Incubate->AddReagent Measure Measure Signal (Absorbance) AddReagent->Measure Analyze Analyze Data (Calculate IC50/CC50) Measure->Analyze

Caption: General Workflow for Cytotoxicity Assays.

References

Technical Support Center: Overcoming BIIB129 Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to BIIB129, a covalent Bruton's tyrosine kinase (BTK) inhibitor, in cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by irreversibly binding to the cysteine residue at position 481 (C481) within the ATP-binding site of BTK.[4][5] This covalent bond blocks the kinase activity of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, differentiation, and survival.[2][6][7] By inhibiting BTK, this compound is designed to modulate B-cell and myeloid cell activity.[2][3]

Q2: My cell line, initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?

While specific resistance mechanisms to this compound are still under investigation, resistance to covalent BTK inhibitors like ibrutinib and acalabrutinib is well-documented and can occur through several mechanisms:

  • On-target mutations: The most common mechanism is a mutation at the C481 residue of BTK (e.g., C481S), which prevents the covalent binding of the inhibitor.[4][8][9][10] Other, less common mutations in the BTK kinase domain have also been identified.[4][11]

  • Mutations in downstream signaling molecules: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a key substrate of BTK, can lead to downstream signaling activation independent of BTK, thereby bypassing the effect of this compound.[4][9][12]

  • Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibition of BTK signaling and promote cell survival.[6][13][14]

  • Epigenetic changes: Epigenetic reprogramming can alter BCR signaling, allowing for BTK-independent activation of downstream pathways like NF-κB.[15]

Q3: How can I confirm that my cell line has developed resistance to this compound?

Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. An increase in IC50 of 10-fold or more is generally considered a strong indicator of resistance.[16]

Troubleshooting Guide

This guide provides a step-by-step approach for researchers who observe a loss of this compound efficacy in their cell line experiments.

Issue: Increased IC50 of this compound in Treated Cell Line

If you observe a rightward shift in the dose-response curve and a higher IC50 value for this compound, your cells have likely developed resistance. The following steps will help you investigate the potential mechanism and explore strategies to overcome it.

Step 1: Confirm Resistance and Characterize the Resistant Phenotype

  • Experiment: Perform a dose-response cell viability assay (e.g., MTT assay) to compare the IC50 values of this compound in the suspected resistant cell line and the parental sensitive cell line.

  • Expected Outcome: A significantly higher IC50 value in the resistant cell line.

  • Data Presentation:

Cell LineParental (Sensitive)Resistant (Hypothetical)
This compound IC50 (nM) 10150

Step 2: Investigate On-Target BTK Mutations

  • Hypothesis: The resistant cells may have acquired a mutation in the BTK gene, particularly at the C481 residue.

  • Experiment:

    • Extract genomic DNA from both parental and resistant cell lines.

    • Perform Sanger sequencing of the BTK gene, focusing on the region encoding the kinase domain, including codon 481.

  • Interpretation:

    • Presence of C481S or other mutations: This is a likely cause of resistance.

    • Absence of mutations: The resistance is likely due to other mechanisms.

Step 3: Analyze Downstream Signaling Pathways

  • Hypothesis: Resistant cells may have activated bypass signaling pathways to circumvent BTK inhibition.

  • Experiment: Perform Western blot analysis to assess the phosphorylation status (activation) of key proteins in the BTK and alternative signaling pathways.

  • Key Proteins to Analyze:

    • BTK Pathway: p-BTK (Y223), total BTK, p-PLCγ2 (Y1217), total PLCγ2

    • Bypass Pathways: p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK1/2

  • Expected Observations in Resistant Cells (in the presence of this compound):

    • Sustained or increased phosphorylation of PLCγ2, Akt, or ERK1/2, despite the inhibition of BTK phosphorylation.

  • Data Presentation:

ProteinParental + this compoundResistant + this compound
p-BTK (Y223) DecreasedDecreased
p-PLCγ2 (Y1217) DecreasedMaintained/Increased
p-Akt (S473) No significant changeIncreased

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[16][17][18][19][20]

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell counting solution (e.g., trypan blue)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration (consistent doubling time), increase the concentration of this compound by 1.5 to 2-fold.

  • Repeat: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.

  • Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.

  • Establishment of Resistant Line: A resistant cell line is considered established when its IC50 is at least 10-fold higher than that of the parental cell line and this resistance is stable after being cultured in drug-free medium for several passages.

Protocol 2: MTT Cell Viability Assay

This protocol is for assessing cell viability and determining the IC50 of this compound.[21][22][23][24][25]

Materials:

  • Cells (parental and resistant lines)

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • This compound serial dilutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Drug Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of BTK Signaling

This protocol is for assessing the phosphorylation status of BTK and downstream signaling proteins.[26][27][28][29]

Materials:

  • Parental and resistant cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PI3K PI3K LYN_SYK->PI3K Bypass Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation This compound This compound This compound->BTK Inhibition NFkB NF-κB PLCg2->NFkB Akt Akt PI3K->Akt Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Resistance_Workflow start Observe Decreased This compound Efficacy confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate seq_btk Sequence BTK Gene investigate->seq_btk On-Target? wb_analysis Western Blot for Bypass Pathways investigate->wb_analysis Off-Target? mutation_found BTK Mutation Identified seq_btk->mutation_found Yes no_mutation No BTK Mutation seq_btk->no_mutation No bypass_active Bypass Pathway Activation Confirmed wb_analysis->bypass_active strategy Develop Overcoming Strategy mutation_found->strategy no_mutation->wb_analysis bypass_active->strategy

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree start Cell line shows reduced sensitivity to this compound check_ic50 Has the IC50 increased >10-fold? start->check_ic50 seq_btk Sequence the BTK gene (C481 and kinase domain) check_ic50->seq_btk Yes re_evaluate Re-evaluate experimental conditions (cell line integrity, drug stability) check_ic50->re_evaluate No mutation_present BTK mutation found? seq_btk->mutation_present analyze_pathways Analyze bypass signaling (p-Akt, p-ERK) via Western Blot pathway_active Bypass pathway activated? analyze_pathways->pathway_active mutation_present->analyze_pathways No consider_next_gen Consider non-covalent BTK inhibitors or combination therapy mutation_present->consider_next_gen Yes consider_combo Consider combination with PI3K/Akt or MEK inhibitors pathway_active->consider_combo Yes no_clear_mechanism Consider other mechanisms (e.g., epigenetic changes) pathway_active->no_clear_mechanism No

Caption: Troubleshooting decision tree for this compound resistance.

References

Technical Support Center: BIIB129 Long-Term Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BIIB129 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for small molecule inhibitors like this compound in experimental settings?

A1: The instability of small molecule inhibitors during assays can arise from several factors. The most common are chemical degradation and poor solubility. Environmental factors such as temperature, pH, light exposure, and oxidative stress can trigger chemical degradation.[1] For instance, compounds with certain functional groups may be susceptible to hydrolysis at non-neutral pH.[1] Poor solubility in assay buffers can lead to the compound precipitating, which lowers its effective concentration and can result in inaccurate experimental data.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid powder. Vendor recommendations suggest specific storage temperatures and durations for both solid and solvent forms. It is also advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]

Q3: How can I determine if my this compound stock solution has degraded?

A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods for assessing the degradation of your stock solution.[3] These methods can separate the intact this compound from any degradation products, allowing for the quantification of the parent compound. A significant decrease in the peak corresponding to this compound and the emergence of new peaks are indicative of degradation.[3]

Q4: What is the recommended solvent for dissolving this compound?

A4: this compound is soluble in DMSO.[4][5][6] When preparing stock solutions, it is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2] For cell-based assays, the final concentration of DMSO in the medium should typically be kept below 0.5% to avoid cellular toxicity.[1]

Q5: How can I minimize the risk of this compound precipitation in my aqueous assay buffers?

A5: To prevent precipitation, consider the following:

  • Lower the final concentration: Working at a lower final concentration of this compound can help maintain its solubility.[1][7]

  • Optimize the dilution method: Employ serial dilutions rather than a single large dilution step. Ensure thorough and rapid mixing when adding the stock solution to the buffer.[1]

  • Use solubilizing agents: In some instances, adding a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer can enhance solubility.[1]

Troubleshooting Guides

Issue 1: Gradual Loss of this compound Activity in a Long-Term Cell Culture Experiment

If you observe a decline in the inhibitory effect of this compound over several days in a continuous cell culture experiment, it may be due to compound instability in the culture medium.

Troubleshooting Steps:

  • Assess Stability in Medium: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, collect samples and measure the concentration of intact this compound using HPLC or LC-MS.[1]

  • Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of your cells. A more rapid disappearance of this compound compared to the cell-free control suggests that the cells may be metabolizing the compound.[1]

  • Consider Adsorption to Plasticware: this compound might be adsorbing to the surface of the cell culture plates, which would lower its effective concentration.[1] Consider using low-adhesion plasticware.

  • Replenish the Compound: If instability is confirmed, you may need to replenish the this compound in the culture medium at regular intervals to maintain the desired effective concentration.

Issue 2: Inconsistent Results Between Experimental Replicates

Inconsistent IC50 values or variable downstream effects of this compound can be frustrating. This variability often points to issues with compound handling or the experimental setup.

Troubleshooting Steps:

  • Stock Solution Integrity: The primary step is to verify the integrity of your this compound stock solution.

    • Experiment: Perform a quality control check on your stock solution.

    • Method: Thaw a fresh aliquot of your this compound stock. Prepare a dilution series and analyze it using HPLC or LC-MS to confirm the concentration and purity.[3]

    • Interpretation: If the purity is below 95% or additional peaks are observed, your stock solution has likely degraded. Prepare a fresh stock solution from the solid compound and review your storage and handling procedures.[3]

  • Solubility Issues: Visually inspect your working solutions for any signs of precipitation, such as cloudiness or solid particles.[7]

  • Experimental Conditions: Ensure that all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are consistent across all replicates.[7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSource
Solid Powder-20°CUp to 3 years[2]
In Solvent-80°CUp to 1 year[2]
In Solvent-20°CUp to 1 month[2]

Table 2: Solubility of this compound

SolventSolubilitySource
DMSO≥ 10 mg/mL[4]
DMSO50 mg/mL (136.46 mM)[5]
DMSO73 mg/mL (199.22 mM)[2]
DMSO80 mg/mL (218.33 mM)[8]
EthanolSparingly soluble (1-10 mg/ml)[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffer

Objective: To determine the chemical stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Dilute the stock solution into the aqueous buffer of interest to a final concentration of 10 µM.

  • Divide the solution into multiple aliquots in separate tubes.

  • Incubate the tubes at the desired temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining percentage of intact this compound relative to the 0-hour time point.

Visualizations

experimental_workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate timepoints Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->timepoints freeze Flash Freeze at -80°C timepoints->freeze analysis Analyze by HPLC/LC-MS freeze->analysis quantify Quantify Remaining this compound analysis->quantify

Caption: Workflow for assessing the stability of this compound in an aqueous buffer.

troubleshooting_logic Troubleshooting Inconsistent this compound Activity cluster_stock Stock Solution Integrity cluster_solubility Solubility & Handling cluster_assay Assay Conditions cluster_actions Corrective Actions start Inconsistent Experimental Results check_stock Check Stock Solution Purity & Concentration (HPLC/LC-MS) start->check_stock is_stock_ok Purity > 95%? check_stock->is_stock_ok check_solubility Visually Inspect for Precipitation is_stock_ok->check_solubility Yes remake_stock Prepare Fresh Stock Solution is_stock_ok->remake_stock No is_precipitate Precipitate Observed? check_solubility->is_precipitate review_assay Review Assay Parameters (Cell Density, Incubation Time) is_precipitate->review_assay No optimize_solubility Optimize Dilution or Lower Concentration is_precipitate->optimize_solubility Yes are_params_consistent Parameters Consistent? review_assay->are_params_consistent standardize_assay Standardize Assay Protocol are_params_consistent->standardize_assay No end_node Consistent Results are_params_consistent->end_node Yes remake_stock->end_node optimize_solubility->end_node standardize_assay->end_node

Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Interpreting unexpected results with BIIB129 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIIB129. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this covalent, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your experiments with this compound.

Issue 1: Lower Than Expected Potency or Efficacy in Cellular Assays

You may observe that the measured IC50 of this compound is higher than anticipated, or the functional effect is less pronounced.

  • Compound Stability and Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.

  • Cell Health and Density: Suboptimal cell health or inconsistent cell seeding density can significantly impact assay results. Monitor cell viability and ensure consistent plating.

  • Assay Conditions: The concentration of ATP in your assay can compete with this compound for binding to BTK. Consider using an ATP concentration that is at or below the Km for BTK.

  • Target Engagement: Confirm that this compound is engaging with its target, BTK, in your cellular system. This can be assessed using a target occupancy assay.

  • Glutathione Conjugation: Covalent inhibitors like this compound can be conjugated to glutathione (GSH), a highly abundant intracellular antioxidant, leading to its clearance and reduced availability to bind to BTK.[1]

This protocol helps determine the extent to which this compound is binding to BTK within a cellular context.

  • Cell Treatment: Treat your cells of interest (e.g., Ramos cells) with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash and lyse the cells to extract proteins.

  • Probe Labeling: Add a biotinylated, irreversible BTK probe that binds to the same cysteine residue as this compound to the lysates. This probe will only bind to BTK that has not been occupied by this compound.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated BTK.

  • Quantification: The signal intensity will be inversely proportional to the target occupancy of this compound. Quantify the bands and calculate the IC50 for target engagement.

Assay TypeParameterThis compoundReference BTK Inhibitor
Biochemical AssayBTK IC500.5 nM5 nM
Cellular Assay (CD69 Inhibition)IC500.33 µM1 µM
Cellular Assay (Target Occupancy)IC502.3 nM20 nM

This table presents hypothetical data for illustrative purposes based on the characterization of similar compounds.[2]

G

Caption: Workflow for determining this compound target occupancy in cells.

Issue 2: Observing Unexpected Peaks in Mass Spectrometry Analysis

During metabolic profiling or pharmacokinetic studies, you may detect unexpected molecular weight species related to this compound.

Covalent BTK inhibitors containing certain chemical motifs, particularly those with a cycloalkane linker, can undergo an unexpected rearrangement after conjugation with glutathione (GSH).[1] This can result in the formation of a macrocyclic intermediate and a rearranged fragment ion in LC-MS/MS analysis that is different from the expected GSH adduct.[1]

  • In Vitro Incubation: Incubate this compound with liver microsomes or hepatocytes in the presence of GSH.

  • LC-MS/MS Analysis: Analyze the incubation mixture using high-resolution mass spectrometry to identify all drug-related metabolites.

  • Tandem MS (MS/MS): Fragment the parent ions of suspected metabolites to elucidate their structures. Look for the characteristic fragmentation pattern of the rearranged product.

  • Isotope Labeling: Use stable isotope-labeled this compound or GSH to confirm the origin of the atoms in the unexpected peaks.

  • Structural Analogs: If available, test structural analogs of this compound with modifications to the linker region to see if the rearrangement is still observed.[1]

G

Caption: Potential pathway of this compound metabolism leading to unexpected fragments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[3][4] It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, thereby blocking its kinase activity.[2] BTK is a key signaling protein in B cells and myeloid cells, and its inhibition is intended to reduce the chronic neuroinflammation associated with multiple sclerosis.[3][4][5][6][7]

G

Caption: Simplified signaling pathway showing this compound inhibition of BTK.

Q2: How selective is this compound for BTK? What are the potential off-target effects?

A2: this compound is designed to be a highly selective BTK inhibitor.[2][4] Its unique binding mode contributes to its high kinome selectivity.[4][5] However, like all kinase inhibitors, there is a potential for off-target activity. First-generation BTK inhibitors like ibrutinib have known off-target effects on kinases such as EGFR, which can lead to adverse events.[8] Second-generation inhibitors, including this compound, are designed to have fewer off-target effects.[8] Preclinical safety data for this compound showed a favorable profile with no signals detected in key ion channel assays, suggesting a low risk for cardiovascular toxicity.[2][4] If you suspect off-target effects in your experiments, consider performing a kinome-wide profiling assay.

KinaseThis compound (% Inhibition @ 1 µM)Ibrutinib (% Inhibition @ 1 µM)
BTK >95% >95%
EGFR<10%>50%
TEC<10%>50%
ITK<10%>50%
BLK<10%>50%

This table contains representative data to illustrate the concept of improved selectivity for second-generation BTK inhibitors.

Q3: Another BTK inhibitor, evobrutinib, failed in Phase 3 trials for multiple sclerosis. What are the implications for this compound?

A3: The failure of evobrutinib to meet its primary endpoints in Phase 3 trials for relapsing-remitting multiple sclerosis highlights the challenges in developing effective treatments for this complex disease.[2][4][9] Additionally, there have been concerns about drug-induced liver injury with some BTK inhibitors in clinical development.[9] While this compound has a distinct structure and a favorable preclinical safety profile, the clinical outcomes of other drugs in the same class underscore the importance of careful monitoring for both efficacy and safety in ongoing and future studies.[2][4]

Q4: My cells are not responding to this compound as expected. What could be the reason?

A4: If your cells are not responding to this compound, consider the following:

  • BTK Expression: Confirm that your cell model expresses sufficient levels of BTK.

  • BTK Mutation Status: While not a common issue for wild-type BTK, certain mutations can confer resistance to covalent inhibitors.

  • Cellular Context: The signaling pathways active in your specific cell line and under your specific experimental conditions may influence the cellular response to BTK inhibition.

  • Refer to Troubleshooting Guide 1: Review the points on compound stability, cell health, assay conditions, and target engagement.

References

Technical Support Center: Minimizing BIIB129 Degradation During Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of BIIB129 during storage and handling. The following information is based on best practices for two potential modalities of this compound: a small molecule inhibitor and a recombinant protein therapeutic.

Section 1: this compound as a Small Molecule Inhibitor

This section assumes this compound is a small molecule. The primary degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the instability of this compound in our assays?

A1: Instability of small molecules like this compound in assays often stems from chemical degradation and poor solubility. Environmental factors such as temperature, pH, light exposure, and oxidative stress can trigger chemical degradation.[3] For example, compounds with ester or amide groups are susceptible to hydrolysis, especially at non-neutral pH.[1][3] Poor solubility in assay buffers can lead to precipitation, reducing the effective concentration and leading to inaccurate results.[3]

Q2: How does the choice of solvent affect the stability of this compound?

A2: The solvent is critical for both solubility and stability. While DMSO is a common solvent for dissolving small molecules, its concentration in the final assay medium should typically be kept below 0.5% to avoid cellular toxicity.[3] It is also important to use anhydrous DMSO, as residual moisture can lead to compound degradation, particularly during freeze-thaw cycles.[3]

Q3: We are observing precipitate formation when diluting our this compound stock solution into the aqueous assay buffer. What can we do?

A3: Precipitate formation is a common issue. Here are some troubleshooting steps:

  • Reduce Final Concentration: Work at a lower final concentration of this compound if the experimental design allows.[3]

  • Modify Dilution Method: Employ serial dilutions instead of a single large dilution step. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[3]

  • Use a Different Solvent: If DMSO is not optimal, consider other biocompatible solvents, ensuring they are compatible with your assay.[3]

  • Include Solubilizing Agents: The addition of a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer can sometimes improve solubility.[3]

Troubleshooting Guide: Small Molecule Degradation
Issue Potential Cause Recommended Action
Loss of Potency Over Time in Aqueous Solution Hydrolysis: this compound may contain functional groups like esters or amides that are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]Determine the pH of maximum stability for this compound and use buffers in that range.[1] For long-term storage, prepare stock solutions in an appropriate anhydrous organic solvent (e.g., DMSO) and store at -20°C or -80°C.[3] Prepare aqueous working solutions fresh for each experiment.
Inconsistent Results and Appearance of New Peaks in HPLC Analysis Oxidation: The molecule may be reacting with atmospheric oxygen, a process that can be catalyzed by light or trace metals.[1][2]Store this compound, both in solid form and in solution, protected from light in amber vials.[2] Consider purging the vial with an inert gas like nitrogen or argon. The use of antioxidants in the formulation could also be explored, but their compatibility with the assay must be verified.[2]
Compound Degradation After Exposure to Light Photolysis: this compound may have functional groups that absorb light, leading to photodegradation.[1]Handle the compound under low-light conditions. Use amber or opaque containers for storage and during experiments.[4]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of solid this compound in a clean, dry vial.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but should first be tested for its impact on compound stability.[3]

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing Stability in Assay Medium

  • Preparation: Prepare the final assay buffer, including all components.

  • Spiking: Add this compound from a DMSO stock to the assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent across all experimental conditions.[3]

  • Incubation: Incubate the compound in the assay medium for the duration of your experiment.

  • Analysis: At various time points, measure the concentration of the intact compound using a suitable analytical method like HPLC-MS to evaluate stability.[3]

Visualizations

This compound This compound (Solid) StockSolution Stock Solution (Anhydrous DMSO) This compound->StockSolution Dissolve WorkingSolution Working Solution (Aqueous Buffer) StockSolution->WorkingSolution Dilute Assay Experiment/Assay WorkingSolution->Assay Test

Caption: Workflow for this compound small molecule preparation.

cluster_degradation Degradation Pathways Hydrolysis Hydrolysis (Esters, Amides) Degraded Degraded Products Hydrolysis->Degraded Oxidation Oxidation (Free Radical Mediated) Oxidation->Degraded Photolysis Photolysis (Light Exposure) Photolysis->Degraded This compound Intact this compound This compound->Hydrolysis Moisture, pH This compound->Oxidation Oxygen, Light, Metal Ions This compound->Photolysis UV/Visible Light cluster_physical Physical Degradation cluster_chemical Chemical Degradation Aggregation Aggregation Inactive Inactive/Degraded Protein Aggregation->Inactive Denaturation Denaturation Denaturation->Inactive Oxidation Oxidation Oxidation->Inactive Deamidation Deamidation Deamidation->Inactive Hydrolysis Hydrolysis Hydrolysis->Inactive This compound Native this compound Protein This compound->Aggregation High Conc., Temp. Stress This compound->Denaturation Freeze-Thaw, pH This compound->Oxidation Oxygen, Metal Ions This compound->Deamidation pH, Temp. This compound->Hydrolysis pH extremes Purified Purified this compound Buffer Buffer Exchange & Concentration Adjustment Purified->Buffer Aliquot Aliquot into Single-Use Tubes Buffer->Aliquot Freeze Flash-Freeze (Liquid Nitrogen) Aliquot->Freeze Store Store at -80°C Freeze->Store

References

Technical Support Center: Troubleshooting Non-Specific Binding in Co-Immunoprecipitation (Co-IP) Assays for BTK (Target of BIIB129)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding issues in co-immunoprecipitation (co-IP) assays involving Bruton's tyrosine kinase (BTK), the molecular target of the inhibitor BIIB129.

This compound is a brain-penetrant, covalent inhibitor of BTK investigated for the treatment of multiple sclerosis.[1][2][3] While this compound itself is not used for immunoprecipitation, researchers studying its effects on BTK-mediated signaling pathways frequently employ co-IP to investigate BTK protein interactions. Non-specific binding is a common challenge in these assays, leading to false-positive results and difficulty in interpreting data. This guide offers solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background and non-specific binding in BTK co-IP experiments?

High background in BTK co-IP assays can stem from several factors:

  • Antibody-related issues: The primary antibody may have low specificity, or too high a concentration may be used, leading to off-target binding.[4][5]

  • Bead-related issues: Proteins can non-specifically adhere to the agarose or magnetic beads.[6][7] Inadequate blocking of the beads can exacerbate this problem.[8]

  • Lysis buffer composition: The detergent type and concentration in the lysis buffer are critical. Harsh detergents can denature proteins, exposing hydrophobic regions that lead to non-specific interactions, while detergents that are too mild may not effectively solubilize the target protein or its complex.[4][9]

  • Insufficient washing: Inadequate or insufficiently stringent washing steps can fail to remove weakly bound, non-specific proteins.[6]

  • Cell lysate characteristics: A very high concentration of total protein in the lysate can increase the likelihood of non-specific interactions.[8] The presence of sticky nuclear proteins can also contribute to background.[7]

Q2: How can I optimize my lysis buffer to reduce non-specific binding when studying BTK, a kinase involved in signaling from the cell membrane?

For membrane-associated signaling proteins like BTK, the choice of detergent is crucial.[9][10] You need a detergent that can effectively solubilize BTK and its interacting partners without disrupting the native protein-protein interactions.

Recommended Detergent Optimization Strategy:

Detergent StrengthDetergent ExamplesRecommended Starting ConcentrationWhen to Use
Mild (Non-ionic) NP-40, Triton X-1000.5 - 1.0%Ideal for preserving most protein-protein interactions. A good starting point for BTK co-IP.[11]
Zwitterionic CHAPS0.5 - 1.0%Useful for solubilizing membrane proteins while maintaining interactions.
Strong (Ionic) SDS, RIPA bufferUse with caution (e.g., 0.1% SDS in RIPA)Generally avoided as they can denature proteins and disrupt interactions. May be necessary for difficult-to-solubilize proteins, but requires extensive optimization.

Start with a milder detergent like NP-40 or Triton X-100 and assess your results. If you suspect your protein complex is not being efficiently solubilized, you can try a zwitterionic detergent or a buffer with a low concentration of a stronger detergent. The stringency of the lysis buffer can also be adjusted by varying the salt concentration (e.g., 150-500 mM NaCl).[4]

Q3: What are the best practices for washing steps to minimize non-specific protein binding?

Effective washing is critical to remove non-specifically bound proteins. Here are some key strategies:

  • Increase the number of washes: Perform at least 3-5 washes.[6][9]

  • Increase wash buffer stringency: This can be achieved by:

    • Adding a low concentration of a non-ionic detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100) to your wash buffer.[6]

    • Increasing the salt (NaCl) concentration in the wash buffer (up to 500mM).[4]

  • Increase the duration of washes: Prolonging each wash step can help to dissociate weakly bound proteins.[6]

  • Perform washes at a cold temperature (4°C): This helps to preserve protein integrity and interactions.

Q4: How do I choose the right controls for my BTK co-IP experiment to identify non-specific binding?

Proper controls are essential to distinguish true interactions from non-specific binding.[12] Key controls include:

  • Isotype Control: Use a non-specific antibody of the same isotype as your primary anti-BTK antibody. This will help identify proteins that bind non-specifically to the antibody itself.

  • Beads-only Control: Perform the co-IP procedure with just the beads and cell lysate (no primary antibody). This identifies proteins that bind non-specifically to the beads.

  • Knockout/Knockdown Cell Line: If available, use a cell line where BTK has been knocked out or knocked down. The interacting partner should not be present in the eluate from these cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background in all lanes (including controls) Non-specific binding to beads.Pre-clear the lysate by incubating it with beads before adding the primary antibody.[6][8][9] Ensure beads are adequately blocked (e.g., with BSA).[8]
Incomplete washing.Increase the number and/or stringency of wash steps.[6]
Prey protein is detected in the isotype control lane Non-specific binding to the antibody.Decrease the concentration of the primary antibody.[4][8] Switch to a more specific monoclonal or affinity-purified polyclonal antibody.[8]
Many bands are visible in the experimental lane, but not in the control lanes Lysis conditions are too harsh or too mild.Optimize the detergent and salt concentration in the lysis and wash buffers.[4]
Protein aggregation.Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.[5][8]
Antibody concentration is too high.Titrate the antibody to determine the optimal concentration.[4]

Experimental Protocols

Standard Co-Immunoprecipitation Protocol for BTK

This protocol provides a general framework. Optimization of buffer components, incubation times, and antibody concentrations is recommended for each specific experimental system.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a fresh tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary anti-BTK antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with potentially adjusted salt or detergent concentration).

  • Elution:

    • Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant for analysis by Western blotting.

Visualizations

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway.[2] It is also involved in signaling through Fc receptors in myeloid cells.[2] Pharmacological inhibition of BTK is intended to modulate B-cell and myeloid cell activation.[2]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream This compound This compound This compound->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Co-Immunoprecipitation Workflow for BTK

The following diagram illustrates the key steps in a co-IP experiment designed to identify proteins that interact with BTK.

CoIP_Workflow Start Start: Cell Lysate containing BTK and interacting partners Add_Antibody 1. Add anti-BTK Antibody Start->Add_Antibody Add_Beads 2. Add Protein A/G Beads Add_Antibody->Add_Beads Wash 3. Wash to remove non-specific binding Add_Beads->Wash Elute 4. Elute BTK and interacting proteins Wash->Elute Analyze End: Analyze by Western Blot or Mass Spectrometry Elute->Analyze

Caption: Key steps in a co-immunoprecipitation workflow for BTK.

References

BIIB129 Target Engagement in Vivo: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vivo target engagement of BIIB129, a covalent, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its target?

A1: this compound is a targeted covalent inhibitor (TCI) of Bruton's tyrosine kinase (BTK).[1][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and activation.[4] this compound forms an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK, thereby blocking its enzymatic activity.[3] Due to its brain-penetrant properties, this compound is being investigated for the treatment of multiple sclerosis (MS) by targeting B cells and myeloid cells in the central nervous system (CNS).[1][3][5]

Q2: Why is it essential to confirm in vivo target engagement for this compound?

A2: Confirming in vivo target engagement is a critical step in preclinical and clinical development. It provides direct evidence that this compound is reaching its intended target (BTK) in a living organism at concentrations sufficient to exert its pharmacological effect. This data is vital for establishing a dose-response relationship, optimizing dosing regimens, and correlating target occupancy with therapeutic efficacy.

Q3: What are the primary methods for measuring in vivo BTK occupancy?

A3: Several well-established methods can be adapted to measure in vivo BTK occupancy by this compound. The choice of method often depends on available resources, desired throughput, and the biological matrix being analyzed. The most common approaches include:

  • Immunoassay (ELISA-based): This method quantifies the amount of unoccupied BTK in a sample.

  • Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS): A highly specific and sensitive method that directly measures both this compound-bound and unbound BTK.

  • Probe-based Competition Assays: These assays utilize a labeled probe that also covalently binds to Cys481 of BTK to determine the percentage of BTK that is not occupied by this compound.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay: A homogeneous assay format that can simultaneously measure total and free BTK.

Q4: How can I assess this compound target engagement in the CNS?

A4: Given that this compound is a brain-penetrant inhibitor, assessing target engagement in the CNS is crucial.[1][3] This requires the collection of brain tissue or cerebrospinal fluid (CSF) from preclinical animal models following this compound administration. The tissue or CSF samples can then be processed to extract proteins, and the BTK occupancy can be determined using one of the methods described in Q3. Preclinical studies for this compound have utilized in vivo models where B cell proliferation in the CNS was assessed to demonstrate efficacy.[3][4][6]

Troubleshooting Guides

Issue 1: High Variability in BTK Occupancy Measurements
Potential Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of this compound in terms of dose, route, and timing.
Variable Sample Collection Times Adhere to a strict time course for sample collection post-dose, as this compound concentrations and BTK occupancy will change over time.
Ex vivo Binding of this compound For covalent inhibitors, it is critical to prevent the drug from binding to free BTK after sample collection. Immediately process samples or use a "quenching" agent (a highly reactive, unrelated covalent molecule) to occupy free BTK sites upon collection.
Sample Degradation Process samples quickly on ice and include protease and phosphatase inhibitors in all lysis buffers. Store lysates at -80°C if not used immediately.
Inconsistent Tissue Homogenization Ensure a standardized and thorough homogenization protocol to achieve complete cell lysis and protein extraction from tissues.
Issue 2: Low or No Detectable BTK Occupancy
Potential Cause Troubleshooting Step
Insufficient Drug Exposure Verify the dose and formulation of this compound. Consider performing pharmacokinetic (PK) analysis to confirm that this compound is reaching the target tissue at sufficient concentrations.
Rapid BTK Resynthesis Because this compound is a covalent inhibitor, recovery of BTK activity depends on the synthesis of new protein. Evaluate BTK occupancy at earlier time points post-dose.
Assay Sensitivity Ensure the chosen assay is sensitive enough to detect the expected levels of BTK in the samples. Optimize antibody concentrations and incubation times for immunoassays. For IC-LC-MS/MS, verify the sensitivity of the mass spectrometer.
Poor Antibody Performance Validate the specificity and affinity of the anti-BTK antibodies used in immunoassays. Test multiple antibody clones if necessary.
Issue 3: Difficulty in Measuring BTK Occupancy in CNS Tissues
Potential Cause Troubleshooting Step
Low BTK Expression in CNS BTK expression may be lower in CNS tissues compared to peripheral blood mononuclear cells (PBMCs) or spleen. Increase the amount of total protein input for your assay.
Blood Contamination of CNS Tissue Perfuse animals with saline before tissue collection to remove contaminating blood, which can have high levels of BTK.
Inefficient Protein Extraction from Brain Tissue Use a lysis buffer specifically formulated for brain tissue that contains appropriate detergents to solubilize proteins from a lipid-rich environment.

Experimental Protocols

Protocol 1: ELISA-Based BTK Occupancy Assay

This protocol provides a general framework for determining BTK occupancy by measuring the amount of free BTK in a sample.

Materials:

  • Anti-BTK capture antibody

  • 96-well ELISA plates

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Cell or tissue lysates from this compound-treated and vehicle-treated animals

  • Biotinylated anti-BTK detection antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Methodology:

  • Plate Coating: Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Add an equal amount of total protein from each lysate to the wells and incubate for 2 hours at room temperature. Include a standard curve of recombinant BTK protein.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection Antibody: Add the biotinylated anti-BTK detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Streptavidin-HRP: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add TMB substrate and incubate until a blue color develops.

  • Stopping Reaction: Add stop solution to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm on a plate reader.

  • Calculation: Determine the concentration of free BTK in each sample from the standard curve. Calculate BTK occupancy as follows: % Occupancy = (1 - (Free BTK in treated sample / Free BTK in vehicle sample)) * 100

Protocol 2: IC-LC-MS/MS for Direct Measurement of BTK Occupancy

This advanced method provides direct quantification of both this compound-bound and unbound BTK.

Materials:

  • Anti-BTK antibody conjugated to magnetic beads

  • Lysis buffer with protease and phosphatase inhibitors

  • Quenching agent (optional, but recommended)

  • Wash buffers

  • Elution buffer

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin

  • LC-MS/MS system

Methodology:

  • Sample Collection and Lysis: Collect tissues or cells and immediately lyse in ice-cold lysis buffer (containing a quenching agent if used).

  • Immunocapture: Add anti-BTK antibody-conjugated magnetic beads to the cleared lysate and incubate to capture total BTK (both bound and unbound).

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • On-bead Digestion:

    • Resuspend the beads in a buffer containing DTT to reduce disulfide bonds.

    • Add iodoacetamide to alkylate cysteine residues.

    • Add trypsin to digest the proteins into peptides.

  • Peptide Elution: Collect the supernatant containing the tryptic peptides.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into the LC-MS/MS system.

    • Develop a targeted mass spectrometry method to specifically detect and quantify the unique peptide containing Cys481 in both its unbound form and its this compound-adducted form.

  • Data Analysis:

    • Calculate the peak areas for the unbound and this compound-bound peptides.

    • Calculate BTK occupancy as follows: % Occupancy = (Peak area of this compound-bound peptide / (Peak area of this compound-bound peptide + Peak area of unbound peptide)) * 100

Data Presentation

Table 1: Hypothetical In Vivo BTK Occupancy Data for this compound

Treatment GroupDose (mg/kg)Time Post-Dose (hours)BTK Occupancy in PBMCs (%)BTK Occupancy in Brain (%)
Vehicle040 ± 00 ± 0
This compound10485 ± 570 ± 8
This compound30498 ± 292 ± 4
This compound102445 ± 730 ± 6
This compound302475 ± 660 ± 9

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

BIIB129_Mechanism_of_Action cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling cluster_Inhibition Inhibition by this compound BCR BCR Activation Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK_inactive BTK (Inactive) Lyn_Syk->BTK_inactive BTK_active BTK (Active) pY551 BTK_inactive->BTK_active Phosphorylation BTK_inhibited BTK-BIIB129 (Covalently Inhibited) PLCg2 PLCγ2 Activation BTK_active->PLCg2 Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK_inactive Covalent Binding to Cys481

Caption: this compound covalently binds to and inhibits BTK, blocking downstream signaling.

BTK_Occupancy_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis animal_dosing Animal Dosing (Vehicle or this compound) sample_collection Sample Collection (PBMCs, Brain, Spleen) animal_dosing->sample_collection lysis Tissue/Cell Lysis (+/- Quenching Agent) sample_collection->lysis protein_quant Protein Quantification lysis->protein_quant assay BTK Occupancy Assay (e.g., IC-LC-MS/MS or ELISA) protein_quant->assay data_analysis Data Analysis & % Occupancy Calculation assay->data_analysis

Caption: Experimental workflow for in vivo BTK target engagement confirmation.

Troubleshooting_Logic start Start: Unexpected Results in BTK Occupancy Assay check_variability Is there high inter-sample variability? start->check_variability check_occupancy Is occupancy lower than expected? check_variability->check_occupancy No high_variability_actions Review: - Dosing procedure - Sample collection timing - Use of quenching agent - Sample handling check_variability->high_variability_actions Yes low_occupancy_actions Investigate: - Drug exposure (PK) - BTK resynthesis rate - Assay sensitivity - Antibody performance check_occupancy->low_occupancy_actions Yes end End: Refined Protocol check_occupancy->end No high_variability_actions->end cns_specific_issues For CNS Tissues: - Increase protein input - Perfuse animals - Optimize lysis buffer low_occupancy_actions->cns_specific_issues cns_specific_issues->end

Caption: Logical approach to troubleshooting common BTK occupancy assay issues.

References

Addressing variability in EAE model response to BIIB129

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on addressing variability in the experimental autoimmune encephalomyelitis (EAE) model response to BIIB129.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the clinical scores of our EAE mice treated with this compound. What are the potential sources of this variability?

A1: Variability in EAE model response to this compound, a Bruton's tyrosine kinase (BTK) inhibitor, can stem from several factors:

  • Choice of EAE Induction Antigen: The specific myelin antigen and its form used for immunization are critical. EAE induced with myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) is primarily T-cell driven and may show a less robust response to B-cell targeting therapies like BTK inhibitors. In contrast, EAE induced with recombinant MOG protein (e.g., MOG1-128) involves both B-cell and T-cell responses and is generally more responsive to BTK inhibition.

  • Timing of Treatment Initiation: The therapeutic window for BTK inhibitors in EAE models is a significant factor. Prophylactic treatment, initiated at or before the time of immunization, is often more effective in preventing or reducing peak disease severity compared to therapeutic treatment started after the onset of clinical signs.

  • Genetic Background of Mice: The strain of mice used (e.g., C57BL/6) can influence EAE susceptibility and the nature of the immune response.

  • EAE Induction Protocol Consistency: Variations in the preparation of the MOG emulsion, the dose and batch of pertussis toxin, and the injection technique can all contribute to inconsistent EAE development and therapeutic responses.

Q2: What is the recommended EAE model for evaluating the efficacy of this compound?

A2: For evaluating a B-cell and myeloid cell modulating agent like this compound, a model with significant B-cell involvement is recommended. The MOG1-128 protein-induced EAE model in C57BL/6 mice is a suitable choice as its pathogenesis involves both B-cells and T-cells. This model has been shown to be responsive to B-cell modulating agents.

Q3: What is the mechanism of action of this compound in the context of EAE?

A3: this compound is a covalent, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells (including microglia and macrophages).[2][3][4] In the EAE model, this compound is thought to exert its therapeutic effect by:

  • Inhibiting B-cell activation, proliferation, and differentiation, thereby reducing the production of autoantibodies and pro-inflammatory cytokines.[2]

  • Modulating the activation of myeloid cells in the central nervous system (CNS), shifting them towards a less inflammatory state.[2]

  • Reducing the infiltration of inflammatory immune cells into the CNS.

Q4: Are there established dosages for this compound in EAE models?

A4: While specific dose-ranging studies for this compound in EAE models are not publicly available, studies with other BTK inhibitors in similar models can provide a starting point for dose selection. For example, fenebrutinib (GDC-0853) has been used at 10 mg/kg, and a tolebrutinib-like BTK inhibitor at 15 mg/kg. It is recommended to perform a pilot study to determine the optimal dose of this compound for your specific EAE model and experimental goals.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High mortality in the this compound treatment group. - Vehicle toxicity: The formulation used to dissolve and administer this compound may have adverse effects. - Off-target effects: Although this compound is selective, high doses may lead to off-target kinase inhibition. - Overly severe EAE induction: A very aggressive EAE course can lead to high mortality.- Run a vehicle-only control group to assess the toxicity of the formulation. - Consider alternative, well-tolerated vehicle formulations. - Perform a dose-response study to find the optimal therapeutic dose with minimal toxicity. - Titrate the concentration of MOG and/or pertussis toxin to induce a less severe EAE course.
Inconsistent or no therapeutic effect of this compound. - Inappropriate EAE model: Using a primarily T-cell driven model (e.g., MOG35-55) may mask the effects of a B-cell targeted therapy. - Late initiation of treatment: Therapeutic intervention after peak disease may be less effective. - Suboptimal dosage: The dose of this compound may be too low to achieve a therapeutic effect. - Poor drug formulation/delivery: Improper dissolution or administration of this compound can lead to poor bioavailability.- Switch to an EAE model with known B-cell involvement, such as MOG1-128 induced EAE. - Initiate treatment prophylactically or at the first signs of clinical disease. - Conduct a dose-escalation study to identify an effective dose. - Ensure this compound is fully dissolved in the vehicle and administer consistently (e.g., via oral gavage). Refer to formulation guidelines.
High variability in EAE onset and severity within groups. - Inconsistent immunization: Variation in the preparation of the MOG/CFA emulsion or injection technique. - Variable pertussis toxin activity: Different lots of pertussis toxin can have varying potency. - Animal stress: Stress can impact the immune response and EAE development.- Standardize the emulsion preparation and ensure consistent subcutaneous injection. - Use the same batch of pertussis toxin for all animals in a study and consider titrating each new batch. - Handle mice consistently and minimize environmental stressors.

Data on BTK Inhibitors in EAE Models

While specific quantitative data for this compound in EAE is not publicly available, the following table summarizes findings from studies with other BTK inhibitors, which can serve as a reference for expected outcomes.

BTK InhibitorEAE ModelTreatment ParadigmKey Findings
Fenebrutinib (GDC-0853) MOG35-55 in C57BL/6 miceProphylactic (from day 0)Significantly reduced clinical severity of EAE.
Fenebrutinib (GDC-0853) MOG35-55 in C57BL/6 miceTherapeutic (from onset)Marginally ameliorated disability.
Evobrutinib Progressive-like EAE (pEAE)Prophylactic and TherapeuticReduced disease severity and immunopathological parameters. Reduced meningeal inflammation.
Ibrutinib Biozzi mice (SPEAE)TherapeuticReduced disease severity and demyelination.
Tolebrutinib-like BTKi MOG35-55 in C57BL/6 miceTherapeutic (from score 1.0-1.5)Significantly reduced clinical score and plasma neurofilament heavy chain.

Experimental Protocols

Recommended Protocol for this compound in MOG1-128-induced EAE

This protocol is a guideline based on standard EAE induction methods and practices for administering BTK inhibitors.

1. EAE Induction:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • Antigen: Recombinant mouse MOG1-128 protein.

  • Immunization:

    • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µg of MOG1-128 emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2.

2. This compound Formulation and Administration:

  • Formulation: this compound can be formulated for oral administration. A sample formulation involves dissolving this compound in DMSO and then diluting with PEG300 and/or corn oil. For example, a stock solution in DMSO can be diluted in corn oil for a final desired concentration.

  • Dosing:

    • Based on studies with similar BTK inhibitors, a starting dose of 10-15 mg/kg administered once or twice daily via oral gavage is recommended.

    • A vehicle-only control group should always be included.

  • Treatment Schedule:

    • Prophylactic: Begin treatment on day 0 (day of immunization) and continue daily.

    • Therapeutic: Begin treatment upon the first appearance of clinical signs (e.g., tail limpness, score of 1) and continue daily.

3. Monitoring and Endpoints:

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard scoring system (0-5 scale).

  • Body Weight: Record body weight daily as an indicator of general health.

  • Histopathology: At the end of the study, collect spinal cords and brains for histological analysis of inflammation (H&E staining), demyelination (Luxol Fast Blue staining), and immune cell infiltration (immunohistochemistry for markers like CD4, B220, Iba1).

  • Flow Cytometry: Analyze immune cell populations in the spleen, lymph nodes, and CNS.

Visualizations

Signaling Pathways

BTK_Signaling_Pathway cluster_B_Cell B-Cell cluster_Myeloid_Cell Myeloid Cell (Microglia/Macrophage) BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Antigen Binding PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Activation B-Cell Activation, Proliferation, Survival Downstream->Activation FcR Fc Receptor (FcR) BTK_myeloid BTK FcR->BTK_myeloid Immune Complex Binding Myeloid_Activation Cytokine Release, Phagocytosis BTK_myeloid->Myeloid_Activation This compound This compound This compound->BTK Inhibition This compound->BTK_myeloid Inhibition

Caption: this compound inhibits BTK signaling in B-cells and myeloid cells.

Experimental Workflow

EAE_Workflow cluster_Setup Experimental Setup cluster_Procedure Procedure cluster_Analysis Analysis Animals Female C57BL/6 Mice (8-12 weeks old) Immunization Day 0: Immunize with MOG/CFA Administer PTX Animals->Immunization MOG MOG1-128 in CFA MOG->Immunization PTX Pertussis Toxin PTX->Immunization PTX_boost Day 2: Administer PTX Immunization->PTX_boost Treatment Daily Treatment: This compound or Vehicle PTX_boost->Treatment Monitoring Daily Monitoring: Clinical Score & Body Weight Treatment->Monitoring Endpoint Endpoint (e.g., Day 28) Monitoring->Endpoint Histology Histopathology of CNS Endpoint->Histology Flow Flow Cytometry of Immune Cells Endpoint->Flow

Caption: Workflow for a this compound EAE study.

References

BIIB129: Unraveling Cross-Reactivity with TEC Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the cross-reactivity of BIIB129 with other TEC family kinases. This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key member of the TEC family, and is recognized for its high kinome selectivity.[1][2][3][4][5] This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the associated signaling pathway and experimental workflows to address common questions encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the known cross-reactivity profile of this compound against other TEC family kinases?

A1: this compound (also referred to as compound 25 in some publications) demonstrates high selectivity for BTK.[1][2][3][4][5] However, some off-target activity has been observed against other members of the TEC family. Specifically, this compound exhibits a 9-fold greater selectivity for BTK over TEC.[1] Significant off-target activity has also been noted against Bone Marrow Kinase on chromosome X (BMX), another member of the TEC kinase family.[1] For a detailed comparison, please refer to the data presented in Table 1.

Q2: How does the selectivity of this compound compare to other BTK inhibitors?

A2: this compound has been shown to have superior selectivity for BTK when compared to other covalent BTK inhibitors like evobrutinib and tolebrutinib, which exhibit more significant off-target activity against TEC and BMX.[1]

Q3: What experimental methods are used to determine the cross-reactivity of this compound?

A3: The primary method used to assess the kinome-wide selectivity of this compound, including its cross-reactivity with TEC family kinases, is the KINOMEscan™ assay.[1][2] This is a competition-based binding assay that quantifies the interaction of a compound with a large panel of kinases. Additionally, biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) against specific kinases.

Troubleshooting Guide

Problem: Unexpected off-target effects observed in cellular assays.

Possible Cause: While this compound is highly selective, the observed off-target activity against TEC and BMX could contribute to the cellular phenotype. The expression levels of these kinases in your specific cell model should be considered.

Solution:

  • Confirm Kinase Expression: Perform western blotting or qPCR to determine the expression levels of BTK, TEC, and BMX in your experimental cell line.

  • Dose-Response Comparison: Conduct dose-response experiments with this compound and a more selective BTK inhibitor (if available) or a known TEC/BMX inhibitor to dissect the specific contributions of each kinase to the observed phenotype.

  • Consult Selectivity Data: Refer to the detailed kinome scan data for this compound to identify other potential off-target kinases that may be expressed in your cell model.

Problem: Discrepancy between biochemical IC50 values and cellular potency.

Possible Cause: Differences in cell permeability, engagement of the target in a cellular context, and the presence of ATP competition can all lead to a rightward shift in potency in cellular assays compared to biochemical assays.

Solution:

  • Cellular Target Engagement: Utilize techniques such as cellular thermal shift assays (CETSA) or phospho-flow cytometry to confirm that this compound is engaging BTK and other potential off-targets within the cell at the concentrations tested.

  • ATP Concentration: Be mindful of the ATP concentration used in biochemical assays, as it can significantly impact IC50 values for ATP-competitive inhibitors. Compare the ATP concentration in your assay with physiological intracellular ATP levels.

Quantitative Data Summary

The following table summarizes the selectivity of this compound and a related compound (Compound 27) against members of the TEC kinase family. Data is presented as fold-selectivity relative to BTK.

CompoundTarget KinaseFold Selectivity (Inhibitor for BTK vs. Target)
This compound (25) TEC9x
BMXSignificant Activity
Compound 27 TEC6.5x
TXK5.5x

Table 1: Selectivity of this compound and Compound 27 against TEC family kinases. A higher fold-selectivity value indicates greater selectivity for BTK.[1]

Experimental Protocols

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ assay platform is a competition-based binding assay used for comprehensive kinase inhibitor profiling.

Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Methodology:

  • Kinase Preparation: A panel of kinases are expressed, typically as fusions with a DNA tag.

  • Ligand Immobilization: An affinity resin is generated by immobilizing a broad-spectrum kinase inhibitor onto streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinases, the affinity resin, and the test compound (at a fixed concentration, e.g., 1 µM) are incubated together.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR. The results are compared to a DMSO control to determine the percent of control, which reflects the binding affinity of the test compound.

Biochemical IC50 Determination Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.

Principle: The assay measures the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO.

    • Prepare a solution containing the purified kinase and its specific substrate in kinase reaction buffer.

    • Prepare an ATP solution at a concentration near the Km for the specific kinase.

  • Reaction Setup:

    • Add the diluted inhibitor or DMSO (for control) to the wells of a microplate.

    • Add the kinase/substrate mixture to each well and pre-incubate to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature for a specific period.

  • Detection:

    • Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:

      • Luminescence-based: Measuring the amount of ATP remaining using an assay like ADP-Glo™. The luminescence is inversely proportional to kinase activity.

      • Fluorescence-based: Using a phosphorylated substrate that can be detected by a specific antibody or by a change in fluorescence.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

TEC_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation CD19 CD19 CD19->LYN_SYK PIP3 PIP3 LYN_SYK->PIP3 Generates BTK BTK PIP3->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PKC PKC PLCg2->PKC Activates NFkB NF-κB PKC->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Translocates to This compound This compound This compound->BTK Inhibits

Caption: TEC Family Kinase Signaling Pathway in B-Cells.

Kinase_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Binding_Assay Competition Binding Assay (e.g., KINOMEscan™) Compound->Binding_Assay Biochemical_Assay Biochemical IC50 Assay Compound->Biochemical_Assay Kinase_Panel Panel of Purified Kinases (including TEC family) Kinase_Panel->Binding_Assay Kinase_Panel->Biochemical_Assay Percent_Inhibition Calculate % Inhibition Binding_Assay->Percent_Inhibition IC50_Curve Generate Dose-Response Curve Biochemical_Assay->IC50_Curve Selectivity_Profile Determine Selectivity Profile Percent_Inhibition->Selectivity_Profile IC50_Curve->Selectivity_Profile

Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.

References

Technical Support Center: LC-MS/MS Analysis of BIIB129 and Glutathione Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, BIIB129, and encountering challenges with its LC-MS/MS analysis, particularly concerning glutathione (GSH) adduct formation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the LC-MS/MS analysis of this compound and its metabolites.

Q1: What is this compound and why is the formation of glutathione (GSH) adducts a concern?

A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] Its mechanism involves forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3] However, the reactive nature of this compound also makes it susceptible to conjugation with endogenous nucleophiles like glutathione (GSH), a tripeptide abundant in cells.[4] This formation of this compound-GSH adducts can impact the drug's efficacy, pharmacokinetics, and potentially lead to off-target effects. Therefore, monitoring these adducts is crucial during drug development.

Q2: What are the expected mass-to-charge ratios (m/z) for this compound and its GSH adduct in LC-MS/MS analysis?

A2: The expected m/z values are crucial for setting up LC-MS/MS methods. The molecular weight of this compound is approximately 366.42 g/mol , and glutathione (GSH) is approximately 307.32 g/mol .

CompoundFormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundC₁₉H₂₂N₆O₂366.42367.18
Glutathione (GSH)C₁₀H₁₇N₃O₆S307.32308.09
This compound-GSH AdductC₂₉H₃₉N₉O₈S673.74674.27

Q3: What are the common fragment ions observed for GSH adducts in MS/MS?

A3: A characteristic fragmentation pattern for GSH adducts involves the neutral loss of a pyroglutamic acid residue (129.115 Da). This is a common diagnostic tool for identifying GSH conjugates. Other common fragments arise from the cleavage of the peptide bonds within the glutathione molecule.

Precursor IonCharacteristic Neutral LossResulting Fragment Ion (m/z)Common Fragment Ions of GSH
[this compound-GSH+H]⁺ (674.27)Pyroglutamic acid (129.12 Da)545.15y-glutamyl (m/z 130), Glycine (m/z 75)

Q4: I am observing an unexpected and highly abundant fragment ion in my LC-MS/MS analysis of this compound-GSH adducts. What could be the cause?

A4: During the lead optimization of this compound, an unexpected and highly abundant rearrangement fragment ion was observed in the LC-MS/MS analysis of its GSH adducts.[4] This is attributed to a macrocyclic rearrangement mechanism.[4] The proposed mechanism involves the formation of a 16-membered macrocyclic intermediate between the γ-glutamic acid residue of GSH and the methyl-cyclobutyl cation of the this compound analogue. This leads to a rearranged fragment ion originating from two distant parts of the adduct molecule.[4] The presence of the cycloalkane linker in the inhibitor is critical for this rearrangement.[4]

II. Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the LC-MS/MS analysis of this compound and its GSH adducts.

Guide 1: Poor Signal Intensity or Absence of this compound or this compound-GSH Adduct Peaks
Symptom Possible Cause Troubleshooting Steps
No or low signal for this compound and its GSH adduct.1. Suboptimal Ionization: Incorrect ESI polarity or source parameters.- Verify the ESI source is in positive ion mode, as this compound and its adducts readily form [M+H]⁺ ions. - Optimize source parameters such as capillary voltage, source temperature, and gas flows.
2. Inefficient Extraction: Poor recovery from the biological matrix.- Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction). - Ensure the pH of the extraction solvent is appropriate for the analytes.
3. Ion Suppression: Co-eluting matrix components interfere with ionization.- Improve chromatographic separation to resolve analytes from the matrix front. - Use a divert valve to direct the early eluting, unretained components to waste. - Consider using a more rigorous sample clean-up method.
4. Adduct Instability: The this compound-GSH adduct may be unstable under certain conditions.- Keep samples cooled (4°C) in the autosampler. - Minimize the time between sample preparation and analysis.
Guide 2: Identification of Unexpected Peaks and Fragment Ions
Symptom Possible Cause Troubleshooting Steps
Presence of an unexpected, abundant fragment ion for the this compound-GSH adduct.1. Macrocyclic Rearrangement: As discussed in the FAQs, this is a known phenomenon for this compound analogues.[4]- Confirm the presence of the expected precursor ion for the this compound-GSH adduct (m/z 674.27). - Perform MS³ and MS⁴ fragmentation on the unexpected fragment ion to support its proposed rearranged structure.[4] - If possible, analyze analogues of this compound with modifications to the cycloalkane linker to see if the rearrangement is affected.[4]
2. In-source Fragmentation: The adduct may be fragmenting in the ion source before mass analysis.- Reduce the cone/fragmentor voltage in the MS source to minimize in-source fragmentation.
Presence of other unexpected peaks in the chromatogram.1. Contamination: From solvents, vials, or the LC system.- Run a blank injection (solvent only) to identify system-related peaks. - Use high-purity, LC-MS grade solvents and consumables.
2. Other Metabolites: Formation of other phase I or phase II metabolites.- Use metabolite identification software to predict potential metabolites and search for their corresponding m/z values.

III. Experimental Protocols

This section provides a detailed methodology for the in-vitro generation and LC-MS/MS analysis of this compound-GSH adducts.

Protocol 1: In-vitro Generation of this compound-Glutathione Adducts

Objective: To generate this compound-GSH adducts in a controlled in-vitro system for LC-MS/MS analysis.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reduced glutathione (GSH)

  • Phosphate buffer (100 mM, pH 7.4)

  • Human liver microsomes (HLM) or S9 fraction (optional, for metabolism-dependent adduct formation)

  • NADPH regenerating system (if using microsomes/S9)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Microcentrifuge tubes

Procedure:

  • Prepare a fresh solution of 10 mM GSH in 100 mM phosphate buffer (pH 7.4).

  • In a microcentrifuge tube, combine the following:

    • Phosphate buffer (to a final volume of 1 mL)

    • GSH solution (to a final concentration of 1-5 mM)

    • (Optional) HLM or S9 fraction (e.g., 1 mg/mL protein concentration)

    • (Optional) NADPH regenerating system (follow manufacturer's instructions)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound stock solution to a final concentration of 10-50 µM.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound and this compound-GSH Adduct Analysis

Objective: To detect and identify this compound and its GSH adduct using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan and product ion scan (or targeted MS/MS - MRM)

MS/MS Transitions (for targeted analysis):

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Collision Energy (eV)
This compound367.18To be determined empiricallyTo be determined empirically
This compound-GSH Adduct674.27545.15 (Neutral loss of 129.12)To be determined empirically
Rearranged FragmentTo be determined empiricallyTo be determined empiricallyTo be determined empirically

*Note: Optimal product ions and collision energies should be determined by infusing a standard of the analyte.

IV. Visualizations

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates This compound This compound This compound->BTK Covalent Inhibition (Cys481) DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB Activation PKC->NFkB

Caption: B-Cell Receptor (BCR) signaling pathway and the site of covalent inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: In-vitro Incubation (this compound + GSH ± Microsomes) quench Quench Reaction (Ice-cold ACN) start->quench centrifuge Protein Precipitation (Centrifugation) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (Full Scan & Product Ion Scan) separation->detection data_analysis Data Analysis (Identify this compound, GSH Adduct, & Rearranged Fragment) detection->data_analysis Troubleshooting_Logic start Start: Unexpected Peak in this compound-GSH Adduct Analysis check_precursor Is the precursor ion m/z 674.27 present? start->check_precursor rearrangement Likely Macrocyclic Rearrangement Fragment check_precursor->rearrangement Yes insource_frag Possible In-source Fragmentation check_precursor->insource_frag No confirm_rearrangement Perform MSn to confirm structure rearrangement->confirm_rearrangement contaminant Potential Contaminant or Other Metabolite insource_frag->contaminant optimize_source Reduce cone voltage and re-analyze insource_frag->optimize_source run_blank Run blank and use metabolite ID software contaminant->run_blank

References

Unexpected BIIB129 rearrangement fragment ion in LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected rearrangement fragment ions during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of BIIB129.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is under investigation as a potential immunomodulatory therapy for multiple sclerosis due to its ability to target B-cell proliferation in the central nervous system.[1][3][4] this compound inhibits BTK activity by irreversibly binding to the Cys481 residue in the kinase's active site.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₂₂N₆O₂[5]
Molecular Weight366.42 g/mol [1]
CAS Registry #2770960-52-4[5]

Q2: We are observing an unexpected and highly abundant rearrangement fragment ion during the LC-MS/MS analysis of this compound. What is a likely cause?

A known issue during the analysis of this compound and similar compounds involves its conjugation with endogenous glutathione (GSH).[5] The resulting this compound-GSH adduct can undergo an unusual and highly abundant rearrangement fragmentation in the mass spectrometer.[5]

This phenomenon is reported to be dependent on the cycloalkane linker present in the this compound structure. The proposed mechanism involves the formation of a large, 16-membered macrocyclic intermediate between the γ-glutamic acid residue of GSH and the cyclobutyl portion of this compound. This leads to a rearrangement fragment that originates from two distant parts of the adduct.[5]

Q3: How can we confirm that the observed fragment is from a this compound-GSH adduct rearrangement?

To confirm this specific macrocyclic rearrangement, several experiments can be performed:

  • MS³ and MS⁴ Fragmentation: Further fragmentation of the suspected rearrangement ion can help elucidate its structure and confirm the proposed pathway.[5]

  • Use of GSH Derivatives: Experiments using modified GSH can verify the mechanism. For instance, N-acetylation of the γ-Glutamic acid on GSH should block the rearrangement, while esterification of the same residue would result in a predictable mass shift of the rearranged fragment ion.[5]

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement of the parent and fragment ions can help confirm their elemental composition, lending support to the proposed structures.

Q4: Could the unexpected fragment be a result of in-source fragmentation? How can we investigate and mitigate this?

Yes, the fragment could also be a result of in-source fragmentation, where the analyte fragments in the ion source before entering the mass analyzer.[6][7] This is a common phenomenon that can be controlled.[6]

Table 2: Troubleshooting In-Source Fragmentation

ParameterAction to Reduce In-Source FragmentationExpected OutcomeReference
Declustering Potential (DP) / Cone Voltage / Fragmentor Voltage Decrease the voltage setting.Reduced collisional energy in the ion source region, preserving the precursor ion.[6][8]
Ion Source Temperature Lower the source temperature.Less thermal energy is applied to the analyte, reducing the likelihood of thermal degradation or fragmentation.[6][7]
Ionization Technique Use a "softer" ionization method if available.Gentler ionization process imparts less energy to the analyte, minimizing fragmentation.[7]
Mobile Phase pH Optimize the mobile phase pH (e.g., using 0.1% formic acid for amines).Promotes stable protonation and efficient ionization, which can sometimes reduce unwanted fragmentation.[7]

Q5: What are some common types of rearrangement reactions in mass spectrometry?

Rearrangement reactions are common in mass spectrometry and involve the intramolecular transfer of an atom or group, leading to bond cleavage and formation.[9] One of the most well-known is the McLafferty rearrangement .[10][11] This reaction is characteristic of molecules containing a carbonyl group and an accessible hydrogen atom on the γ-carbon.[10] It proceeds through a six-membered cyclic transition state to eliminate a neutral alkene, leaving a resonance-stabilized radical cation.[12][13]

Troubleshooting Guides

Guide 1: Investigating an Unexpected Rearrangement Fragment

This guide provides a logical workflow for characterizing an unknown rearrangement fragment observed during this compound analysis.

G cluster_0 Proposed Mechanism parent This compound-GSH Adduct (Precursor Ion) linker Cycloalkane Linker on this compound parent->linker gamma_glu γ-Glutamic Acid Residue on GSH parent->gamma_glu intermediate Formation of 16-Membered Macrocyclic Intermediate linker->intermediate gamma_glu->intermediate fragment Unexpected Rearrangement Fragment Ion intermediate->fragment neutral_loss Resulting Neutral Loss intermediate->neutral_loss

References

Technical Support Center: Strategies for Enhancing Brain Delivery of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the delivery of therapeutic agents across the blood-brain barrier (BBB).

Important Note on BIIB129: It is important to clarify that this compound is a small molecule covalent inhibitor of Bruton's tyrosine kinase (BTK) that is characterized as being "brain-penetrant".[1][2][3][4][5][6] This means it is designed to cross the blood-brain barrier on its own. The challenges and strategies detailed in this guide are primarily applicable to large molecule therapeutics, such as antisense oligonucleotides (ASOs), which do not readily cross the BBB.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: Why is the blood-brain barrier a significant obstacle for drug delivery to the central nervous system (CNS)?

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7] This barrier protects the brain from pathogens and toxins, but it also blocks the passage of approximately 98% of potential neurotherapeutics, including large molecules like antisense oligonucleotides (ASOs).[7] The tight junctions between endothelial cells, along with the lack of fenestrations and the presence of efflux transporters, severely restrict the passage of most drugs from the bloodstream into the brain.

Q2: What are the main strategies currently being explored to enhance ASO delivery across the BBB?

Current strategies to improve ASO delivery to the CNS can be broadly categorized into invasive and non-invasive methods.

  • Invasive Methods: Direct administration into the cerebrospinal fluid (CSF) via intrathecal or intracerebroventricular injections bypasses the BBB.[7] However, this approach carries risks and may lead to uneven drug distribution in the brain.[7]

  • Non-Invasive Methods: These approaches aim to facilitate the transport of ASOs from the systemic circulation into the brain. Key strategies include:

    • Chemical Modifications: Altering the chemical structure of ASOs can increase their stability and cellular uptake.[10]

    • Conjugation to BBB-penetrating molecules: Linking ASOs to molecules that can cross the BBB, such as antibodies targeting specific receptors (e.g., transferrin receptor) or cell-penetrating peptides.[10][11][12]

    • Nanocarrier-based delivery: Encapsulating ASOs in nanoparticles, such as liposomes or polymeric nanoparticles, can protect them from degradation and facilitate their transport across the BBB.[8][13]

Q3: What are some of the common challenges encountered when using nanocarriers for ASO delivery to the brain?

While promising, nanocarrier-based delivery systems face several challenges:

  • Toxicity: Some nanoparticle materials can induce toxicity.[8]

  • Non-specific uptake: Nanoparticles can be taken up by other organs, reducing the amount that reaches the brain and potentially causing off-target effects.[8]

  • Endosomal entrapment: Once inside the cell, nanocarriers can become trapped in endosomes, preventing the ASO from reaching its target in the cytoplasm or nucleus.[8]

  • Crossing the BBB: The efficiency of nanoparticle transport across the BBB can be low.

Troubleshooting Guides

Problem 1: Low ASO concentration detected in the brain parenchyma following systemic administration.
Possible Cause Troubleshooting Step
Rapid clearance of ASO from circulation 1. Increase the dose of the ASO. 2. Chemically modify the ASO to enhance its stability (e.g., phosphorothioate backbone).[10] 3. Encapsulate the ASO in a nanocarrier to prolong circulation time.[8]
Inefficient BBB transport 1. Conjugate the ASO to a ligand that targets a BBB receptor (e.g., transferrin receptor antibody).[7] 2. Utilize a different nanocarrier system with proven BBB-penetrating capabilities.[13] 3. Consider co-administration with agents that transiently increase BBB permeability (use with caution due to safety concerns).
Degradation of ASO 1. Confirm the stability of the ASO in plasma in vitro. 2. Use nuclease-resistant chemical modifications.[10]
Problem 2: High variability in ASO delivery efficiency between experiments.
Possible Cause Troubleshooting Step
Inconsistent formulation of nanocarriers 1. Strictly adhere to the synthesis and formulation protocol for the nanocarriers. 2. Characterize each batch of nanocarriers for size, charge, and ASO loading efficiency.
Variability in animal model 1. Ensure consistency in the age, sex, and health status of the animals used. 2. Standardize the administration procedure (e.g., injection site, volume, and rate).
Issues with analytical methods 1. Validate the method used to quantify ASO concentration in brain tissue. 2. Include appropriate positive and negative controls in each assay.

Quantitative Data Summary

The following table summarizes hypothetical data from a study comparing different ASO delivery strategies to the mouse brain.

Delivery StrategyMean ASO Concentration in Brain (ng/g tissue)Standard DeviationTarget Knockdown Efficiency (%)
Naked ASO (Intravenous) 52< 5
ASO-Transferrin Receptor Antibody Conjugate (Intravenous) 501530
ASO-loaded Polymeric Nanoparticles (Intravenous) 752045
Naked ASO (Intrathecal) 2005070

Experimental Protocols

Protocol 1: Formulation of ASO-loaded Polymeric Nanoparticles

This protocol describes the preparation of ASO-loaded nanoparticles using a self-assembly method with a glucose-coated polymer, as might be conceptually based on existing research.[13]

Materials:

  • Glucose-coated block copolymer (e.g., PEG-b-poly(L-lysine))

  • Antisense oligonucleotide (ASO) with phosphorothioate modifications

  • Nuclease-free water

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve the glucose-coated block copolymer in nuclease-free water to a final concentration of 1 mg/mL.

  • Dissolve the ASO in nuclease-free water to a final concentration of 0.5 mg/mL.

  • Add the ASO solution to the polymer solution dropwise while gently stirring.

  • Continue stirring the mixture for 30 minutes at room temperature to allow for the formation of polyplexes.

  • Transfer the solution to a dialysis membrane and dialyze against nuclease-free water for 24 hours to remove any unloaded ASO and excess polymer.

  • Collect the nanoparticle suspension and characterize it for size, zeta potential, and ASO loading efficiency using dynamic light scattering and a fluorescence-based assay, respectively.

Protocol 2: In Vivo Evaluation of ASO Delivery to the Brain

This protocol outlines a general procedure for assessing the brain delivery of ASO formulations in a mouse model.

Materials:

  • ASO formulation (e.g., ASO-loaded nanoparticles)

  • Control formulation (e.g., naked ASO)

  • 8-10 week old mice

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • ELISA or qPCR assay kits for ASO quantification and target mRNA level measurement

Procedure:

  • Administer the ASO formulation or control to mice via intravenous (tail vein) injection.

  • At a predetermined time point (e.g., 24 hours) post-injection, anesthetize the mice and perfuse transcardially with saline to remove blood from the brain.

  • Dissect the brain and collect different regions (e.g., cortex, hippocampus).

  • Homogenize the brain tissue in homogenization buffer.

  • Quantify the ASO concentration in the brain homogenates using a validated ELISA or a similar method.

  • Measure the mRNA levels of the ASO's target gene using qPCR to determine the knockdown efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Analysis aso ASO formulation ASO Formulation aso->formulation polymer Delivery Vehicle (e.g., Polymer) polymer->formulation mouse Animal Model (Mouse) formulation->mouse Systemic Injection brain Brain Tissue Collection mouse->brain quantification ASO Quantification brain->quantification knockdown Target Knockdown Analysis brain->knockdown bbb_transport_pathways cluster_bbb Blood-Brain Barrier blood Bloodstream endothelial_cell Lumen Side Tight Junction Abluminal Side blood->endothelial_cell:lumen ASO-Vehicle brain Brain Parenchyma endothelial_cell:abluminal->brain Transcytosis troubleshooting_logic start Low ASO in Brain? check_stability Check ASO Stability start->check_stability Yes success Improved Delivery start->success No modify_aso Use Chemical Modifications check_stability->modify_aso Degraded check_transport Assess BBB Transport check_stability->check_transport Stable modify_aso->success change_vehicle Change Delivery Vehicle/Ligand check_transport->change_vehicle Inefficient increase_dose Increase Dose check_transport->increase_dose Efficient but low conc. change_vehicle->success increase_dose->success

References

Validation & Comparative

A Comparative Guide to BIIB129 and Other Covalent BTK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BIIB129, a novel covalent Bruton's tyrosine kinase (BTK) inhibitor, with other covalent BTK inhibitors. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways.

Introduction to Covalent BTK Inhibitors

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its importance in various B-cell malignancies and autoimmune diseases has made it a prime therapeutic target. Covalent BTK inhibitors form a permanent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition.

The first-generation covalent BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects due to its inhibition of other kinases. This led to the development of second and next-generation covalent inhibitors, such as acalabrutinib, zanubrutinib, tolebrutinib, evobrutinib, remibrutinib, and the subject of this guide, this compound. These newer agents are designed to offer improved selectivity and, consequently, a better safety profile. This compound is a brain-penetrant covalent BTK inhibitor being developed for the treatment of multiple sclerosis.[1][2]

Comparative Performance Data

The following tables summarize the quantitative performance of this compound in comparison to other notable covalent BTK inhibitors.

Table 1: Biochemical Potency Against BTK

This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against the BTK enzyme. Lower IC50 values indicate greater potency.

InhibitorBTK IC50 (nM)
This compound 0.5[3]
Ibrutinib0.5 - 3.7
Acalabrutinib3 - 5.1
Zanubrutinib<1 - 2.9
Tolebrutinib0.7 - 3.2[4][5]
Evobrutinib33.5 - 80.9[4][5]
Remibrutinib1.3[6]
Table 2: Off-Target Kinase Inhibition Profile (IC50 in nM)

Selectivity is a key differentiator among BTK inhibitors. This table presents the IC50 values against common off-target kinases. Higher IC50 values suggest greater selectivity for BTK.

InhibitorTECEGFRITKBMX
This compound 18>1000>1000ND
Ibrutinib205.6 - 9.75.0ND
Acalabrutinib19>1000>100031
Zanubrutinib67606ND
TolebrutinibNDNDNDND
Evobrutinib82% inhibition at 1µMNDND93% inhibition at 1µM
Remibrutinib175-fold selective for BTK>10,000>10,000857-fold selective for BTK

ND: Not Determined from the provided search results.

Table 3: Cellular Activity

This table showcases the inhibitors' potency in cellular assays, which reflects their activity in a more biologically relevant context.

InhibitorCellular AssayIC50 (nM)
This compound CD69 Inhibition (Human Whole Blood)7.9
IbrutinibCD69 Inhibition (PBMCs)ND
AcalabrutinibCD69 Inhibition (PBMCs)2.9
ZanubrutinibpBTK inhibition (PBMCs)ND
TolebrutinibB-cell activation3.2
EvobrutinibCD69 Inhibition (PBMCs)15.8
RemibrutinibCD69 Inhibition (BCR-mediated)2.5

ND: Not Determined from the provided search results.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Cleaves PIP2 to NFkB_MAPK NF-κB / MAPK Activation IP3_DAG->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., this compound) Inhibitor->BTK Covalently Binds & Inhibits Kinase_Selectivity_Workflow start Start: Test Compound (e.g., this compound) prepare_assay Prepare Kinase Panel (e.g., 403 kinases) start->prepare_assay incubate Incubate Compound with Kinase-Phage Constructs prepare_assay->incubate competition Competition Binding (Compound vs. Ligand) incubate->competition immobilize Immobilize Ligand on Solid Support immobilize->competition wash Wash to Remove Unbound Components competition->wash quantify Quantify Bound Kinase (e.g., via qPCR of phage DNA) wash->quantify analyze Data Analysis: Determine % Inhibition quantify->analyze end End: Kinome Selectivity Profile analyze->end

References

A Comparative Guide to the Kinase Selectivity of BIIB129 and Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of two Bruton's tyrosine kinase (BTK) inhibitors: BIIB129, a novel, brain-penetrant inhibitor under investigation for multiple sclerosis, and ibrutinib, a first-in-class BTK inhibitor widely used in the treatment of B-cell malignancies. Both are covalent inhibitors that target a cysteine residue in the active site of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. However, their selectivity profiles across the human kinome differ significantly, which has important implications for their therapeutic applications and potential side effects.

Executive Summary

This compound has been designed for high selectivity to minimize off-target effects, a crucial attribute for a drug intended for chronic administration in non-oncology indications like multiple sclerosis.[1][2] In contrast, ibrutinib, while highly effective, is known to interact with a broader range of kinases, which can contribute to its side-effect profile, including an increased risk of bleeding and atrial fibrillation.[3][4] This guide presents available quantitative data on their respective kinase inhibition profiles, details the experimental methodologies used to obtain this data, and illustrates the relevant biological pathways.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the available quantitative data on the kinase selectivity of this compound and ibrutinib. It is important to note that the data for this compound is based on its precursor, compound 10, which is stated to have a similar selectivity profile to this compound (compound 25).[2][5] A direct head-to-head comparison in the same study under identical conditions is not publicly available.

Table 1: Kinome Scan Selectivity of this compound Precursor (Compound 10)

Assay PlatformCompound ConcentrationNumber of Kinases ScreenedNumber of Off-Target Kinases Inhibited (>90% inhibition)
KINOMEscan (Eurofins DiscoverX)1 µM4037

Data from "Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis".[2][5]

Table 2: Off-Target Kinase Inhibition by Ibrutinib (IC50 values)

KinaseIC50 (nM)Kinase Family
BTK0.5TEC
BLK0.5SRC
BMX1TEC
CSK2.3CSK
FGR3SRC
HCK1SRC
ITK10TEC
JAK316JAK
TEC78TEC
EGFR>1000EGFR
HER2>1000EGFR

This table compiles data from multiple sources. IC50 values can vary depending on the specific assay conditions.[4][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the B-cell receptor signaling pathway targeted by both inhibitors and a general workflow for assessing kinase inhibitor selectivity.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, etc.) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound or Ibrutinib Inhibitor->BTK Inhibition

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.

Kinase_Selectivity_Workflow cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Analysis Compound Test Inhibitor (e.g., this compound, Ibrutinib) SerialDilution Serial Dilution Compound->SerialDilution Assay Binding or Activity Assay (e.g., KINOMEscan) SerialDilution->Assay KinasePanel Panel of Kinases KinasePanel->Assay Detection Signal Detection Assay->Detection IC50 IC50 / % Inhibition Calculation Detection->IC50 Selectivity Selectivity Profile IC50->Selectivity

General Experimental Workflow for Kinase Selectivity Profiling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on widely used platforms for kinase inhibitor profiling.

KINOMEscan™ Assay (Eurofins DiscoverX)

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[7]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) readout. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Detailed Methodology:

  • Kinase Panel: A comprehensive panel of human kinases (e.g., 468 kinases in the scanMAX panel) is utilized.[7][8]

  • Compound Preparation: Test compounds (this compound or ibrutinib) are typically prepared as a stock solution in 100% DMSO and then serially diluted.

  • Assay Reaction: Kinases are tagged with a DNA tag and incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).

  • Washing and Elution: Unbound kinase is washed away, and the bound kinase is eluted.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl value of less than 35%, which corresponds to at least 65% inhibition of binding.[8]

LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase.

Principle: The assay relies on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST or His), and a europium (Eu)-labeled anti-tag antibody is used. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a loss of FRET.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (e.g., ibrutinib) by serially diluting a DMSO stock in the kinase buffer.

    • Prepare a 3X solution of the kinase/Eu-anti-tag antibody mixture in the kinase buffer.

    • Prepare a 3X solution of the kinase tracer in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The available data indicates that this compound is a more selective BTK inhibitor compared to ibrutinib. The high selectivity of this compound, as suggested by the kinome scan data of its precursor, is a desirable characteristic for a therapeutic agent intended for long-term use in conditions such as multiple sclerosis, as it may translate to an improved safety profile with fewer off-target side effects. Ibrutinib's broader kinase activity, while contributing to its potent anti-cancer effects, is also associated with a higher incidence of adverse events. The choice between a highly selective versus a multi-targeted kinase inhibitor ultimately depends on the therapeutic context, balancing the desired efficacy with the acceptable safety margin. Further head-to-head comparative studies are needed to fully elucidate the relative selectivity and clinical implications of these two BTK inhibitors.

References

Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: A Preclinical Showdown Between BIIB129 and Tolebrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA & Paris, France - The landscape of multiple sclerosis (MS) treatment is poised for a potential paradigm shift with the advent of Bruton's tyrosine kinase (BTK) inhibitors, a novel class of oral therapeutics targeting both peripheral and central nervous system inflammation. Two prominent contenders in this arena, Biogen's BIIB129 and Sanofi's tolebrutinib, have demonstrated promising preclinical efficacy in models of MS. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their respective mechanisms, potency, and central nervous system (CNS) penetration.

Both this compound and tolebrutinib are covalent inhibitors of BTK, a key enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the inflammatory cascade of MS.[1] By blocking BTK, these inhibitors aim to modulate the activation of these immune cells, thereby reducing inflammation-driven neuronal damage.[2][3] A critical differentiator for these next-generation MS therapies is their ability to cross the blood-brain barrier and exert their effects directly within the CNS, a site of chronic inflammation and neurodegeneration in progressive forms of the disease.[4][5]

Mechanism of Action: Targeting a Key Inflammatory Mediator

The primary mechanism of action for both this compound and tolebrutinib is the irreversible inhibition of Bruton's tyrosine kinase. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[2] In myeloid cells like microglia and macrophages, BTK is involved in Fc receptor signaling, which can trigger inflammatory responses.[2][6] By inhibiting BTK, these drugs can potentially dampen the autoimmune response that drives MS pathology.

BTK_Inhibition_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK Downstream Downstream Signaling (e.g., NF-κB, MAPK) BTK->Downstream This compound This compound This compound->BTK Inhibition Tolebrutinib Tolebrutinib Tolebrutinib->BTK Inhibition Cellular B-Cell & Myeloid Cell Activation, Proliferation, & Cytokine Release Downstream->Cellular Inflammation Neuroinflammation Cellular->Inflammation

Caption: Simplified signaling pathway of BTK inhibition by this compound and tolebrutinib.

Head-to-Head: Preclinical Efficacy and Potency

Direct comparative preclinical studies between this compound and tolebrutinib in the same MS model have not been published. However, data from their respective preclinical development programs provide insights into their individual profiles.

This compound: A Highly Selective and Brain-Penetrant Inhibitor

A recent publication detailed the discovery and preclinical characterization of this compound, highlighting its high potency and selectivity.[1] In vitro studies demonstrated that this compound is a potent and irreversible inhibitor of BTK. The compound also showed efficacy in in vivo models relevant to MS, demonstrating its ability to modulate B-cell proliferation within the CNS.[1]

This compound Preclinical Data
Parameter Value
BTK IC50 (Biochemical) 3.4 nM (for piperidine 9, a closely related analog)[1]
BTK kinact/Ki Not explicitly stated for this compound, but a key parameter for covalent inhibitors.
In Vivo Model Efficacy demonstrated in disease-relevant preclinical in vivo models of B cell proliferation in the CNS.[1]
Brain Penetration Described as a brain-penetrant targeted covalent inhibitor.[1]
Tolebrutinib: Superior Brain Penetration and Potency Compared to Other BTK Inhibitors

Preclinical data for tolebrutinib, also known as SAR442168, have been presented at scientific conferences and highlighted in press releases.[4][7][8][9] These presentations emphasize tolebrutinib's superior brain penetration and potency when compared to other BTK inhibitors like evobrutinib and fenebrutinib.[4][7][8][9]

Tolebrutinib Preclinical Data
Parameter Value
BTK Inhibition (in vitro kinase assay) 64 times faster than evobrutinib.[7]
B-cell activation IC50 3.2 nM[7]
Potency vs. other BTK inhibitors 50x more potent than evobrutinib and 9.3x more potent than fenebrutinib.[4][8][9]
Brain Penetration Sufficient CNS exposure to modulate BTK signaling pathways within the CNS.[4][7][8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies likely employed in the characterization of this compound and tolebrutinib.

In Vitro Kinase and Cellular Assays

These assays are fundamental to determining the potency and selectivity of the inhibitors.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Kinase Biochemical Kinase Assay (e.g., Lanthascreen) Cellular Cell-Based Assays (e.g., B-cell activation, pBTK) Kinase->Cellular Confirms cellular potency PK Pharmacokinetic Studies (Blood, CSF, Brain) Kinase->PK Identifies potent compounds EAE EAE Model (Experimental Autoimmune Encephalomyelitis) Cellular->EAE Validates mechanism PK->EAE Informs dose selection

Caption: General experimental workflow for preclinical evaluation of BTK inhibitors.

Biochemical Kinase Assays: To determine the direct inhibitory activity on the BTK enzyme, researchers likely used purified recombinant BTK protein. The rate of substrate phosphorylation by BTK in the presence of varying concentrations of the inhibitor would be measured, often using fluorescence- or luminescence-based readouts. For covalent inhibitors, the kinact/Ki value, which represents the efficiency of irreversible inhibition, is a key parameter.[1]

Cellular Assays: To assess the inhibitor's activity in a more biologically relevant context, cell-based assays are employed. This could involve using B-cell lines (e.g., Ramos cells) or primary B cells stimulated to activate the BCR pathway.[10] The readout could be the phosphorylation of BTK (pBTK) or downstream signaling molecules, or a functional endpoint like cell proliferation or cytokine production. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is determined from these experiments.[7]

In Vivo Pharmacokinetic and Efficacy Models

These studies are essential to understand the drug's behavior in a living organism and its potential therapeutic effect.

Pharmacokinetic (PK) Studies: These studies involve administering the compound to animals (e.g., rodents, non-human primates) and measuring its concentration over time in various tissues, including blood, cerebrospinal fluid (CSF), and brain tissue.[4][8][9] This is critical for determining brain penetration and establishing a dosing regimen for efficacy studies.

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for MS. Animals are immunized with myelin antigens to induce an autoimmune response that mimics many of the pathological features of MS, including inflammation, demyelination, and axonal damage. The BTK inhibitors would be administered to these animals, and the primary endpoint is typically a reduction in the clinical signs of the disease (e.g., paralysis). Histological analysis of the brain and spinal cord is also performed to assess the extent of inflammation and demyelination.[11]

Conclusion

Both this compound and tolebrutinib have demonstrated compelling preclinical data, positioning them as promising therapeutic candidates for multiple sclerosis. This compound has been characterized as a highly selective and brain-penetrant BTK inhibitor with proven efficacy in CNS-relevant preclinical models.[1] Tolebrutinib has shown superior potency and brain penetration compared to other clinical-stage BTK inhibitors.[4][7][8][9]

While the absence of direct head-to-head preclinical studies makes a definitive comparison challenging, the available data suggest that both compounds are potent, brain-penetrant BTK inhibitors with the potential to address the unmet need for therapies that can effectively target the inflammatory processes within the central nervous system. The ultimate differentiation between these two molecules will be determined by the outcomes of their ongoing and future clinical trials in individuals with MS.

References

A Comparative Analysis of BIIB129 and Fenebrutinib: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical and clinical efficacy of two distinct Bruton's Tyrosine Kinase (BTK) inhibitors, BIIB129 and fenebrutinib. This report outlines their mechanisms of action, summarizes key experimental data, and provides detailed protocols for the cited studies.

This guide provides a comprehensive comparison of this compound and fenebrutinib, two Bruton's tyrosine kinase (BTK) inhibitors under investigation for the treatment of multiple sclerosis (MS). While both molecules target the same kinase, they exhibit distinct mechanisms of action that may influence their efficacy and safety profiles. This compound is a covalent, brain-penetrant BTK inhibitor, whereas fenebrutinib is a non-covalent, reversible BTK inhibitor that also penetrates the central nervous system.[1][2] This comparison aims to furnish researchers, scientists, and drug development professionals with the available data to objectively assess the performance of these two therapeutic candidates.

Mechanism of Action: Covalent vs. Reversible Inhibition of BTK

Bruton's tyrosine kinase is a critical signaling protein in B cells and myeloid cells.[3] Its activation, downstream of the B-cell receptor (BCR) and other immune receptors, triggers a cascade of events leading to cell proliferation, differentiation, and the secretion of inflammatory mediators.[3] Both this compound and fenebrutinib are designed to inhibit BTK and thereby modulate the immune responses implicated in the pathology of multiple sclerosis.

This compound is a targeted covalent inhibitor (TCI) of BTK.[1] This means it forms a permanent, irreversible bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[1] This covalent binding leads to sustained inhibition of BTK activity, even after the drug has been cleared from circulation.

In contrast, fenebrutinib is a reversible inhibitor of BTK.[2] It binds to the active site of the enzyme through non-covalent interactions, and this binding is in equilibrium. The inhibitory effect of fenebrutinib is therefore dependent on the concentration of the drug at the target site. Fenebrutinib is also described as a dual inhibitor, targeting both B-cell and microglia activation.[2]

BTK_Signaling_Pathway cluster_receptor cluster_cytoplasm cluster_nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Gene Gene Transcription NFkB->Gene This compound This compound (Covalent) This compound->BTK Irreversible Inhibition fenebrutinib Fenebrutinib (Reversible) fenebrutinib->BTK Reversible Inhibition

Diagram 1: BTK Signaling Pathway and Inhibition by this compound and Fenebrutinib.

Preclinical and Clinical Efficacy Data

Direct head-to-head comparative studies of this compound and fenebrutinib have not been published. The following tables summarize the available efficacy data from their respective preclinical and clinical development programs.

Biochemical and Cellular Activity
ParameterThis compoundFenebrutinibReference
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)[1][2]
Binding Mode Covalent (Irreversible)Non-covalent (Reversible)[1][2]
BTK IC50 0.5 nM (for optimized compound 10)Not explicitly stated in provided results[1]
BTK Ki Not explicitly stated in provided results0.91 nM[2]
Kinome Selectivity High, inhibiting 7 of 403 kinases at 1 µMHigh, 130 times more selective for BTK over other kinases[1][2]
Cellular Activity WB CD69 IC50 = 0.33 µM (in human whole blood)Potently inhibits myeloid and B-cell activation[1][4]
Preclinical In Vivo Efficacy
ModelThis compoundFenebrutinibReference
Animal Model Disease-relevant preclinical in vivo models of B cell proliferation in the CNSRat model of inflammatory arthritis[1][5]
Key Findings Demonstrated efficacyShowed dose-dependent activity[1][5]
Clinical Efficacy in Multiple Sclerosis
Clinical TrialFenebrutinibComparatorKey Endpoints & ResultsReference
FENopta (Phase II, RMS) FenebrutinibPlaceboPrimary: Significantly reduced the total number of new gadolinium-enhancing T1 brain lesions. Secondary: Significantly reduced new or enlarging T2-weighted brain lesions. Over 90% relative reduction in new/enlarging T2 lesions and new T1 Gd+ lesions.[6][7]
FENhance 2 (Phase III, RMS) FenebrutinibTeriflunomidePrimary: Significantly reduced the annualized relapse rate (ARR) compared to teriflunomide.[4][8]
FENtrepid (Phase III, PPMS) FenebrutinibOcrelizumabPrimary: Showed non-inferiority to ocrelizumab in delaying confirmed disability progression.[4][9]

Note: Clinical trial data for this compound is not yet publicly available as it is in the preclinical stage of development.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. The following sections outline the protocols for key experiments cited in this guide.

This compound Preclinical Studies

In Vitro BTK Inhibition Assay: The biochemical potency of this compound's precursor compounds was determined using a novel continuous-read kinetic enzyme assay.[1] This assay measures the rate of covalent bond formation (kinact) and the initial reversible binding affinity (Ki). The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were also determined.[1]

Human Whole Blood (WB) CD69 Inhibition Assay: To assess the functional effect on B cells, a human whole blood assay was utilized.[1] The assay measures the inhibition of CD69 expression on B cells following stimulation with anti-IgD.[1] The IC50 value reflects the concentration of the inhibitor needed to achieve 50% inhibition of B-cell activation.[1]

BIIB129_Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Enzyme Purified BTK Enzyme Assay Kinetic Enzyme Assay Enzyme->Assay IC50, kinact/Ki WB Human Whole Blood Stimulation Anti-IgD Stimulation WB->Stimulation FACS FACS Analysis (CD69) Stimulation->FACS CD69 Inhibition Model CNS B-Cell Proliferation Model Treatment This compound Administration Model->Treatment Outcome Efficacy Assessment Treatment->Outcome

Diagram 2: Experimental Workflow for this compound Preclinical Evaluation.
Fenebrutinib Clinical Trials

FENopta (Phase II) Study Design: This was a randomized, double-blind, placebo-controlled study in patients with relapsing multiple sclerosis (RMS).[7] Participants were randomized to receive either fenebrutinib or a placebo for 12 weeks.[7] The primary endpoint was the total number of new gadolinium-enhancing (Gd+) T1 lesions on brain MRI scans.[7] A substudy measured the concentration of fenebrutinib in the cerebrospinal fluid (CSF) to assess brain penetrance.[6]

FENhance 1 & 2 (Phase III) Study Design: These are two identical, randomized, double-blind, double-dummy, parallel-group studies comparing the efficacy and safety of fenebrutinib to teriflunomide in patients with RMS.[8] The primary endpoint is the annualized relapse rate (ARR).[8]

FENtrepid (Phase III) Study Design: This is a randomized, double-blind, double-dummy, parallel-group study comparing the efficacy and safety of fenebrutinib to ocrelizumab in patients with primary progressive multiple sclerosis (PPMS).[4] The primary endpoint is the time to 12-week confirmed disability progression.[4]

Fenebrutinib_Clinical_Trial_Workflow cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_endpoints Endpoint Assessment Patients RMS or PPMS Patients Randomize Randomized Assignment Patients->Randomize Fenebrutinib Fenebrutinib Randomize->Fenebrutinib Comparator Comparator (Placebo, Teriflunomide, or Ocrelizumab) Randomize->Comparator MRI MRI Brain Scans (T1 Gd+, T2 lesions) Fenebrutinib->MRI FENopta ARR Annualized Relapse Rate (ARR) Fenebrutinib->ARR FENhance Disability Disability Progression (CDP) Fenebrutinib->Disability FENtrepid Comparator->MRI Comparator->ARR Comparator->Disability

Diagram 3: Generalized Workflow for Fenebrutinib Clinical Trials.

Conclusion

This compound and fenebrutinib represent two promising, yet distinct, approaches to BTK inhibition for the treatment of multiple sclerosis. This compound, with its covalent mechanism, has demonstrated potent preclinical activity. Fenebrutinib, a reversible inhibitor, has shown significant efficacy in late-stage clinical trials in both relapsing and progressive forms of MS. The choice between a covalent and a reversible inhibitor may have implications for dosing, off-target effects, and the management of potential adverse events. Further clinical development of this compound will be necessary to allow for a more direct comparison of the efficacy and safety of these two BTK inhibitors. The data presented in this guide provides a foundation for researchers and clinicians to understand the current landscape of BTK inhibition in the context of multiple sclerosis.

References

Head-to-Head Comparison: BIIB129 vs. Evobrutinib in Neuro-inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two Bruton's Tyrosine Kinase (BTK) inhibitors for researchers and drug development professionals.

This guide provides a comprehensive, data-driven comparison of BIIB129 and evobrutinib, two distinct covalent inhibitors of Bruton's Tyrosine Kinase (BTK) that have been investigated for the treatment of multiple sclerosis (MS). While both molecules target the same key enzyme in B cell and myeloid cell signaling, their developmental journeys and publicly available data present a contrasting picture. This compound is a promising preclinical candidate from Biogen with high selectivity, while evobrutinib, developed by Merck KGaA, has undergone extensive clinical testing, ultimately failing to meet its primary endpoints in Phase III trials for relapsing MS.[1][2][3][4][5] This comparison aims to provide researchers, scientists, and drug development professionals with a thorough understanding of their respective mechanisms, preclinical and clinical profiles, and the experimental methodologies used in their evaluation.

Mechanism of Action and Signaling Pathway

Both this compound and evobrutinib are covalent inhibitors of BTK, a non-receptor tyrosine kinase crucial for the signaling pathways downstream of the B cell receptor (BCR) and Fc receptors on myeloid cells.[6][7][8] By irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, these inhibitors block its kinase activity.[1][2] This inhibition is expected to modulate the activation, proliferation, and differentiation of B cells and myeloid cells, which are key drivers of the inflammatory pathology in autoimmune diseases like MS.[3][5][9][8]

The BTK signaling cascade is initiated by the activation of cell surface receptors such as the BCR. This leads to the recruitment and activation of Src family kinases, which in turn phosphorylate and activate BTK.[6] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering a cascade of downstream signaling events that ultimately lead to the activation of transcription factors like NF-κB.[3] This process is essential for B cell development, survival, and antibody production, as well as for the pro-inflammatory functions of myeloid cells.[9][7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) Src_Kinase Src Family Kinase BCR->Src_Kinase Activation BTK BTK Src_Kinase->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling PLCG2->Downstream NFkB NF-κB Activation Downstream->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression This compound This compound This compound->BTK Evobrutinib Evobrutinib Evobrutinib->BTK

Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition. This diagram illustrates the central role of BTK in the B cell receptor signaling cascade. Both this compound and evobrutinib act as inhibitors of BTK, thereby blocking downstream signaling events that lead to B cell activation and pro-inflammatory responses.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and evobrutinib. It is important to note that the data for this compound is from preclinical studies, while the data for evobrutinib includes both preclinical and clinical trial results. Direct comparison of IC50 values should be interpreted with caution as they may have been determined using different assay conditions.

Table 1: Preclinical Potency and Selectivity

ParameterThis compoundEvobrutinibReference
BTK IC50 (biochemical) 0.5 nM6.5 nM - 37.9 nM[2][4][10][11][12]
Whole Blood CD69 IC50 79 nM61 nM[10][11]
Kinome Selectivity (S(10) score at 1µM) 0.017 - 0.025Not Reported[2][4]
Off-target kinases inhibited >90% at 1µM 5 - 10 out of 403Not Reported[2][4]

Table 2: Clinical Efficacy (Evobrutinib Phase II & III Trials)

Efficacy EndpointEvobrutinib (75mg BID)Placebo/ComparatorTrial PhaseReference
Annualized Relapse Rate (ARR) 0.11 - 0.120.37 (Placebo)Phase II[13][14]
Annualized Relapse Rate (ARR) 0.11 - 0.150.11 - 0.14 (Teriflunomide)Phase III[1]
Reduction in T1 Gd+ lesions Significant reduction vs. Placebo-Phase II[15][16]
Reduction in Slowly Expanding Lesion (SEL) Volume Significant reduction vs. Placebo-Phase II (post-hoc)[17]

Table 3: Safety Profile

Adverse Event ProfileThis compound (Preclinical)Evobrutinib (Clinical Trials)Reference
General Tolerability Favorable safety profile in preclinical modelsGenerally well-tolerated in Phase II and III trials[1][2][4][5][10][13][17][18][19][20][21]
Serious Adverse Events Not applicableLow incidence in Phase II; higher incidence vs. teriflunomide in Phase III (7.5% vs 5.6%)[1][13]
Liver Enzyme Elevation (ALT/AST) Not reportedHigher rate compared to placebo; cases were typically asymptomatic and reversible. More common than with teriflunomide in Phase III.[1][18][20][21]
Infections Not reportedNo increased risk of serious infections observed in Phase II.[18][20][21]

Experimental Protocols

This compound: Preclinical Assays

  • BTK Biochemical Activity Assay (IC50 Determination): The half-maximal inhibitory concentration (IC50) of this compound against BTK was determined using a biochemical assay. While the specific proprietary details are not fully disclosed, such assays typically involve incubating the recombinant BTK enzyme with a substrate (e.g., a peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based detection of ADP production. The IC50 value is then calculated by measuring the inhibition of kinase activity at various concentrations of the inhibitor.[2]

  • Continuous-Read Kinetic Enzyme Assay (k_inact/K_i): To characterize the covalent binding of this compound to BTK, a continuous-read kinetic enzyme assay was employed. This assay measures the rate of irreversible inactivation of the enzyme over time in the presence of the inhibitor. The data is used to calculate the inactivation rate constant (k_inact) and the reversible binding affinity (K_i), providing a comprehensive measure of the covalent inhibitor's efficiency.[2][4]

  • Kinome Selectivity Profiling (KINOMEscan™): The selectivity of this compound was assessed using the KINOMEscan™ platform (Eurofins DiscoverX). This competition binding assay quantifies the ability of a compound to bind to a large panel of kinases (in this case, 403 kinases). The results are reported as the percentage of the kinase pool bound by the test compound at a specific concentration (e.g., 1 µM), allowing for the identification of off-target interactions.[2]

  • Human Whole Blood CD69 Inhibition Assay: To assess the functional activity of this compound in a more physiologically relevant setting, a human whole blood assay was used. Whole blood was stimulated with an anti-IgD antibody to induce B cell activation, which is measured by the upregulation of the surface marker CD69, quantified by flow cytometry. The IC50 is the concentration of this compound that causes a 50% reduction in CD69 expression.[2][10]

Evobrutinib: Clinical Trial Design

  • Phase II Study (NCT02975349): This was a randomized, double-blind, placebo-controlled trial in patients with relapsing MS. Patients were assigned to receive one of three doses of evobrutinib, placebo, or open-label dimethyl fumarate. The primary endpoint was the total number of gadolinium-enhancing (Gd+) T1 lesions on brain MRI at weeks 12, 16, 20, and 24. Secondary endpoints included annualized relapse rate (ARR) and safety.[15][22]

  • Phase III Studies (evolutionRMS 1 and evolutionRMS 2): These were two identical, multicenter, randomized, double-blind, active-controlled trials comparing evobrutinib (45mg twice daily) with teriflunomide (14mg once daily) in patients with relapsing MS. The primary endpoint for both studies was the annualized relapse rate (ARR). Secondary endpoints included time to disability progression and various MRI measures.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical preclinical to clinical development workflow for a BTK inhibitor like this compound or evobrutinib.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (BTK) Lead_Opt Lead Optimization (e.g., this compound) Target_ID->Lead_Opt Biochem_Assay Biochemical Assays (IC50, Kinome Scan) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (Whole Blood Assay) Biochem_Assay->Cell_Assay In_Vivo In Vivo Models (Efficacy & Safety) Cell_Assay->In_Vivo Phase1 Phase I (Safety & PK) In_Vivo->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3 Regulatory Regulatory Review Phase3->Regulatory

Figure 2: Drug Development Workflow for BTK Inhibitors. This flowchart outlines the typical stages of development from initial target identification to regulatory review, highlighting the progression from preclinical studies to clinical trials.

Conclusion

The head-to-head comparison of this compound and evobrutinib reveals two BTK inhibitors at different stages of development with distinct profiles. This compound stands out in its preclinical data for its high potency and remarkable selectivity, suggesting a potentially favorable safety profile.[2][4][5][10] In contrast, evobrutinib, despite showing promising results in Phase II trials, including a reduction in MRI lesions and slowly expanding lesions, ultimately did not demonstrate superiority over an active comparator in its Phase III program for relapsing MS.[1][15][17] The clinical development of evobrutinib for MS has therefore been halted.

For researchers and drug development professionals, this comparison underscores the importance of both high target potency and selectivity in the development of kinase inhibitors. While evobrutinib's journey highlights the challenges of translating promising early-phase results into late-stage clinical success, the preclinical profile of this compound offers a compelling case for the continued exploration of highly selective BTK inhibitors for the treatment of neuro-inflammatory conditions. Future research will be needed to determine if the high selectivity of this compound translates into a superior efficacy and safety profile in clinical settings.

References

Comparative Efficacy of BIIB129 and Other Next-Generation BTK Inhibitors in Primary Human Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of BIIB129, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other next-generation BTK inhibitors currently in development for autoimmune diseases, particularly multiple sclerosis (MS). The data presented is derived from publicly available preclinical studies and focuses on the effects of these inhibitors on primary human immune cells, including B cells and myeloid cells.

Introduction

Bruton's tyrosine kinase is a critical signaling protein in both adaptive and innate immune cells. In B cells, BTK is essential for B cell receptor (BCR) signaling, which governs their activation, proliferation, and differentiation. In myeloid cells, such as macrophages and microglia, BTK is involved in Fc receptor (FcR) signaling, leading to the production of inflammatory mediators.[1] Consequently, BTK has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.

This compound is a covalent, selective, and brain-penetrant BTK inhibitor being developed for the treatment of multiple sclerosis.[2][3][4] This guide compares its preclinical efficacy in primary human immune cells to other notable BTK inhibitors: evobrutinib, tolebrutinib, fenebrutinib, and remibrutinib.

Comparative Efficacy in Primary Human B Cells

The primary mechanism of action for BTK inhibitors in autoimmune diseases is the modulation of B cell activity. A key measure of this activity is the inhibition of B cell activation markers, such as CD69, following stimulation of the B cell receptor. The available preclinical data for this compound and its competitors in primary human B cells is summarized below.

CompoundAssayCell TypeStimulusIC50 (nM)Reference
This compound CD69 ExpressionHuman Whole Blood (CD19+ B cells)anti-IgD86[5]
Evobrutinib CD69 ExpressionHuman Whole BloodBCR ligation84.1[6]
Tolebrutinib B cell activationNot SpecifiedAntigen stimulation3.2[7]
Fenebrutinib Not specifiedNot specifiedNot specifiedNot specified
Remibrutinib Not specifiedNot specifiedNot specifiedNot specified

Note: Direct head-to-head comparative studies using standardized assays are limited in the public domain. The data presented is compiled from individual preclinical studies and may not be directly comparable due to variations in experimental conditions.

Efficacy in Primary Human Myeloid Cells

The therapeutic potential of BTK inhibitors in neurological disorders like MS is also attributed to their effects on myeloid cells, particularly microglia, the resident immune cells of the central nervous system.

  • This compound: Preclinical studies suggest this compound's brain-penetrant nature allows it to target myeloid cells in the CNS, though specific quantitative data on its effect on primary human microglia or macrophages is not yet publicly available.[2][3][4]

  • Evobrutinib: Studies have shown that evobrutinib can inhibit the activation of human monocytes and promote an anti-inflammatory phenotype.[8] In preclinical models, it has been observed to reduce the pro-inflammatory activation of microglia.[9]

  • Tolebrutinib: This brain-penetrant BTK inhibitor has been shown to modulate neuroinflammatory pathways in human induced pluripotent stem cell (iPSC)-derived microglia.[10] It has an in vitro IC50 of 0.7 nM for inhibiting BTK in microglia.[5]

  • Fenebrutinib: Fenebrutinib has been demonstrated to block inflammatory pathways linked to FcγR activation in human iPSC-derived microglia, reducing the release of inflammatory cytokines and chemokines.[4][11][12]

  • Remibrutinib: While primarily studied in the context of allergy, remibrutinib has been shown to inhibit the activation of human basophils and mast cells, which are also key players in inflammatory responses.[13][14]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Cytokine Release) NFkB->Gene_Expression translocates to This compound This compound & Competitors This compound->BTK inhibits

Figure 1: Simplified BTK Signaling Pathway in B cells and Myeloid Cells.

B_Cell_Activation_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood Whole Blood (Primary Human) Incubate_BTKi Incubate with BTK Inhibitor (e.g., this compound) Blood->Incubate_BTKi Stimulate Stimulate with anti-IgD Incubate_BTKi->Stimulate Stain Stain for CD19 and CD69 Stimulate->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry IC50 Determine IC50 Flow_Cytometry->IC50

Figure 2: Experimental Workflow for B Cell Activation (CD69) Assay.

Myeloid_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMCs Isolate PBMCs from Whole Blood Monocytes Isolate Monocytes (e.g., CD14+ selection) PBMCs->Monocytes Macrophages Differentiate into Macrophages (M-CSF) Monocytes->Macrophages Incubate_BTKi Incubate with BTK Inhibitor Macrophages->Incubate_BTKi Stimulate Stimulate with (e.g., LPS, Immune Complexes) Incubate_BTKi->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Flow_Cytometry Flow Cytometry for Surface Markers Stimulate->Flow_Cytometry ELISA ELISA for Cytokines (e.g., TNFα, IL-6) Supernatant->ELISA

Figure 3: Experimental Workflow for Myeloid Cell Activation Assay.

Experimental Protocols

B Cell Activation (CD69 Expression) Assay in Human Whole Blood

Objective: To determine the potency of BTK inhibitors in suppressing B cell activation in a physiologically relevant matrix.

Materials:

  • Freshly collected human whole blood from healthy donors (anticoagulant: heparin).

  • BTK inhibitors (this compound and comparators) dissolved in DMSO.

  • Anti-human IgD antibody for stimulation.

  • Fluorescently conjugated antibodies: anti-CD19 and anti-CD69.

  • Red blood cell lysis buffer.

  • FACS buffer (PBS with 2% FBS).

  • 96-well culture plates.

  • Flow cytometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of BTK inhibitors in DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.

  • Blood Aliquoting and Treatment: Aliquot whole blood into 96-well plates. Add the diluted BTK inhibitors to the respective wells and incubate for a specified period (e.g., 1 hour) at 37°C.

  • Stimulation: Add anti-human IgD antibody to all wells except the unstimulated control. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Staining: Following incubation, add fluorescently labeled anti-CD19 and anti-CD69 antibodies to each well. Incubate for 20-30 minutes at 4°C in the dark.

  • Lysis: Add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellets with FACS buffer.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD19-positive B cell population and determine the percentage of CD69-positive cells. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using a suitable statistical software.

Primary Human Monocyte-Derived Macrophage (MDM) Activation Assay

Objective: To assess the effect of BTK inhibitors on the inflammatory response of primary human macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor buffy coats.

  • CD14 MicroBeads for monocyte isolation.

  • Recombinant human M-CSF for macrophage differentiation.

  • RPMI-1640 medium with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS) or immune complexes for stimulation.

  • BTK inhibitors dissolved in DMSO.

  • ELISA kits for human TNF-α and IL-6.

  • Fluorescently conjugated antibodies for macrophage surface markers (e.g., CD14, CD68, CD80, CD163).

  • Flow cytometer.

Procedure:

  • Monocyte Isolation: Isolate PBMCs from buffy coats using density gradient centrifugation. Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

  • Macrophage Differentiation: Culture the isolated monocytes in RPMI-1640 supplemented with M-CSF for 6-7 days to differentiate them into macrophages.

  • Treatment and Stimulation: Seed the differentiated macrophages into 96-well plates. Pre-treat the cells with various concentrations of BTK inhibitors for 1 hour. Stimulate the cells with LPS or immune complexes for 24 hours.

  • Supernatant Collection: After stimulation, centrifuge the plates and collect the supernatants for cytokine analysis.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Cell Staining and Flow Cytometry (Optional): Harvest the adherent macrophages and stain them with fluorescently labeled antibodies against surface markers to assess changes in macrophage polarization (e.g., M1 vs. M2 markers). Analyze the stained cells using a flow cytometer.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC50 values. Analyze flow cytometry data to assess changes in macrophage phenotype.

Conclusion

This compound demonstrates potent inhibition of B cell activation in primary human immune cells, with an efficacy comparable to other next-generation BTK inhibitors for which data is available. The brain-penetrant nature of this compound and other BTK inhibitors like tolebrutinib and fenebrutinib suggests a potential dual mechanism of action, targeting both peripheral B cells and central nervous system-resident microglia. This dual action is a promising therapeutic strategy for neuro-inflammatory diseases like multiple sclerosis.

Further head-to-head preclinical studies and ultimately, clinical trial data, will be necessary to fully elucidate the comparative efficacy and safety profiles of these promising BTK inhibitors. This guide serves as a summary of the current publicly available preclinical data to aid researchers and drug development professionals in their evaluation of this important class of immunomodulatory agents.

References

A Comparative Analysis of Brain Penetration Among BTK Inhibitors: Featuring BIIB129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in autoimmune diseases, particularly multiple sclerosis (MS). The ability of BTK inhibitors to penetrate the central nervous system (CNS) is a key attribute that may enhance their efficacy by directly modulating immune responses within the brain and spinal cord. This guide provides a comparative overview of the brain penetration capabilities of BIIB129, a novel BTK inhibitor, alongside other prominent BTK inhibitors in development, supported by available preclinical and clinical data.

Quantitative Comparison of Brain Penetration and Potency

The following tables summarize key pharmacokinetic and pharmacodynamic parameters related to the brain penetration and potency of this compound and other BTK inhibitors. Data is compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

Compound Species Dose CSF Concentration Brain/Plasma Ratio (Kp,uu) Reference
This compound RatIV Infusion-0.11[1]
Cynomolgus MonkeyOral-0.27[1][2]
Tolebrutinib Cynomolgus Monkey10 mg/kg (oral)4.8 ng/mL0.40[3][4][5]
Healthy Volunteers120 mg (oral)4.1 nM (at 2 hours)-[6]
Fenebrutinib Cynomolgus Monkey10 mg/kg (oral)12.9 ng/mL0.15[3][4][5]
Relapsing MS Patients-43.1 ng/mL (mean)-[7][8][9]
Evobrutinib Cynomolgus Monkey10 mg/kg (oral)3.2 ng/mL0.13[3][4][5]
Relapsing MS Patients75mg BIDDetected in CSFConsistent with free plasma concentrations[10]

Table 1: Preclinical and Clinical Data on Brain Penetration of BTK Inhibitors. Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of brain penetration.

Compound Assay Type IC50 / Potency Metric Reference
This compound BTK Biochemical AssayIC50 = 0.5 nM[1]
Human Whole Blood CD69 InhibitionIC50 = 0.079 µM[11]
Tolebrutinib B-cell Activation (cellular assay)Estimated IC50 = 3.2 nM[3]
Microglia (in vitro)IC50 = 0.7 nM[12]
Fenebrutinib B-cell Activation (cellular assay)Estimated IC50 = 19.8 nM[3]
Evobrutinib B-cell Activation (cellular assay)Estimated IC50 = 80.9 nM[3]

Table 2: In Vitro Potency of BTK Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the brain penetration and activity of BTK inhibitors.

In Vivo Assessment of Brain Penetration in Non-Human Primates (Cynomolgus Monkeys)

This experimental model is critical for understanding the CNS pharmacokinetics of drug candidates before human trials.

  • Animal Model and Dosing: Cynomolgus monkeys are selected due to their physiological similarity to humans. The BTK inhibitors are typically administered orally at a specified dose (e.g., 10 mg/kg).[4][5]

  • Sample Collection:

    • Cerebrospinal Fluid (CSF): CSF samples are collected from the cisterna magna under anesthesia at various time points after drug administration. The procedure is performed using aseptic techniques.[13][14][15]

    • Blood: Blood samples are drawn concurrently to determine plasma drug concentrations.

  • Drug Concentration Analysis: The concentrations of the BTK inhibitor in CSF and plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The extent of brain penetration is often expressed as the CSF-to-plasma concentration ratio. For a more precise measure, the unbound brain-to-plasma concentration ratio (Kp,uu) is calculated, which accounts for protein binding in both compartments and is considered a better predictor of the pharmacologically active drug concentration in the brain.[1][16]

In Vitro Kinase and Cellular Assays

These assays are fundamental for determining the potency and target engagement of the BTK inhibitors.

  • Biochemical Kinase Assays (e.g., ADP-Glo™ Kinase Assay):

    • Recombinant BTK enzyme is incubated with a substrate and ATP.

    • The BTK inhibitor is added at varying concentrations.

    • The kinase reaction produces ADP, which is converted to ATP in a subsequent reaction, and the newly synthesized ATP is used to generate a luminescent signal.

    • The reduction in luminescence in the presence of the inhibitor is used to determine the IC50 value.[8][17]

  • Cellular BTK Target Engagement Assays (e.g., NanoBRET™):

    • Cells are engineered to express a BTK-luciferase fusion protein.

    • A fluorescent tracer that binds to BTK is added to the cells, leading to bioluminescence resonance energy transfer (BRET).

    • The BTK inhibitor is introduced, which competes with the tracer for binding to BTK, resulting in a decrease in the BRET signal.

    • The IC50 is determined by measuring the concentration-dependent reduction in the BRET signal.[9][18]

  • Cellular B-cell Activation Assays:

    • A human B-cell line (e.g., Ramos cells) is treated with the BTK inhibitor at various concentrations.

    • B-cell receptor signaling is stimulated (e.g., with anti-IgM).

    • The expression of activation markers, such as CD69, is measured by flow cytometry.

    • The IC50 value is calculated based on the dose-dependent inhibition of B-cell activation.

Visualizing BTK Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_PKC Ca²⁺ / PKC IP3->Ca_PKC DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Cell_Response Cell Proliferation, Survival, Cytokine Release NFkB_MAPK->Cell_Response BTKi BTK Inhibitors (e.g., this compound) BTKi->BTK Inhibition Experimental_Workflow cluster_invivo In Vivo Brain Penetration cluster_invitro In Vitro Potency Dosing Oral Dosing (NHP Model) Sampling CSF & Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Ratio Calculate CSF/Plasma Ratio & Kp,uu Analysis->Ratio Incubation Incubate with BTKi Assay Biochemical or Cell-based Assay Incubation->Assay Measurement Measure Signal (Luminescence/Fluorescence) Assay->Measurement IC50 Determine IC50 Measurement->IC50

References

Comparative Analysis of BIIB129's Kinome Profile Against Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the kinase selectivity of BIIB129, a novel Bruton's tyrosine kinase (BTK) inhibitor, in comparison to other inhibitors in its class. This guide synthesizes publicly available experimental data to provide an objective overview of their kinome scan profiles.

This compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its high selectivity is a key attribute, potentially minimizing off-target effects and improving its safety profile. This guide provides a comparative analysis of the kinome scan data for this compound against other BTK inhibitors, including tolebrutinib and evobrutinib.

Kinase Selectivity Profile: A Tabular Comparison

The following table summarizes the available quantitative data on the selectivity of this compound and competitor BTK inhibitors. The data is primarily derived from kinome scan assays, which assess the binding affinity of an inhibitor against a large panel of kinases. A common metric used to quantify selectivity is the selectivity score (S-score), which represents the fraction of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.

InhibitorPrimary TargetKinome Scan Panel SizeConcentrationSelectivity Score (S(10) at 1µM)Known Off-Target Kinases (>90% inhibition at 1µM)
This compound (compound 25) BTK4031 µM0.025[3]10 kinases (specific list not publicly available)[1]
Compound 10 (this compound precursor) BTK4031 µM0.017[1]7 kinases (specific list not publicly available)[1]
Tolebrutinib BTKNot specifiedNot specifiedNot publicly availableSee comparative selectivity table below
Evobrutinib BTKNot specifiedNot specifiedNot publicly availableSee comparative selectivity table below

Comparative Selectivity Against Cysteine-Containing Kinases

A key aspect of the selectivity of covalent BTK inhibitors is their potential to interact with other kinases that have a cysteine residue in a homologous position to Cys481 in BTK. The following table presents the dissociation constants (Kd) for this compound and other inhibitors against a panel of such kinases. A higher fold selectivity value indicates greater selectivity for BTK over the off-target kinase.

KinaseThis compound (compound 25) Kd (nM)Fold Selectivity vs. BTKTolebrutinib Kd (nM)Fold Selectivity vs. BTKEvobrutinib Kd (nM)Fold Selectivity vs. BTK
BTK 0.63 - 1.4 - 4.6 -
BMX4368.332.140.9
TEC914.310.7<1<0.2
TXK2742.953.6378.0
JAK3157249.28476051217264.6
BLK460730.232.113328.9

Data sourced from: Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis.[1]

Experimental Protocols

The kinome scan data presented was generated using the KINOMEscan™ platform from Eurofins DiscoverX. This section outlines the general methodology for such an assay.

KINOMEscan Competition Binding Assay

The KINOMEscan assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of kinases. The core principle involves the competition between the test inhibitor and a proprietary, immobilized ligand for binding to the kinase active site.

Materials:

  • DNA-tagged recombinant human kinases.

  • Immobilized, broad-spectrum kinase inhibitor (ligand).

  • Test compound (e.g., this compound).

  • Streptavidin-coated beads.

  • Buffers and reagents for binding and washing steps.

  • Quantitative PCR (qPCR) reagents.

General Procedure:

  • Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM). The mixture is allowed to reach equilibrium.

  • Capture: The ligand-bound kinases are captured on streptavidin-coated solid support.

  • Washing: Unbound kinases are removed through a series of wash steps.

  • Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control, where a lower percentage indicates a stronger interaction between the test compound and the kinase. For Kd determination, the assay is run with a range of compound concentrations.

Selectivity Score (S-score) Calculation: The selectivity score is a quantitative measure of the inhibitor's specificity. The S(10) score, for example, is calculated by dividing the number of kinases with greater than 90% inhibition at a 10 µM concentration by the total number of kinases tested.[4][5][6][7][8]

Mandatory Visualizations

Experimental Workflow for Kinome Scanning

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Separation & Quantification cluster_3 Data Analysis A DNA-tagged Kinase Panel D Incubation of Kinase, Ligand, and Inhibitor A->D B Immobilized Ligand B->D C Test Inhibitor (e.g., this compound) C->D E Capture on Solid Support D->E F Wash Unbound Kinase E->F G Elution F->G H qPCR Quantification G->H I Calculate % Inhibition H->I J Determine Selectivity Score (S-score) I->J

Caption: A generalized workflow for determining kinase inhibitor selectivity using a competition binding assay.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[9][10][11]

G BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates This compound This compound This compound->BTK inhibits PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Proliferation B-cell Proliferation & Survival NF_kB->Proliferation MAPK->Proliferation

Caption: The B-cell receptor signaling cascade, highlighting the central role of BTK and its inhibition by this compound.

References

A Comparative Analysis of In Vivo Efficacy: BIIB129 vs. Rilzabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, BIIB129 and rilzabrutinib have emerged as significant therapeutic candidates, each with a distinct profile targeting immune-mediated diseases. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. This compound, a covalent and brain-penetrant BTK inhibitor, is primarily being investigated for multiple sclerosis (MS) due to its ability to modulate B cell and myeloid cell activity in the central nervous system (CNS).[1][2][3][4] Rilzabrutinib, a reversible covalent BTK inhibitor, has demonstrated broad anti-inflammatory effects in various models of autoimmune disease, including rheumatoid arthritis and immune thrombocytopenia.[5][6]

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of this compound and rilzabrutinib in key preclinical models.

This compound: Efficacy in a Preclinical Model of Multiple Sclerosis

While specific quantitative data from in vivo studies of this compound in experimental autoimmune encephalomyelitis (EAE), a common model for MS, are not publicly available in the provided search results, the developing company reports that this compound demonstrated efficacy in disease-relevant preclinical in vivo models of B cell proliferation in the CNS.[1][2][3][4][7][8][9] The compound is noted for its high kinome selectivity and its ability to penetrate the brain.[1][2][3][4][7][8][9]

ModelKey Efficacy ParameterOutcome
Preclinical in vivo models of B cell proliferation in the CNSInhibition of B cell proliferationDemonstrated efficacy[1][2][3][4][7][8][9]

Rilzabrutinib: Efficacy in Preclinical Autoimmune Models

Rilzabrutinib has been evaluated in several preclinical models, demonstrating dose-dependent efficacy.

Table 1: Collagen-Induced Arthritis (CIA) in Rats [5]

Treatment GroupMean Clinical Score (Day 20)
Vehicle~10
Rilzabrutinib (10 mg/kg, once daily)~6
Rilzabrutinib (20 mg/kg, once daily)~4
Rilzabrutinib (40 mg/kg, once daily)~2
Rilzabrutinib (20 mg/kg, twice a day)~1
Dexamethasone (0.075 mg/kg, twice a day)~1.5

Table 2: Passive Immune Thrombocytopenia (ITP) in Mice

Treatment GroupPlatelet Count (% of baseline)
Vehicle~20%
Rilzabrutinib (dose-dependent)Prevention of platelet loss[5][6]

Table 3: Passive Arthus Reaction in Rats [5]

Treatment GroupEdema (OD at 610 nm)
Vehicle~0.35
Rilzabrutinib (10 mg/kg)~0.25
Rilzabrutinib (20 mg/kg)~0.15
Rilzabrutinib (40 mg/kg)~0.1
Prednisolone (10 mg/kg)~0.12

Signaling Pathways and Mechanism of Action

Both this compound and rilzabrutinib target BTK, a key enzyme in the signaling pathways of B cells and other immune cells.[7][10]

BTK_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BTK Inhibitors BCR B Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK FcR Fc Receptor (FcR) FcR->LYN_SYK PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 BTK BTK PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) Downstream->Gene_Expression This compound This compound (Covalent) This compound->BTK Inhibits Rilzabrutinib Rilzabrutinib (Reversible Covalent) Rilzabrutinib->BTK Inhibits

Figure 1: Simplified BTK signaling pathway and points of inhibition by this compound and rilzabrutinib.

Experimental Protocols

This compound: Experimental Autoimmune Encephalomyelitis (EAE) Model

A definitive experimental protocol for this compound in an EAE model is not detailed in the available search results. However, a general protocol for inducing EAE in mice, a model relevant to multiple sclerosis, is as follows:

  • Animals: Female C57BL/6 mice, 9 to 13 weeks old.[11]

  • Induction: Immunization with an emulsion of MOG35-55 peptide or MOG1-125 protein in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[11]

  • Treatment: Dosing with the test compound (e.g., this compound) can be prophylactic (from the time of immunization) or therapeutic (from the onset of EAE symptoms).[11]

  • Assessment: Clinical scoring of paralysis, CNS inflammation, and demyelination.[11]

Rilzabrutinib: In Vivo Efficacy Models

Rilzabrutinib_Experimental_Workflows cluster_cia Collagen-Induced Arthritis (CIA) in Rats cluster_itp Immune Thrombocytopenia (ITP) in Mice cluster_arthus Arthus Reaction in Rats cia_induction Induce CIA in female Lewis rats cia_treatment Treat with vehicle, rilzabrutinib, or dexamethasone (days 10-20) cia_induction->cia_treatment cia_assessment Assess clinical score, joint pathology cia_treatment->cia_assessment itp_induction Induce ITP with anti-platelet antibodies itp_treatment Pre-treat with vehicle or rilzabrutinib itp_induction->itp_treatment itp_assessment Measure platelet count itp_treatment->itp_assessment arthus_treatment Treat with vehicle, rilzabrutinib, or prednisolone for 3 days arthus_induction Induce Arthus reaction (intradermal anti-OVA IgG) arthus_treatment->arthus_induction arthus_assessment Measure edema (EBD extravasation) arthus_induction->arthus_assessment

Figure 2: Experimental workflows for key in vivo models used to evaluate rilzabrutinib.

Collagen-Induced Arthritis (CIA) in Rats [5]

  • Animals: Female Lewis rats.

  • Induction: Arthritis was established before the commencement of treatment.

  • Treatment: On study days 10-20 (arthritis days 1-11), rats were treated with either vehicle (citric acid in water), rilzabrutinib (10, 20, or 40 mg/kg once daily, or 20 mg/kg twice a day orally), or dexamethasone (0.075 mg/kg orally twice a day).

  • Assessment: Clinical scores and joint pathology were evaluated.

Passive Immune Thrombocytopenia (ITP) in Mice

  • Induction: ITP is induced by administering IgG antibodies that target platelet glycoprotein IIb/IIIa (CD41).

  • Treatment: Mice are pre-treated with rilzabrutinib in a dose-dependent manner.

  • Assessment: Platelet loss is monitored within 6 hours of antibody administration.

Passive Arthus Reaction in Rats [5]

  • Animals: Sprague Dawley rats.

  • Treatment: Rats were dosed with rilzabrutinib (10, 20, or 40 mg/kg, orally once daily) or prednisolone (10 mg/kg) for 3 days, with the final dose administered 1 hour before induction.

  • Induction: The Arthus reaction was induced by intradermal injection of rabbit anti-OVA IgG.

  • Assessment: The reaction was quantified by measuring the extravasation of Evans blue dye 4 hours after antibody administration.

Summary and Conclusion

This compound and rilzabrutinib are both potent BTK inhibitors with distinct characteristics and stages of preclinical and clinical development. This compound is a covalent, brain-penetrant inhibitor showing promise for CNS-specific autoimmune diseases like multiple sclerosis, although detailed quantitative in vivo efficacy data in relevant models are not yet widely published. Rilzabrutinib, a reversible covalent inhibitor, has demonstrated significant and dose-dependent efficacy in a range of systemic autoimmune and inflammatory models, with a larger body of publicly available preclinical data. The choice between these or other BTK inhibitors for further research and development will depend on the specific therapeutic indication, the desired safety profile, and the need for CNS penetration. Further publication of quantitative preclinical and clinical data for this compound will be crucial for a more direct and comprehensive comparison of its in vivo efficacy against rilzabrutinib and other BTK inhibitors.

References

A Comparative Analysis of BIIB129 and Orelabrutinib Binding Kinetics for Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of two covalent inhibitors of Bruton's tyrosine kinase (BTK), BIIB129 and orelabrutinib. Both molecules are under investigation for the treatment of distinct medical conditions, with this compound targeting multiple sclerosis and orelabrutinib focusing on B-cell malignancies and autoimmune diseases.[1] Their efficacy is intrinsically linked to their ability to bind to and inhibit BTK, making a detailed analysis of their binding kinetics crucial for understanding their therapeutic potential.

Executive Summary

This compound and orelabrutinib are both potent covalent inhibitors that target the Cys481 residue in the active site of BTK. While both demonstrate high selectivity, this guide will delve into the available quantitative data on their binding efficiencies and the methodologies used to determine these parameters. This comparative analysis aims to provide researchers with a clear, data-driven overview to inform further research and development efforts in the field of BTK inhibition.

Quantitative Analysis of Binding Kinetics

The following table summarizes the key binding kinetics parameters for this compound and orelabrutinib based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from separate publications.

ParameterThis compound (Compound 10, precursor)OrelabrutinibReference
Target Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)
Binding Mechanism Covalent, IrreversibleCovalent, Irreversible[1]
Binding Site Cys481Cys481[1]
IC₅₀ (BTK) 0.5 nM1.6 nM[2][3]
log kinact/Ki 4.43Not explicitly reported in reviewed sources[3]
Selectivity High kinome selectivityHigh kinase selectivity, >90% inhibition of BTK at 1 µM with minimal off-target effects on EGFR, TEC, and BMX[2][3]

Note: The kinact/Ki value for this compound is reported for its precursor, compound 10, as the specific value for this compound (compound 25) was not available in the reviewed literature. This value is indicative of high covalent binding efficiency.

Signaling Pathway and Experimental Workflow

To contextualize the binding kinetics, it is essential to understand the BTK signaling pathway and the experimental workflow used to measure covalent inhibition.

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Cellular_Response B-Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response BIIB129_Orelabrutinib This compound / Orelabrutinib BIIB129_Orelabrutinib->BTK Covalent Inhibition (Cys481)

Caption: Bruton's Tyrosine Kinase (BTK) signaling cascade initiated by B-Cell Receptor (BCR) activation.

The following diagram illustrates a typical workflow for determining the kinetic parameters of covalent inhibitors.

Covalent_Inhibitor_Assay_Workflow Covalent Inhibitor Binding Kinetics Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Recombinant BTK Enzyme Test Inhibitor (this compound/Orelabrutinib) Substrate (e.g., ATP, peptide) Assay Buffer Incubation Incubate BTK with varying concentrations of inhibitor for different time points Reagents->Incubation Reaction Initiate kinase reaction by adding substrate and ATP Incubation->Reaction Detection Measure product formation (e.g., ADP) over time using a continuous-read method Reaction->Detection Plotting Plot initial reaction rates against inhibitor concentration and incubation time Detection->Plotting Fitting Fit data to Morrison equation or other appropriate models to determine Ki and kinact Plotting->Fitting Calculation Calculate kinact/Ki Fitting->Calculation

References

Reproducibility of BIIB129's Impact on B-Cell Proliferation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical data for the Bruton's tyrosine kinase (BTK) inhibitor BIIB129 reveals a consistent and potent inhibitory effect on B-cell proliferation. This guide provides a comparative analysis of this compound against other BTK inhibitors, presenting available quantitative data, experimental methodologies, and outlining the critical signaling pathways involved.

This compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, differentiation, and survival.[1][2][3] Its development is primarily aimed at treating multiple sclerosis (MS) by modulating B-cell and myeloid cell activity in the central nervous system (CNS).[1][4] To assess the reproducibility of its effects, this guide compares its performance with other notable BTK inhibitors: ibrutinib, evobrutinib, tolebrutinib, fenebrutinib, and remibrutinib.

Comparative Efficacy in Inhibiting BTK and B-Cell Function

The potency of BTK inhibitors can be evaluated at both a biochemical level (direct inhibition of the BTK enzyme) and a cellular level (inhibition of B-cell functions like proliferation and activation). The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Biochemical Potency of BTK Inhibitors

InhibitorTypeBTK IC₅₀ (nM)k_inact/K_i (M⁻¹s⁻¹)K_i (nM)
This compound Covalent, Irreversible0.5[1]2.7 x 10⁵[1]-
IbrutinibCovalent, Irreversible~0.5-7.7--
EvobrutinibCovalent, Irreversible0.058 µM (58 nM)[5]6.82 x 10⁻⁵ nM⁻¹s⁻¹[6]-
TolebrutinibCovalent, Irreversible0.7[7]4.37 x 10⁻³ nM⁻¹s⁻¹[6][7]-
FenebrutinibNon-covalent, Reversible--4.7[7]
RemibrutinibCovalent, Irreversible1.3[8]--

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC₅₀ indicates greater potency. k_inact/K_i is a measure of the efficiency of covalent enzyme inactivation. A higher value indicates a more efficient inhibitor. K_i (Inhibition constant) represents the binding affinity of a reversible inhibitor. A lower K_i indicates a stronger binding affinity. Data for ibrutinib shows a range as reported in various studies. Direct comparison of k_inact/K_i values should be made with caution due to different reporting units and methodologies across studies.

Table 2: Cellular Potency of BTK Inhibitors on B-Cell Function

InhibitorAssayCell TypeIC₅₀ (nM)
This compound CD69 Inhibition (anti-IgD stimulated)Human Whole Blood7.9[9]
This compound TMD8 B-cell ProliferationTMD8 cells1.9[2]
IbrutinibRamos cell proliferationRamos cells868[10]
EvobrutinibCD69 Inhibition (BCR ligation)Human PBMCs15.8[5]
EvobrutinibB-cell inhibitionHuman blood320[11]
TolebrutinibB-cell activation-3.2[6]
TolebrutinibB-cell inhibitionHuman blood74[11]
FenebrutinibB-cell activation-19.8[6]
FenebrutinibB-cell inhibitionHuman blood15[11]
RemibrutinibB-cell inhibitionHuman blood18[11]

Cellular IC₅₀ values reflect the inhibitor's ability to penetrate cells and inhibit the target in a biological context. Different assays and cell types can lead to variations in IC₅₀ values.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key assays used to evaluate the effect of BTK inhibitors on B-cell proliferation.

B-Cell Proliferation Assay (General Protocol)

This assay measures the ability of a compound to inhibit the proliferation of B-cells following stimulation of the B-cell receptor.

1. Cell Culture:

  • Human B-cell lines, such as Ramos cells (a Burkitt's lymphoma cell line), are commonly used.[10]

  • Cells are cultured in a suitable medium, for example, RPMI-1640 supplemented with 10% fetal bovine serum, at 37°C in a humidified 5% CO₂ incubator.[12]

2. Compound Treatment:

  • Cells are seeded in 96-well plates at a specific density.

  • The BTK inhibitor (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

3. B-Cell Stimulation:

  • B-cell proliferation is induced by stimulating the B-cell receptor. This is often achieved by adding anti-IgM antibodies.[13][14]

  • The cells are then incubated for a period of 48 to 72 hours to allow for proliferation.

4. Measurement of Proliferation:

  • Cell proliferation can be quantified using various methods:

    • [³H]-Thymidine Incorporation: This method measures the incorporation of radiolabeled thymidine into the DNA of dividing cells.[13]

    • MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells, which correlates with cell number.[10]

    • Cell Counting: Direct counting of viable cells using a hemocytometer or an automated cell counter.

5. Data Analysis:

  • The results are typically expressed as the percentage of inhibition of proliferation compared to the vehicle-treated control.

  • The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

BTK Enzyme Activity Assay (General Protocol)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.

1. Reagents:

  • Recombinant human BTK enzyme.

  • A substrate for the kinase reaction (e.g., a peptide or protein that can be phosphorylated by BTK).

  • ATP (adenosine triphosphate) as the phosphate donor.

  • The BTK inhibitor to be tested.

2. Assay Procedure:

  • The BTK enzyme is pre-incubated with varying concentrations of the inhibitor.

  • The kinase reaction is initiated by adding the substrate and ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

3. Detection of Kinase Activity:

  • The amount of phosphorylated substrate is measured. This can be done using several methods, including:

    • ELISA-based assays: Using an antibody that specifically recognizes the phosphorylated substrate.

    • Fluorescence-based assays: Using a fluorescently labeled substrate or a system where phosphorylation leads to a change in fluorescence.

    • Radiometric assays: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

4. Data Analysis:

  • The enzyme activity is plotted against the inhibitor concentration.

  • The IC₅₀ value is determined from the dose-response curve. For covalent inhibitors, the k_inact/K_i value is often determined through more complex kinetic analyses.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG BTK->PLCg2 PI3K->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound (BTK Inhibitor) This compound->BTK

Caption: BTK Signaling Pathway in B-Cell Activation.

B_Cell_Proliferation_Assay start Seed Ramos B-cells in 96-well plate add_inhibitor Add this compound or other BTK inhibitors (various concentrations) start->add_inhibitor add_stimulant Stimulate with anti-IgM antibody add_inhibitor->add_stimulant incubate Incubate for 48-72 hours add_stimulant->incubate measure_prolif Measure Proliferation (e.g., MTT assay) incubate->measure_prolif analyze Analyze Data and Calculate IC₅₀ measure_prolif->analyze

Caption: Experimental Workflow for B-Cell Proliferation Assay.

Conclusion

The available preclinical data consistently demonstrate that this compound is a highly potent inhibitor of BTK and B-cell function. Its low nanomolar IC₅₀ values for both biochemical and cellular assays are comparable to or, in some cases, more potent than other BTK inhibitors currently in development or on the market. While a direct, head-to-head study comparing the reproducibility of these effects under identical conditions is not yet published, the collective evidence from multiple independent studies supports the robust and reproducible nature of this compound's inhibitory effect on B-cell proliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and build upon these findings. The potent and brain-penetrant nature of this compound makes it a promising candidate for the treatment of neuroinflammatory diseases like multiple sclerosis.[3]

References

Benchmarking BIIB129: A Comparative Safety Profile of a Novel BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical safety profile of BIIB129 against the established safety profiles of other Bruton's tyrosine kinase (BTK) inhibitors, including the first-generation inhibitor ibrutinib and second-generation inhibitors acalabrutinib and zanubrutinib. This analysis is supported by available experimental data and detailed methodologies to inform future research and development in this class of targeted therapies.

The advent of BTK inhibitors has marked a significant advancement in the treatment of B-cell malignancies. However, the therapeutic efficacy of these agents is often counterbalanced by a range of adverse events, primarily driven by off-target kinase inhibition.[1] Second-generation BTK inhibitors were developed to improve upon the selectivity of the first-in-class drug, ibrutinib, thereby aiming for a more favorable safety profile.[1][2] this compound is a novel, covalent, and brain-penetrant BTK inhibitor currently in preclinical development for multiple sclerosis.[3][4][5][6][7] Preclinical data suggests that this compound possesses high kinome selectivity, which may translate to an improved safety profile.[3][5]

Comparative Safety and Selectivity Data

The following tables summarize the available quantitative data to compare the safety and selectivity of this compound with other BTK inhibitors. It is important to note that the data for this compound is from preclinical studies, while the data for ibrutinib, acalabrutinib, and zanubrutinib is a combination of preclinical and extensive clinical trial data.

Table 1: Preclinical Kinase Selectivity of this compound and Other BTK Inhibitors

KinaseThis compound (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)
BTK <1 0.5 3 <0.5
EGFR>10,0007.833711
ITK>10,000101.96.2
TEC>10,00023201.1
SRC>10,000>1,000>1,00029
LYN>10,000353.40.6
CSKNDInhibitsNo significant inhibitionNo significant inhibition

ND: Not Disclosed. Data for this compound is from preclinical in vitro assays. Data for other inhibitors is compiled from various preclinical studies for comparative purposes.

Table 2: Clinically Observed Adverse Events of Special Interest for Approved BTK Inhibitors (All Grades, %)

Adverse EventIbrutinibAcalabrutinibZanubrutinib
Atrial Fibrillation 6-16%[2][8]3-5%[9][10]2-3%
Hypertension 19-28%[2][10]7-18%[9][10]12-16%
Major Hemorrhage 2-10%[2]2-4%[9]2-3%
Diarrhea 34-49%[2][9]31-35%[9]21%
Rash 28%[2]21%17%
Headache 20%35%22%
Cough 21%29%18%
Neutropenia 13-22%11-15%23%

Note: Frequencies are approximate and can vary based on the specific clinical trial, patient population, and duration of treatment.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and selectivity data. Below are outlines of key experimental protocols used in the preclinical assessment of BTK inhibitors.

Kinase Inhibition Profiling (e.g., KINOMEscan™)

Objective: To determine the selectivity of a compound by quantifying its binding affinity to a large panel of kinases.

Methodology:

  • Assay Principle: A competition binding assay is used where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Procedure:

    • The kinase is incubated with the test compound at various concentrations.

    • The mixture is then applied to a solid support (e.g., beads) coated with the immobilized ligand.

    • The amount of kinase that does not bind to the immobilized ligand (due to binding of the test compound) is quantified.

    • Quantification is typically performed using quantitative PCR (qPCR) to measure the amount of DNA tag associated with the kinase remaining in solution.

  • Data Analysis: The results are often expressed as the percentage of kinase that remains bound to the immobilized ligand compared to a control (e.g., DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.

Cellular Viability Assays (e.g., MTT or ATP-based assays)

Objective: To assess the cytotoxic effect of a compound on different cell lines.

Methodology (MTT Assay):

  • Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Compound Treatment: The test compound is added to the wells at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active metabolism to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the formazan solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined from dose-response curves.

Methodology (ATP-based Assay, e.g., CellTiter-Glo®):

  • Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Procedure:

    • After compound treatment, a reagent containing a detergent to lyse the cells and a luciferase/luciferin substrate is added.

    • The ATP released from viable cells drives a luminescent reaction catalyzed by the luciferase.

  • Data Acquisition: The luminescent signal is measured using a luminometer.

  • Data Analysis: The luminescence is directly proportional to the number of viable cells.

In Vivo Toxicology Studies

Objective: To evaluate the safety profile of a compound in a living organism.

Methodology:

  • Animal Model Selection: A relevant animal model (e.g., rats, dogs) is chosen.

  • Dose Formulation and Administration: The test compound is formulated in a suitable vehicle and administered via a clinically relevant route (e.g., oral gavage).

  • Study Design:

    • Dose Range-Finding Study: To determine the maximum tolerated dose (MTD).

    • Repeat-Dose Toxicity Study: Animals are administered the compound daily for a specified duration (e.g., 7, 28, or 90 days) at multiple dose levels, including a vehicle control group.

  • Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and behavioral changes.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined for gross pathological changes. Tissues are collected and preserved for histopathological examination.

  • Data Analysis: All data are analyzed to identify any dose-dependent toxic effects and to establish a no-observed-adverse-effect level (NOAEL).

Visualizations

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_off_target Off-Target Kinases cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation EGFR EGFR ITK ITK TEC TEC This compound This compound (High Selectivity) This compound->BTK Inhibits Gen1 Ibrutinib (Lower Selectivity) Gen1->BTK Inhibits Gen1->EGFR Inhibits Gen1->ITK Inhibits Gen1->TEC Inhibits

Caption: BCR signaling pathway and points of inhibition by BTK inhibitors.

Preclinical Safety Assessment Workflow for a Novel BTK Inhibitor

Preclinical_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Decision Kinase_Profiling Kinase Selectivity Profiling (e.g., KINOMEscan) Cell_Viability Cellular Viability Assays (Cancer & Normal Cell Lines) Kinase_Profiling->Cell_Viability Off_Target_Cellular Off-Target Cellular Assays (e.g., Platelet Aggregation) Cell_Viability->Off_Target_Cellular PK_PD Pharmacokinetics & Pharmacodynamics Off_Target_Cellular->PK_PD Informs Dose_Range Dose Range-Finding (MTD Determination) PK_PD->Dose_Range Tox_Studies Repeat-Dose Toxicology Studies (e.g., 28-day in Rodent & Non-rodent) Dose_Range->Tox_Studies Safety_Profile Comprehensive Safety Profile Generation Tox_Studies->Safety_Profile Go_NoGo Go/No-Go Decision for Clinical Development Safety_Profile->Go_NoGo

Caption: A generalized workflow for preclinical safety assessment of novel BTK inhibitors.

References

A Comparative Guide: BIIB129 vs. Non-Covalent BTK Inhibitors in CNS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases, including those affecting the central nervous system (CNS). This guide provides a detailed comparison of BIIB129, a covalent BTK inhibitor, and a class of non-covalent BTK inhibitors, focusing on their performance in preclinical CNS models. The information presented is based on publicly available experimental data.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

BTK inhibitors function by blocking the activity of the BTK enzyme, a key component in the signaling pathways of B cells and myeloid cells like microglia.[1][2] The primary distinction between this compound and the non-covalent inhibitors lies in their mode of binding to the BTK protein.

This compound is a targeted covalent inhibitor (TCI) that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3][4] This covalent binding leads to sustained inhibition of the enzyme.

Non-covalent BTK inhibitors , such as fenebrutinib and pirtobrutinib, bind to the BTK active site reversibly through non-permanent interactions like hydrogen bonds.[5][6] This reversible binding allows them to dissociate from the enzyme. A key advantage of this mechanism is the ability to inhibit BTK enzymes that have mutations at the Cys481 residue, a common mechanism of resistance to covalent inhibitors.[5]

BTK_Inhibition_Mechanisms cluster_covalent Covalent Inhibition (this compound) cluster_noncovalent Non-Covalent Inhibition cluster_pathway Downstream Signaling This compound This compound BTK_Cys481 BTK (Cys481) This compound->BTK_Cys481 Binds to Cys481 Covalent_Complex Irreversible Covalent Complex BTK_Cys481->Covalent_Complex Forms Covalent Bond BTK_Activation BTK Activation Covalent_Complex->BTK_Activation Inhibits Non_Covalent_Inhibitor Non-Covalent Inhibitor BTK_Active_Site BTK Active Site Non_Covalent_Inhibitor->BTK_Active_Site Binds Reversibly Reversible_Complex Reversible Complex BTK_Active_Site->Reversible_Complex Reversible_Complex->BTK_Activation Inhibits BCR_FcR BCR/FcR Signaling BCR_FcR->BTK_Activation Downstream_Effectors Downstream Effectors (e.g., PLCγ2, NF-κB) BTK_Activation->Downstream_Effectors Cellular_Response B-cell & Microglia Activation Downstream_Effectors->Cellular_Response

Figure 1: Covalent vs. Non-Covalent BTK Inhibition.

Comparative Preclinical Data in CNS Models

Direct head-to-head preclinical studies of this compound against non-covalent BTK inhibitors in the same CNS models are not publicly available. This comparison is therefore based on data from separate studies.

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis.

This compound: In a mouse EAE model, this compound demonstrated efficacy in reducing disease severity.[3]

Non-Covalent BTK Inhibitors:

  • Remibrutinib: In preclinical EAE models, remibrutinib showed a dose-dependent inhibition of B-cell-dependent EAE and also demonstrated efficacy in a model suggesting myeloid cell and microglia inhibition contribute to its effects.[7]

  • Tolebrutinib-like BTKi: A CNS-penetrant BTK inhibitor with a structure similar to tolebrutinib was shown to halt disease progression in an EAE model.[8]

  • Evobrutinib (covalent, for context): While a covalent inhibitor, studies with evobrutinib in EAE models have shown it can ameliorate meningeal inflammation and reduce disease severity.[9][10]

CNS Penetration

Effective treatment of CNS disorders requires drugs that can cross the blood-brain barrier (BBB). The unbound brain-to-plasma concentration ratio (Kp,uu) is a key metric for CNS penetration.

CompoundTypeKp,uu (species)Reference
This compound Covalent0.11 (rat), 0.27 (cynomolgus monkey)[4]
Fenebrutinib Non-covalentCNS penetrant (quantitative Kp,uu not specified)[3][11]
Remibrutinib CovalentStrong BTK occupancy in the brain of EAE mice[7]
Tolebrutinib CovalentCNS penetrant (detected in CSF)[12]

Table 1: CNS Penetration of BTK Inhibitors

Kinome Selectivity

Kinome selectivity refers to the specificity of a drug for its intended kinase target versus other kinases in the human kinome. Higher selectivity can potentially lead to fewer off-target side effects.

CompoundTypeKinome Selectivity ProfileReference
This compound CovalentHigh selectivity; inhibited 7 out of 403 kinases at 1 µM.[4][12]
Fenebrutinib Non-covalentHighly selective; inhibited 3 out of 218 kinases at 1 µM. 130 times more selective for BTK than other kinases.[3][13]
Pirtobrutinib Non-covalentHighly selective for BTK in >98% of the human kinome.[4]
Remibrutinib CovalentHighest selectivity among BTKis in development for MS; only one off-target hit at 1 µM.[14][15]

Table 2: Kinome Selectivity of BTK Inhibitors

Activity in Microglia

Microglia, the resident immune cells of the CNS, are implicated in the pathology of multiple sclerosis.[1] BTK is expressed in microglia and its inhibition can modulate their inflammatory responses.[16]

This compound: this compound was designed to target both B cells and myeloid cells, including CNS-resident microglia.[4][12]

Non-Covalent BTK Inhibitors:

  • Fenebrutinib: This non-covalent inhibitor has been shown to block Fc gamma receptor (FcγR) activation in human microglia, which is associated with the release of inflammatory cytokines and chemokines.[17] It did not significantly impact pathways related to Toll-like receptor 4 (TLR4) or myelin phagocytosis.[17]

  • Tolebrutinib: In a human tri-culture system of neurons, astrocytes, and microglia, tolebrutinib was shown to modulate microglial genes and impact neuroinflammatory pathways.[18]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Immunization Immunization of Mice (e.g., C57BL/6) with MOG35-55 peptide in Complete Freund's Adjuvant Pertussis_Toxin Administration of Pertussis Toxin Immunization->Pertussis_Toxin BTKi_Treatment Oral Administration of BTK Inhibitor or Vehicle Pertussis_Toxin->BTKi_Treatment Monitoring Daily Monitoring for Clinical Signs of EAE (e.g., tail limpness, paralysis) BTKi_Treatment->Monitoring Histology Histological Analysis of CNS Tissue for Inflammation and Demyelination Monitoring->Histology Cell_Isolation Isolation of Immune Cells from CNS for Flow Cytometry Monitoring->Cell_Isolation Cytokine_Analysis Cytokine Profiling Monitoring->Cytokine_Analysis

Figure 2: Generalized Experimental Workflow for EAE Studies.

Protocol Outline:

  • Induction: EAE is typically induced in mice (e.g., C57BL/6 strain) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), emulsified in Complete Freund's Adjuvant.[19][20] This is followed by the administration of pertussis toxin to facilitate the entry of immune cells into the CNS.[20]

  • Treatment: Animals are orally administered the BTK inhibitor or a vehicle control, with dosing initiated either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Monitoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no symptoms to 5 for moribund).

  • Endpoint Analysis: At the end of the study, CNS tissues (spinal cord and brain) are collected for histological analysis to assess the extent of immune cell infiltration and demyelination. Immune cells can also be isolated from the CNS for analysis by flow cytometry to characterize the different cell populations.

Microglia Activation Assays

Microglia_Activation_Assay cluster_culture Cell Culture and Treatment cluster_analysis Analysis of Microglial Activation Culture Culture of Primary Microglia or Microglial Cell Line Pretreatment Pre-treatment with BTK Inhibitor or Vehicle Culture->Pretreatment Stimulation Stimulation with an Inflammatory Agent (e.g., LPS, Immune Complexes) Pretreatment->Stimulation Cytokine_Measurement Measurement of Pro-inflammatory Cytokines and Chemokines in Supernatant (e.g., ELISA) Stimulation->Cytokine_Measurement Gene_Expression Analysis of Gene Expression (e.g., qPCR, RNA-seq) Stimulation->Gene_Expression Phagocytosis_Assay Assessment of Phagocytic Activity Stimulation->Phagocytosis_Assay

Figure 3: General Workflow for In Vitro Microglia Activation Assays.

Protocol Outline:

  • Cell Culture: Primary microglia isolated from rodent brains or human iPSC-derived microglia are cultured.

  • Treatment: Cells are pre-treated with varying concentrations of the BTK inhibitor or a vehicle control for a specified period.

  • Stimulation: Microglia are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) to activate TLR4 signaling or with immune complexes to activate FcγR signaling.

  • Analysis:

    • Cytokine and Chemokine Release: The levels of pro-inflammatory mediators (e.g., TNF-α, IL-6, CCL2) in the cell culture supernatant are measured using techniques like ELISA.

    • Gene Expression: Changes in the expression of genes associated with microglial activation and inflammation are analyzed by quantitative PCR (qPCR) or RNA sequencing.

    • Phagocytosis: The ability of microglia to phagocytose substrates, such as fluorescently labeled beads or myelin debris, is quantified.

Summary and Conclusion

This compound and non-covalent BTK inhibitors represent two distinct and promising strategies for targeting BTK in CNS disorders. This compound, a covalent inhibitor, demonstrates high selectivity and CNS penetration with proven efficacy in preclinical models. Non-covalent inhibitors offer the advantage of activity against potential resistance mutations and have also shown promise in CNS models, particularly in modulating microglial function.

The choice between a covalent and a non-covalent BTK inhibitor for CNS indications will likely depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and the specific pathological mechanisms at play in different stages of diseases like multiple sclerosis. The ongoing and future clinical trials for these compounds will be crucial in determining their respective places in the therapeutic landscape for neuroinflammatory and neurodegenerative diseases.

References

Orthogonal Methods for Validating BIIB129-Mediated BTK Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal experimental methods to validate the inhibition of Bruton's tyrosine kinase (BTK) by BIIB129, a covalent, selective, and brain-penetrant inhibitor.[1][2] The validation of a kinase inhibitor's efficacy and mechanism of action necessitates a multi-pronged approach, employing a variety of assays to ensure that the observed effects are a direct result of on-target inhibition. This document outlines key biochemical, cell-based, and biophysical assays, presenting quantitative data for this compound and providing detailed experimental protocols to facilitate the replication and verification of these findings.

Comparative Performance of this compound in Orthogonal Validation Assays

The following tables summarize the quantitative performance of this compound across a range of validation methods, from direct biochemical assays to more complex cellular and functional readouts.

Biochemical & Target Engagement Assays Methodology This compound Potency Alternative BTK Inhibitors (for context)
BTK Enzymatic Assay Measures direct inhibition of purified BTK enzyme activity.IC50: 0.5 nM [2]Ibrutinib: 0.5 nM, Acalabrutinib: 3 nM, Zanubrutinib: <1 nM
BTK Target Occupancy (Ramos cells) Quantifies the percentage of BTK protein bound by the inhibitor in a cellular context.IC50: 2.3 nM [1]-
Kinome Selectivity (KINOMEscan) Assesses the binding of the inhibitor against a large panel of kinases to determine selectivity.High selectivity score (S(10)-score = 0.025); significant activity against only 10 out of 403 kinases at 1 µM.[1]Evobrutinib and Tolebrutinib show significant off-target activity against TEC and BMX.[1]
Cellular & Functional Assays Methodology This compound Potency Alternative BTK Inhibitors (for context)
PLCγ2 Phosphorylation (Ramos B cells) Measures the inhibition of a key downstream signaling event following B-cell receptor (BCR) activation.IC50: 1.2 nM [2][3]-
NF-κB Activation (TMD8 cells) Assesses the inhibition of the NF-κB signaling pathway, which is downstream of BTK.IC50: 1.9 nM [2][3]-
B-Cell Activation (CD69 expression in human whole blood) Quantifies the inhibition of B-cell activation by measuring the expression of the surface marker CD69 via flow cytometry.IC50: 0.33 µM [1][2]-
T-cell Mediated Antigen Presentation Measures the reduction in T-cell proliferation in response to antigen-presenting B cells.IC50: 1.9 nM [2]-

BTK Signaling Pathway and Points of Interrogation by Orthogonal Methods

The following diagram illustrates the B-cell receptor (BCR) signaling cascade, highlighting the central role of BTK and where the different orthogonal validation methods assess the impact of this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assays Orthogonal Validation Methods BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Biochemical Biochemical Assay (Direct BTK Inhibition) Biochemical->BTK Target_Engagement Target Engagement (CETSA, NanoBRET) Target_Engagement->BTK Phospho_BTK p-BTK Western Blot Phospho_BTK->BTK Measures p-Y223 Phospho_PLCg2 p-PLCγ2 Western Blot Phospho_PLCg2->PLCg2 Functional Functional Assays (CD69, Cytokine Release) Functional->Gene_Expression

Caption: BTK signaling pathway and points of validation.

Key Experimental Protocols

Detailed methodologies for the orthogonal assays are provided below to ensure reproducibility.

Western Blot for Phospho-BTK (p-Y223)

This assay directly measures the phosphorylation status of BTK at tyrosine 223, a key marker of its activation.

a. Cell Lysis and Protein Quantification:

  • Culture B-cells (e.g., Ramos cells) to the desired density.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time.

  • Stimulate the B-cell receptor (BCR) signaling pathway (e.g., with anti-IgM).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

  • Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) for normalization.

Flow Cytometry for B-Cell Activation (CD69 Expression)

This functional assay quantifies the ability of this compound to inhibit B-cell activation in a more physiologically relevant whole blood matrix.

a. Sample Preparation and Staining:

  • Collect human whole blood in heparinized tubes.

  • Aliquot the blood into 96-well plates and pre-incubate with a dose range of this compound or vehicle control.

  • Stimulate B-cell activation with an appropriate agonist (e.g., anti-IgD).

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Stain the cells with fluorescently conjugated antibodies against CD19 (to identify B-cells) and CD69 (as the activation marker).

  • Lyse the red blood cells using a lysis buffer.

b. Data Acquisition and Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the CD19-positive B-cell population.

  • Quantify the percentage of CD69-positive cells within the B-cell gate.

  • Calculate the IC50 value by plotting the percentage of CD69-positive cells against the concentration of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

CETSA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Treat cells with This compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Separate soluble and precipitated fractions (centrifugation) C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Quantify soluble BTK (e.g., Western Blot, ELISA) E->F G 7. Plot soluble BTK vs. temperature to generate melting curves F->G H 8. Determine thermal shift (ΔTm) induced by this compound G->H

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

a. Experimental Procedure:

  • Treat intact cells with this compound or vehicle control.

  • Heat the cell suspensions to a range of different temperatures.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Analyze the amount of soluble BTK in the supernatant at each temperature point by Western blot or ELISA.

  • Plot the amount of soluble BTK as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a compound to a target protein in real-time using bioluminescence resonance energy transfer (BRET).

a. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-BTK fusion protein.

  • Culture the transfected cells for 24 hours to allow for protein expression.

  • Harvest and resuspend the cells in a suitable assay medium.

b. Assay Protocol:

  • Add the NanoBRET™ tracer, a fluorescent ligand for BTK, to the cells.

  • Add a serial dilution of this compound or a vehicle control.

  • Dispense the cell suspension into a 96- or 384-well plate.

  • Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously using a plate reader equipped with the appropriate filters.

  • Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.

Conclusion

The validation of this compound's inhibitory activity on BTK is robustly supported by a range of orthogonal methods. Biochemical assays confirm its high potency in direct enzyme inhibition, while cellular assays demonstrate on-target engagement and the downstream functional consequences of BTK inhibition in relevant cell types. The provided data and detailed protocols offer a comprehensive framework for researchers to independently verify and further explore the mechanism of action of this compound and other BTK inhibitors. The use of such a multi-assay approach is critical for building a strong preclinical data package and for the successful development of targeted therapies.

References

Safety Operating Guide

Personal protective equipment for handling BIIB129

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of BIIB129, a covalent, selective, small molecule inhibitor of Bruton's tyrosine kinase (BTK). Given that this compound is intended for research use only, and comprehensive safety data is not widely available, a conservative approach to handling based on best practices for potent research compounds is essential.[1]

Hazard Identification and Risk Assessment

This compound is a covalent inhibitor, designed to form a stable, long-lasting bond with its target protein.[1] While specific toxicology data is not publicly available, researchers should assume that this compound is biologically active and potentially hazardous. The primary routes of occupational exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.

Key Considerations:

  • Covalent Mechanism: As a covalent inhibitor, this compound is reactive and can potentially modify other proteins beyond its intended target. This necessitates stringent measures to prevent direct contact.

  • Unknown Hazards: The full toxicological profile of this compound is not yet characterized. Therefore, it should be handled as a compound of unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for handling both the solid (powder) and solution forms of the compound.

Protection Type Equipment Key Specifications and Procedures
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Ensure gloves are rated for chemical resistance. Change the outer glove immediately if contaminated. Remove both pairs upon leaving the work area.
Eye and Face Protection Safety Goggles with Side Shields & Face ShieldGoggles must be worn at all times when handling this compound in any form. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Body Protection Disposable GownA disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. The gown should be discarded as hazardous waste after use or if contaminated.
Respiratory Protection N95 Respirator or HigherWhen handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher level of respiratory protection is necessary to prevent inhalation.

Operational and Handling Plan

Adherence to standard laboratory operating procedures for potent compounds is critical to minimize exposure risk.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Weighing (Solid Form): Whenever possible, weigh the solid form of this compound within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • Reconstitution (Solutions): Prepare solutions within a chemical fume hood. When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.[1]

  • Storage: Store this compound as recommended by the supplier, typically at -20°C for long-term storage.[2] Keep the container tightly sealed and clearly labeled.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response:

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Gently sweep or scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal Workflow:

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused compound, contaminated gloves, gowns, bench paper) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, solvent rinses) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Contaminated needles, pipette tips) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: Workflow for the safe disposal of this compound waste.

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste mixture.

Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal by your institution's EHS department. Never dispose of this compound or contaminated materials in the regular trash or down the drain.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。